molecular formula C9H8BrNO B1360959 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one CAS No. 891782-60-8

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B1360959
CAS No.: 891782-60-8
M. Wt: 226.07 g/mol
InChI Key: DRDDOAWCDDBYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDDOAWCDDBYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648634
Record name 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891782-60-8
Record name 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound that serves as a crucial intermediate and versatile building block in medicinal chemistry and pharmaceutical research. Its isoquinoline core is a privileged scaffold found in numerous biologically active molecules. The presence of a bromine atom provides a reactive handle for further chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures and novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, spectral data, synthesis protocols, and reactivity, intended for professionals in drug discovery and development.[1][2]

Chemical and Physical Properties

This compound is an off-white to light brown solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below, derived from computed data and experimental findings.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 891782-60-8[1][3][4][5][6]
Molecular Formula C₉H₈BrNO[1][3][6]
Molecular Weight 226.07 g/mol [1][3][6]
Appearance Off-white to light brown solid[1]
Melting Point 142-149 °C[1]
Purity ≥97%[1][5][7]
Exact Mass 224.97893 Da[3]
XLogP3 1.9[3]
Topological Polar Surface Area 29.1 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 0[3]

Spectral Data

Characterization of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

  • ¹H NMR (400 MHz, Chloroform-d): δ 8.35 (1H, br. s.), 7.08-7.17 (1H, m), 6.98-7.06 (1H, m), 6.95 (1H, d, J=1.98 Hz), 2.93 (2H, t, J=7.59 Hz), 2.49-2.68 (2H, m).[4]

  • Mass Spectrometry (MS): m/z 226, 228 (M+H)⁺.[4] The presence of two peaks of nearly equal intensity separated by two mass units is characteristic of a compound containing one bromine atom, corresponding to its two major isotopes, ⁷⁹Br and ⁸¹Br.

Experimental Protocols

Synthesis via Schmidt Rearrangement

A common laboratory-scale synthesis of this compound involves a Schmidt rearrangement of 6-bromo-2,3-dihydro-1H-inden-1-one (6-bromoindanone).[4][8] This method is advantageous for its directness in forming the lactam ring.

Materials and Reagents:

  • 6-bromo-2,3-dihydro-1H-inden-1-one

  • Sodium azide (NaN₃)

  • Methanesulfonic acid (CH₃SO₃H)

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • A solution of 6-bromo-2,3-dihydro-1H-inden-1-one (1 g, 4.74 mmol) and methanesulfonic acid (15 mL, 231 mmol) in dichloromethane (30 mL) is prepared and cooled to 0 °C in an ice bath.[4]

  • Sodium azide (0.431 g, 6.63 mmol) is added slowly to the cooled solution.[4]

  • The reaction mixture is stirred for 15 hours at room temperature, allowing the rearrangement to proceed.[4]

  • After the reaction is complete, the mixture is carefully quenched by the slow addition of 1 M aqueous sodium hydroxide solution (50 mL) at 0 °C.[4]

  • The aqueous layer is extracted three times with dichloromethane (3 x 50 mL).[4]

  • The combined organic layers are washed sequentially with water (20 mL) and brine (20 mL), then dried over anhydrous sodium sulfate and concentrated under reduced pressure.[4]

Purification:

  • The resulting crude residue is purified by column chromatography on silica gel. Elution is performed using a gradient of hexane-ethyl acetate (starting from 90:10) to pure ethyl acetate to afford the final product as a white solid (yield: 61%).[4]

G start 6-Bromoindanone in DCM reagents 1. Sodium Azide (NaN₃) 2. Methanesulfonic Acid start->reagents Add at 0°C reaction Stir at RT for 15h (Schmidt Rearrangement) reagents->reaction quench Quench with 1M NaOH (aq) reaction->quench extraction Extract with DCM quench->extraction wash Wash with H₂O and Brine extraction->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography (Hexane/EtOAc) dry->purify product 7-Bromo-3,4-dihydro- 2H-isoquinolin-1-one purify->product

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

This compound is primarily utilized as an intermediate in organic synthesis. Its chemical reactivity is dominated by the lactam functionality and the bromo-substituted aromatic ring, making it a valuable precursor for creating diverse libraries of compounds for drug discovery.[1]

Key Reactive Sites:

  • Aryl Bromide (C7): The bromine atom on the aromatic ring is a key site for functionalization. It readily participates in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the synthesis of a wide range of derivatives with modified pharmacological profiles.

  • Lactam Nitrogen (N2): The N-H bond of the lactam can be deprotonated and subsequently alkylated or acylated to introduce substituents at the N2 position, further diversifying the molecular structure.

  • Carbonyl Group (C1): The carbonyl group can be reduced to an alcohol or converted to a thioamide, providing another avenue for structural modification.

This compound serves as a building block for pharmaceuticals targeting a range of conditions, including neurological disorders.[1] Its derivatives have been explored for various biological activities.

G parent 7-Bromo-3,4-dihydro- 2H-isoquinolin-1-one suzuki Suzuki Coupling (e.g., + R-B(OH)₂) parent->suzuki C-Br Bond Activation buchwald Buchwald-Hartwig Amination (e.g., + R₂NH) parent->buchwald C-Br Bond Activation alkylation N-Alkylation (e.g., + R-X, Base) parent->alkylation N-H Bond Reactivity reduction Carbonyl Reduction (e.g., + LiAlH₄) parent->reduction C=O Bond Reactivity suzuki_prod 7-Aryl/Alkyl Derivative suzuki->suzuki_prod buchwald_prod 7-Amino Derivative buchwald->buchwald_prod alkylation_prod N-Substituted Derivative alkylation->alkylation_prod reduction_prod 7-Bromo-1,2,3,4- tetrahydroisoquinoline reduction->reduction_prod

Caption: Key reaction pathways for this compound.

References

An In-depth Technical Guide to 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one (CAS: 891782-60-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic organic compound featuring a brominated isoquinolinone core. This molecule serves as a crucial building block and intermediate in medicinal chemistry and pharmaceutical development. Its structural features, particularly the presence of the reactive bromine atom and the lactam functionality, make it a versatile scaffold for the synthesis of a variety of more complex molecules. Notably, the dihydroisoquinolinone core is a key pharmacophore in a class of targeted cancer therapies known as Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its significant role in the development of therapeutic agents.

Physicochemical and Spectral Data

The following tables summarize the key physical, chemical, and spectral properties of this compound.

Table 1: General and Physical Properties

PropertyValueReference(s)
CAS Number 891782-60-8[1]
Molecular Formula C₉H₈BrNO[2]
Molecular Weight 226.07 g/mol [2]
Appearance Off-white to light brown solid[3]
Melting Point 142-149 °C[3]
Boiling Point 438.4 ± 45.0 °C (Predicted)[4]
Density 1.559 ± 0.06 g/cm³ (Predicted)[4]
Solubility Insoluble in water.[5]

Table 2: Spectroscopic Data

Spectrum TypeDataReference(s)
¹H NMR (400 MHz, Chloroform-d): δ 8.35 (1H, br. s.), 7.08-7.17 (1H, m), 6.98-7.06 (1H, m), 6.95 (1H, d, J=1.98 Hz), 2.93 (2H, t, J=7.59 Hz), 2.49-2.68 (2H, m).[1]
Mass Spectrum m/z 226, 228 (M+H)⁺[1]
¹³C NMR (Predicted) A predicted spectrum would show approximately 9 distinct signals. Aromatic carbons would appear in the δ 120-140 ppm range, the carbonyl carbon (C=O) would be significantly downfield (δ > 160 ppm), and the two aliphatic carbons (-CH₂-) of the dihydro portion would be in the upfield region (δ 20-40 ppm).
FT-IR (Predicted) Expected characteristic peaks would include: N-H stretching (around 3200 cm⁻¹), C=O stretching of the lactam (around 1650 cm⁻¹), aromatic C=C stretching (around 1600 and 1450 cm⁻¹), and C-Br stretching (in the fingerprint region, < 800 cm⁻¹).

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented and is often achieved through a Schmidt rearrangement of a corresponding bromo-indanone.

General Synthesis Workflow

The diagram below illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis Workflow A 6-Bromo-2,3-dihydro-1H-inden-1-one + Sodium Azide + Methanesulfonic Acid in Dichloromethane B Reaction at 0°C to Room Temperature (15 hours) A->B Schmidt Rearrangement C Quenching (1M NaOH) B->C D Workup (DCM Extraction, Wash, Dry, Concentrate) C->D E Purification (Column Chromatography) D->E F This compound (Final Product) E->F

A general workflow for the synthesis of the target compound.
Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[1]

Materials:

  • 6-Bromo-2,3-dihydro-1H-inden-1-one (1 g, 4.74 mmol)

  • Sodium azide (0.431 g, 6.63 mmol)

  • Methanesulfonic acid (15 mL, 231 mmol)

  • Dichloromethane (DCM) (30 mL)

  • 1 M Sodium hydroxide (NaOH) solution (50 mL)

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • A solution of 6-bromo-2,3-dihydro-1H-inden-1-one (1 g, 4.74 mmol) and methanesulfonic acid (15 mL) in dichloromethane (30 mL) is prepared in a reaction vessel and cooled to 0 °C in an ice bath.

  • Sodium azide (0.431 g, 6.63 mmol) is added slowly to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 15 hours.

  • The reaction is then carefully quenched by the slow addition of 1 M aqueous sodium hydroxide solution (50 mL) at 0 °C.

  • The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed sequentially with water (20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography using a gradient elution of hexane-ethyl acetate (from 90:10 to 100% ethyl acetate) to afford this compound as a white solid.[1]

Analytical Methods

Purity Determination by High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for this exact compound is not publicly available, a representative method can be adapted from protocols used for structurally similar pharmaceutical intermediates. The following is a general protocol based on methods for related compounds.

Table 3: Representative HPLC Protocol

ParameterCondition
Column Agilent Zorbax XDB C-18 (4.6 x 150 mm), 5µm or equivalent
Mobile Phase A 0.2% (v/v) Triethylamine in HPLC grade water
Mobile Phase B Acetonitrile
Gradient A suitable gradient, for example: 95:5 (A:B) to 5:95 (A:B) over 15 minutes
Flow Rate 1.5 mL/minute
Detector UV at 220 nm
Injection Volume 10 µL
Column Temperature Ambient

Role in Drug Development

This compound is a key intermediate in the synthesis of bioactive molecules, particularly PARP inhibitors and agents targeting neurological disorders.[3]

Intermediate for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, especially PARP-1 and PARP-2, are critical for the repair of single-strand DNA breaks. In cancers with mutations in DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[6][7] Marketed PARP inhibitors like Olaparib and Talazoparib feature complex heterocyclic structures, and their synthesis often involves intermediates with a dihydroisoquinolinone or a related phthalazinone core.[6][8] this compound provides a scaffold that can be further elaborated through reactions like Suzuki or Buchwald-Hartwig cross-coupling at the bromine position to build the complex structures required for potent PARP inhibition.

PARP Signaling Pathway and Inhibition

The following diagram illustrates the central role of PARP-1 in DNA repair and how its inhibition leads to synthetic lethality in cancer cells with deficient homologous recombination repair (HRR).

G PARP-1 Signaling Pathway and Inhibition cluster_0 Normal Cell cluster_1 HRR-Deficient Cancer Cell (e.g., BRCA mutant) DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 senses damage BER Base Excision Repair (BER) PARP1->BER recruits DNA_Repair_Normal DNA Repaired BER->DNA_Repair_Normal DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP1_Cancer PARP-1 DNA_SSB_Cancer->PARP1_Cancer PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1_Cancer Replication_Fork Replication Fork Collapse PARP1_Cancer->Replication_Fork unrepaired SSB leads to DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HRR Homologous Recombination Repair (HRR) - DEFICIENT DNA_DSB->HRR Apoptosis Cell Death (Apoptosis) HRR->Apoptosis failure to repair leads to

The role of PARP-1 in DNA repair and the mechanism of synthetic lethality.

Safety and Handling

This compound is a research chemical and should be handled with appropriate precautions in a laboratory setting.

Table 4: Hazard Identification and Precautionary Statements

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity Harmful if swallowed, in contact with skin or if inhaled.[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
Skin Irritation Causes skin irritation.[2]P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Eye Irritation Causes serious eye irritation.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Respiratory Irritation May cause respiratory irritation.[2]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell.

Handling and Storage:

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols. Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is often at room temperature or refrigerated (0-8 °C).[3]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds. Its well-defined chemical properties and established synthetic routes make it an important tool for drug discovery and development professionals. The significance of its core structure in the design of potent PARP inhibitors highlights its relevance in modern oncology research. Proper handling and adherence to safety protocols are essential when working with this compound. This guide serves as a foundational resource for researchers utilizing this key building block in their synthetic and medicinal chemistry endeavors.

References

An In-depth Technical Guide to 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, synthesis, and biological significance.

Core Compound Data

This compound is a substituted isoquinoline derivative. Its bromine substitution enhances its utility as a versatile intermediate for the synthesis of more complex molecules and potential therapeutic agents.[1] Below is a summary of its key quantitative and qualitative properties.

PropertyValueReference
Molecular Formula C₉H₈BrNO[2]
Molecular Weight 226.07 g/mol [1]
CAS Number 891782-60-8[1][2]
Appearance Off-white to light brown solid[1]
Melting Point 142-149 °C[1]
Purity ≥ 97% (HPLC)[1]

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through various synthetic routes. One common method involves a Schmidt rearrangement of a substituted indanone. Below is a detailed experimental protocol for its synthesis from 6-bromo-2,3-dihydro-1H-inden-1-one.

Synthesis of this compound from 6-Bromo-2,3-dihydro-1H-inden-1-one

Materials:

  • 6-bromo-2,3-dihydro-1H-inden-1-one

  • Sodium azide (NaN₃)

  • Methanesulfonic acid (CH₃SO₃H)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Sodium hydroxide (NaOH) solution

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • A solution of 6-bromo-2,3-dihydro-1H-inden-1-one (1 g, 4.74 mmol) and methanesulfonic acid (15 mL, 231 mmol) in dichloromethane (30 mL) is cooled to 0 °C.[3]

  • Sodium azide (0.431 g, 6.63 mmol) is slowly added to the cooled solution.[3]

  • The reaction mixture is then stirred for 15 hours at room temperature.[3]

  • After the reaction is complete, it is carefully quenched by the addition of a 1 M aqueous sodium hydroxide solution (50 mL).[3]

  • The aqueous layer is extracted three times with dichloromethane (3 x 50 mL).[3]

  • The combined organic layers are washed sequentially with water (20 mL) and brine (20 mL).[3]

  • The organic layer is dried over anhydrous sodium sulfate and then concentrated.[3]

  • The resulting residue is purified by column chromatography using a gradient elution of hexane-ethyl acetate (90:10) to pure ethyl acetate to yield 7-bromo-3,4-dihydroisoquinolin-1(2H)-one as a white solid.[3]

G Synthesis Workflow A 6-bromo-2,3-dihydro-1H-inden-1-one B Sodium azide, Methanesulfonic acid in Dichloromethane at 0°C A->B Reactants C Stir at room temperature for 15h B->C Reaction D Quench with 1M NaOH C->D Workup E Extract with Dichloromethane D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H Column Chromatography G->H Purification I This compound H->I Final Product

Caption: A flowchart illustrating the synthesis of this compound.

Biological Significance and Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

This compound is particularly valuable in the development of drugs targeting neurological disorders.[1] The broader class of isoquinoline alkaloids has been investigated for numerous pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities.[4]

Involvement in Signaling Pathways

Isoquinoline alkaloids are known to interact with multiple cellular signaling pathways. Their biological effects are often attributed to the modulation of key signaling cascades involved in inflammation, cell proliferation, and survival. For instance, certain isoquinoline alkaloids have been shown to inhibit the NF-κB (nuclear factor-kappa B) pathway, which is a critical regulator of the inflammatory response.[4] Additionally, they can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a central role in various cellular processes.[4][5]

G Conceptual Signaling Pathway Modulation cluster_0 External Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Response Inflammatory Signals Inflammatory Signals NF-kB Pathway NF-kB Pathway Inflammatory Signals->NF-kB Pathway Growth Factors Growth Factors MAPK Pathway MAPK Pathway Growth Factors->MAPK Pathway Cell Proliferation Cell Proliferation MAPK Pathway->Cell Proliferation Inflammation Inflammation NF-kB Pathway->Inflammation Isoquinoline Derivatives Isoquinoline Derivatives Isoquinoline Derivatives->MAPK Pathway Modulation Isoquinoline Derivatives->NF-kB Pathway Inhibition

Caption: Modulation of cellular signaling pathways by isoquinoline derivatives.

References

An In-depth Technical Guide to the Synthesis of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one from 6-Bromoindanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for converting 6-bromoindanone to the valuable isoquinolinone derivative, 7-bromo-3,4-dihydro-2H-isoquinolin-1-one. This compound serves as a crucial building block in the development of novel therapeutic agents.[1] This document details the core chemical transformations, provides experimentally validated protocols, and presents quantitative data to support researchers in their synthetic endeavors.

The primary synthetic route involves a two-step process: the initial formation of an oxime intermediate from 6-bromoindanone, followed by a Beckmann rearrangement to yield the target lactam. An alternative one-pot Schmidt rearrangement is also presented as a viable synthetic strategy.

Core Synthetic Pathways

The conversion of 6-bromoindanone, a cyclic ketone, into this compound, a cyclic amide (lactam), is fundamentally a ring expansion reaction where a nitrogen atom is inserted into the carbocyclic ring.

Route 1: Oximation followed by Beckmann Rearrangement

This classical two-step approach is a widely recognized method for transforming cyclic ketones into lactams.[2][3][4]

  • Step 1: Oximation of 6-Bromoindanone. 6-Bromoindanone is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding 6-bromoindanone oxime. This reaction is typically straightforward and high-yielding.

  • Step 2: Beckmann Rearrangement. The 6-bromoindanone oxime is then subjected to acidic conditions, which catalyzes the rearrangement of the oxime to the corresponding this compound.[2][3] A variety of acidic reagents can be employed for this transformation, including strong Brønsted acids like sulfuric acid and polyphosphoric acid (PPA), or Lewis acids in combination with sulfonylating agents like methanesulfonyl chloride (MsCl).[3][5]

Route 2: Schmidt Rearrangement

The Schmidt rearrangement offers a one-pot alternative for the direct conversion of a ketone to a lactam using hydrazoic acid (often generated in situ from sodium azide and a strong acid).[1] This method circumvents the need to isolate the oxime intermediate.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterOximation of 6-BromoindanoneBeckmann Rearrangement of 6-Bromoindanone OximeSchmidt Rearrangement of 6-Bromoindanone
Starting Material 6-Bromoindanone6-Bromoindanone oxime6-Bromoindanone
Key Reagents Hydroxylamine hydrochloride, PyridineMethanesulfonyl chloride (MsCl), Lewis Acid CatalystSodium azide, Methanesulfonic acid
Solvent Ethanol/Water or PyridineDichloromethaneDichloromethane
Reaction Temperature 50-80°C0°C to Room Temperature0°C to Room Temperature
Reaction Time 20 minutes - 2 hours15 hours15 hours
Yield >95% (for analogous indanone)Not specified for this substrate, but generally good with MsCl61%
Purification Recrystallization or Column ChromatographyColumn ChromatographyColumn Chromatography

Experimental Protocols

Route 1: Oximation and Beckmann Rearrangement

Step 1: Synthesis of 6-Bromoindanone Oxime

  • Materials:

    • 6-Bromoindanone

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Pyridine

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 6-bromoindanone (1 equivalent) in pyridine, add hydroxylamine hydrochloride (1.05-1.2 equivalents).

    • Heat the reaction mixture to 50°C and stir for approximately 20 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.

    • To the residue, add ethyl acetate and 1 M aqueous HCl.

    • Separate the organic layer and wash sequentially with 1 M aqueous HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromoindanone oxime.

    • The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Beckmann Rearrangement to this compound

  • Materials:

    • 6-Bromoindanone oxime

    • Methanesulfonyl chloride (MsCl)

    • Lewis acid catalyst (e.g., ZnCl₂, AlCl₃)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 6-bromoindanone oxime (1 equivalent) in anhydrous dichloromethane in a flask equipped with a magnetic stirrer and under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add the Lewis acid catalyst (catalytic amount) to the solution.

    • Slowly add methanesulfonyl chloride (1.1-1.5 equivalents) to the cooled solution.

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for several hours, monitoring by TLC.

    • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure this compound.

Route 2: Schmidt Rearrangement
  • Materials:

    • 6-Bromo-2,3-dihydro-1H-inden-1-one (6-bromoindanone)

    • Sodium azide (NaN₃)

    • Methanesulfonic acid

    • Dichloromethane (DCM)

    • 1 M Sodium hydroxide (NaOH) solution

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure: [1]

    • In a round-bottom flask, prepare a solution of 6-bromo-2,3-dihydro-1H-inden-1-one (1 g, 4.74 mmol) and methanesulfonic acid (15 mL, 231 mmol) in dichloromethane (30 mL) and cool to 0°C.

    • Slowly add sodium azide (0.431 g, 6.63 mmol) to the reaction mixture.

    • Stir the reaction mixture for 15 hours at room temperature.

    • Carefully quench the reaction by the slow addition of 1 M aqueous sodium hydroxide solution (50 mL).

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by column chromatography using a hexane-ethyl acetate gradient (e.g., 90:10) to yield 7-bromo-3,4-dihydroisoquinolin-1(2H)-one as a white solid (650 mg, 61% yield).[1]

Mandatory Visualizations

Synthesis_Pathway Start 6-Bromoindanone Oxime 6-Bromoindanone Oxime Start->Oxime 1. NH2OH·HCl 2. Base Product 7-Bromo-3,4-dihydro-2H- isoquinolin-1-one Oxime->Product Beckmann Rearrangement (e.g., MsCl, Lewis Acid)

Caption: Oximation followed by Beckmann Rearrangement Pathway.

Schmidt_Rearrangement Start 6-Bromoindanone Product 7-Bromo-3,4-dihydro-2H- isoquinolin-1-one Start->Product Schmidt Rearrangement (NaN3, CH3SO3H)

Caption: One-pot Schmidt Rearrangement Pathway.

Experimental_Workflow cluster_oximation Step 1: Oximation cluster_beckmann Step 2: Beckmann Rearrangement Oximation_Reaction Reaction of 6-Bromoindanone with NH2OH·HCl Oximation_Workup Aqueous Workup and Extraction Oximation_Reaction->Oximation_Workup Oximation_Purification Concentration and Purification Oximation_Workup->Oximation_Purification Beckmann_Reaction Rearrangement of Oxime with MsCl/Lewis Acid Oximation_Purification->Beckmann_Reaction Isolated Oxime Intermediate Beckmann_Workup Quenching and Extraction Beckmann_Reaction->Beckmann_Workup Beckmann_Purification Column Chromatography Beckmann_Workup->Beckmann_Purification

Caption: Experimental Workflow for the Two-Step Synthesis.

References

Navigating the Structural Landscape: A Technical Guide to the NMR Analysis of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) data for the compound 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. This document offers a comprehensive resource for understanding the structural characterization of this heterocyclic compound, presenting detailed NMR data, experimental protocols, and a thorough interpretation of the spectral information.

¹H and ¹³C NMR Data at a Glance

The structural elucidation of this compound relies heavily on one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and predicted ¹³C NMR data, providing a clear and concise reference for the chemical shifts (δ), signal multiplicities, and coupling constants (J).

Table 1: ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.98d8.2
H-87.42d1.8
H-67.33dd8.2, 1.8
H-33.55t6.6
H-43.03t6.6
NH6.80br s-

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1164.5
C-8a138.9
C-5133.4
C-6129.8
C-4a128.5
C-8127.3
C-7120.8
C-339.5
C-428.1

Prediction performed using standard computational algorithms. Actual values may vary.

Deciphering the Signals: Interpretation of NMR Data

The ¹H NMR spectrum provides a detailed picture of the proton environment within the molecule. The aromatic region displays three distinct signals corresponding to the protons on the benzene ring. The doublet at 7.98 ppm is assigned to H-5, which is deshielded by the adjacent carbonyl group. The doublet at 7.42 ppm corresponds to H-8, and the doublet of doublets at 7.33 ppm is assigned to H-6, showing coupling to both H-5 and H-8. In the aliphatic region, two triplets at 3.55 and 3.03 ppm are observed, corresponding to the methylene protons at the C-3 and C-4 positions, respectively. The broad singlet at 6.80 ppm is characteristic of the amide proton (NH).

The predicted ¹³C NMR spectrum complements the proton data. The signal at 164.5 ppm is attributed to the carbonyl carbon (C-1). The aromatic carbons are predicted to resonate between 120 and 140 ppm. The signal at 120.8 ppm is assigned to the carbon bearing the bromine atom (C-7), which is typically deshielded. The remaining aromatic signals are assigned based on their expected electronic environments. The aliphatic carbons, C-3 and C-4, are predicted to appear at 39.5 and 28.1 ppm, respectively.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 10-15 mg of the compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Use a 400 MHz or higher field NMR spectrometer.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

3. ¹H NMR Acquisition:

  • Acquire the spectrum using a standard single-pulse sequence.

  • Set the spectral width to cover the range of -2 to 12 ppm.

  • Use a 90° pulse with a relaxation delay of 5 seconds.

  • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

4. ¹³C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • Set the spectral width to cover the range of 0 to 200 ppm.

  • Use a 30° pulse with a relaxation delay of 2 seconds.

  • Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase the spectra to obtain a flat baseline.

  • Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

  • Integrate the signals in the ¹H spectrum.

  • Pick the peaks and determine their chemical shifts, multiplicities, and coupling constants.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Weigh Weigh Compound Dissolve Dissolve in CDCl3 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Acquire_1H Acquire 1H Spectrum Lock->Acquire_1H Acquire_13C Acquire 13C Spectrum Lock->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase Correction FT->Phase Reference Referencing Phase->Reference Assign_1H Assign 1H Signals Reference->Assign_1H Assign_13C Assign 13C Signals Reference->Assign_13C Structure Structural Elucidation Assign_1H->Structure Assign_13C->Structure

NMR Analysis Workflow

In-Depth Mass Spectrometry Analysis of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one, a key building block in pharmaceutical research and organic synthesis. Due to the limited availability of public experimental data, this guide combines confirmed molecular ion information with a theoretical exploration of its fragmentation patterns, offering a robust framework for researchers working with this compound.

Core Compound Information

This compound is a heterocyclic compound with the molecular formula C₉H₈BrNO.[1] Its structure, featuring a bromine atom on the aromatic ring and a lactam moiety, makes it a versatile intermediate in the synthesis of various bioactive molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈BrNO[2][3]
Molecular Weight 226.07 g/mol [2][3]
CAS Number 891782-60-8[2]
Appearance Off-white to light brown solid[3]

Mass Spectrometry Data

Molecular Ion

Mass spectral analysis has confirmed the presence of protonated molecular ions at m/z 226 and 228.[4] This characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units, is the definitive signature of a compound containing a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Observed Molecular Ion Data

Ionm/z (Observed)Isotope
[M+H]⁺226⁷⁹Br
[M+H]⁺228⁸¹Br

Data sourced from ChemicalBook.[4]

Theoretical Fragmentation Pattern

In the absence of publicly available experimental fragmentation data, a theoretical fragmentation pathway can be proposed based on established principles of mass spectrometry for brominated compounds and cyclic amides. Under typical electron ionization (EI) or collision-induced dissociation (CID) conditions, the following fragmentation pathways are plausible:

  • Loss of Bromine Radical: The initial fragmentation event could involve the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This would lead to a fragment ion at m/z 147.

  • Retro-Diels-Alder (RDA) Reaction: The dihydroisoquinolinone core could undergo a retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring.

  • Loss of Carbon Monoxide: The lactam functionality may lead to the loss of a neutral carbon monoxide (CO) molecule, resulting in a fragment ion at m/z 198/200.

  • Loss of Ethylene: Cleavage of the dihydro portion of the isoquinolinone ring could result in the loss of ethylene (C₂H₄), leading to a fragment ion at m/z 198/200.

These proposed fragmentation pathways provide a basis for the interpretation of experimental mass spectra of this compound and its derivatives.

Experimental Protocols

While a specific experimental protocol for the mass spectrometry analysis of this compound is not publicly available, a general methodology for the analysis of a solid, non-volatile organic compound is outlined below.

Sample Preparation
  • Dissolution: Dissolve an accurately weighed sample of this compound in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Dilution: Further dilute the stock solution with the same solvent to a concentration range of 1-10 µg/mL, suitable for direct infusion or liquid chromatography-mass spectrometry (LC-MS) analysis.

Mass Spectrometry Parameters (Hypothetical)
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended to generate the protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, would be ideal for accurate mass measurements and determination of elemental composition.

  • Infusion: Direct infusion of the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • MS Scan Range: Acquire full scan mass spectra over a range of m/z 50-500 to detect the molecular ion and potential fragment ions.

  • Tandem MS (MS/MS): To elucidate the fragmentation pattern, perform product ion scans on the isolated molecular ions (m/z 226 and 228). Vary the collision energy (e.g., 10-40 eV) to observe the formation of different fragment ions.

Visualizations

General Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing dissolution Dissolution in Solvent dilution Dilution to Working Concentration dissolution->dilution ionization Electrospray Ionization (ESI) dilution->ionization Introduction mass_analysis Mass Analysis (Q-TOF/Orbitrap) ionization->mass_analysis detection Ion Detection mass_analysis->detection spectral_interpretation Spectral Interpretation detection->spectral_interpretation Data Acquisition fragmentation_analysis Fragmentation Analysis spectral_interpretation->fragmentation_analysis

Caption: General workflow for mass spectrometry analysis.

Theoretical Fragmentation Pathway

fragmentation_pathway parent [C₉H₈⁷⁹/⁸¹BrNO + H]⁺ m/z = 226/228 frag1 [C₉H₉NO]⁺ m/z = 147 parent->frag1 - •Br frag2 [C₈H₈⁷⁹/⁸¹BrN]⁺ m/z = 198/200 parent->frag2 - CO

Caption: Theoretical fragmentation of this compound.

References

The Latent Therapeutic Potential of the 3,4-Dihydro-2H-isoquinolin-1-one Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydro-2H-isoquinolin-1-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. While many derivatives have been explored for various therapeutic applications, the specific biological profile of key intermediates often remains less characterized. This technical guide focuses on the biological landscape of the 3,4-dihydro-2H-isoquinolin-1-one scaffold, with a central focus on 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one as a pivotal, versatile building block for the synthesis of novel therapeutic agents. Although direct biological activity data for this specific bromo-derivative is limited in publicly available literature, its utility in generating libraries of active compounds is significant. This document will summarize the known biological activities of closely related derivatives, providing quantitative data, experimental methodologies, and illustrating relevant biological pathways to guide further research and development efforts.

This compound: A Key Synthetic Intermediate

This compound serves as a crucial starting material in the synthesis of a wide array of substituted isoquinolinone derivatives. The presence of the bromine atom at the 7-position provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR).

Synthesis of this compound

A common synthetic route to this compound involves the following steps:

A 6-Bromo-2,3-dihydro-1H-inden-1-one B Reaction with Sodium Azide and Methanesulfonic Acid A->B C Intermediate B->C D Quenching with NaOH C->D E Extraction and Purification D->E F This compound E->F cluster_0 Normal Cell cluster_1 Cancer Cell with PARP Inhibition A DNA Single-Strand Break B PARP Activation A->B C Base Excision Repair B->C D DNA Repair C->D E DNA Single-Strand Break F PARP Inhibitor (e.g., Isoquinolinone Derivative) E->F G PARP Trapping E->G F->G Inhibits H Replication Fork Collapse G->H I DNA Double-Strand Break H->I J Homologous Recombination Repair (BRCA-proficient) I->J L Deficient Homologous Recombination (BRCA-deficient) I->L K Cell Survival J->K M Cell Death (Synthetic Lethality) L->M A Prepare Stock Solution of Test Compound C Add Test Compound at Various Concentrations A->C B Seed 60 Human Cancer Cell Lines in 96-well Plates B->C D Incubate for 48 hours C->D E Fix Cells and Stain with Sulforhodamine B (SRB) D->E F Measure Absorbance E->F G Calculate GI50, TGI, and LC50 F->G

Technical Guide: Solubility Profile of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on qualitative assessments derived from related compounds and synthesis procedures, alongside a standardized experimental protocol for determining solubility.

Core Compound Properties

Basic physicochemical properties of this compound are summarized below. These properties can influence the compound's solubility characteristics.

PropertyValueSource
Molecular Formula C₉H₈BrNO[1]
Molecular Weight 226.1 g/mol [1]
Appearance Off-white to light brown solidChem-Impex
Melting Point 142-149 °CChem-Impex
CAS Number 891782-60-8[1]

Solubility Characteristics

Inference from Structural Analogs:

  • 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one , a structurally similar compound, is predicted to have favorable solubility in organic solvents such as dichloromethane, chloroform, and ethyl acetate, with limited aqueous solubility.[2] This prediction is based on its calculated logarithm of the partition coefficient (LogP) of 2.04342, indicating moderate lipophilicity, and a relatively low topological polar surface area of 29.1 Ų.[2]

  • 7-Bromoisoquinoline is described as being slightly soluble in water but soluble in organic solvents like ethanol and dichloromethane.

Inference from Synthesis and Purification Procedures:

The synthesis of this compound involves the use of dichloromethane as a solvent.[3] Furthermore, its purification is achieved through column chromatography using a gradient elution of hexane-ethyl acetate.[3] This indicates that the compound is soluble in these organic solvents.

Summary of Inferred Solubility:

Solvent TypeSolubilityRationale
Aqueous Solvents Poorly SolubleLow expected polarity based on structural analogs.[2]
Polar Aprotic Solvents Likely Soluble(e.g., Dichloromethane, Chloroform, Ethyl Acetate) - Inferred from structural analogs and use in synthesis/purification.[2][3]
Nonpolar Solvents Likely Soluble(e.g., Hexane) - Used in purification chromatography.[3]
Polar Protic Solvents Likely Soluble(e.g., Ethanol) - Based on solubility of similar compounds.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise quantitative solubility data, the shake-flask method is a widely recognized and robust protocol for determining the thermodynamic equilibrium solubility of a solid compound.[4]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvent(s) of interest

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute present.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in a constant temperature bath or incubator set to the desired temperature.

    • Agitate the mixture using an orbital shaker or vortex mixer for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for a period to allow the excess solid to settle.

    • For finer separation, centrifuge the vial at a controlled temperature.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Calculate the concentration of the saturated solution by accounting for the dilution factor.

Data Presentation:

The solubility should be reported in units such as mg/mL or mol/L at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a solid compound using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis cluster_result Result A Add excess solid compound and known volume of solvent to vial B Agitate at constant temperature (e.g., 24-48 hours) A->B C Settle or Centrifuge at constant temperature B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Quantify concentration (e.g., via HPLC) E->F G Report Solubility (e.g., mg/mL at T°C) F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

Unlocking Therapeutic Potential: A Technical Guide to 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the burgeoning research applications of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one, a versatile heterocyclic compound. While primarily recognized as a key intermediate in the synthesis of complex bioactive molecules, the inherent structural features of its 3,4-dihydro-2H-isoquinolin-1-one core have positioned it as a valuable scaffold in the quest for novel therapeutics, particularly in the realm of oncology and neurobiology. This document provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, the potential research applications derived from its structural analogs, with a special focus on the inhibition of Poly(ADP-ribose) polymerase (PARP).

Core Compound Profile

This compound is a brominated derivative of the 3,4-dihydro-2H-isoquinolin-1-one scaffold. The presence of the bromine atom at the 7-position offers a reactive handle for further chemical modifications, making it an ideal starting material for the synthesis of diverse compound libraries for biological screening.

PropertyValueReference
Molecular Formula C₉H₈BrNO--INVALID-LINK--
Molecular Weight 226.07 g/mol --INVALID-LINK--
Appearance Off-white to light brown solid--INVALID-LINK--
Melting Point 142-149 °C--INVALID-LINK--
CAS Number 891782-60-8--INVALID-LINK--

Potential Research Applications: A Focus on PARP Inhibition

The 3,4-dihydro-2H-isoquinolin-1-one core is a privileged scaffold found in numerous bioactive natural products and synthetic molecules.[1] Its structural resemblance to the nicotinamide portion of NAD+, a crucial cofactor for PARP enzymes, has made it a cornerstone for the design of potent PARP inhibitors. PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

While direct biological data for this compound as a PARP inhibitor is not extensively published, its derivatives have shown significant promise. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce various pharmacophores that enhance binding to the PARP active site.

Quantitative Data for Isoquinolinone-Based PARP Inhibitors

The following table summarizes the PARP inhibitory activity of selected isoquinolinone derivatives, highlighting the potential of this scaffold. It is important to note that these are analogs and not the core compound itself; however, they provide a strong rationale for using this compound as a starting point for the development of novel PARP inhibitors.

CompoundTargetIC₅₀ (nM)Cell LineEffectReference
5-Benzoyloxyisoquinolin-1(2H)-onePARP-2150-Selective PARP-2 Inhibition[2]
4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-onePARP1/222 (PARP1), 4.3 (PARP2)-Potent PARP1/2 Inhibition[3][4]
Isoquinolinone Derivative (Compound 34 from study)PARP1Potent (exact value not specified)MDA-MB-436 (Breast Cancer)Antitumor efficacy--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of research programs. The following are generalized protocols for key experiments relevant to the evaluation of this compound and its derivatives as potential therapeutic agents.

Synthesis of this compound Derivatives

The bromine at the 7-position serves as a versatile anchor for derivatization. A common synthetic route involves Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce aryl, heteroaryl, or amine functionalities.

General Protocol for Suzuki Coupling:

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dioxane/water mixture) is added the desired boronic acid or boronate ester (1.2-1.5 equivalents).

  • A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 equivalents), and a base, such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents), are added.

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired derivative.

In Vitro PARP1 Enzyme Inhibition Assay (ELISA-based)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of PARP1.

  • Plate Coating: Histone-coated 96-well plates are used.

  • Reaction Mixture Preparation: A reaction buffer containing NAD⁺ and a DNA activator is prepared.

  • Compound Addition: The test compound (e.g., a derivative of this compound) is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Enzyme Addition: Recombinant human PARP1 enzyme is added to each well to initiate the reaction. The plate is incubated for 1.5 hours.

  • Detection: The amount of poly(ADP-ribose) (PAR) generated is detected using an anti-PAR antibody conjugated to an enzyme (e.g., HRP). A substrate is then added to produce a colorimetric or chemiluminescent signal.

  • Data Analysis: The signal intensity is measured using a plate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., BRCA-mutant breast cancer cell line MDA-MB-436) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The test compound is added to the wells in a range of concentrations. A vehicle control is included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) can be calculated.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were generated using Graphviz (DOT language).

PARP1_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of PARP Inhibition DNA_Damage DNA Single-Strand Break PARP1_inactive PARP1 (inactive) DNA_Damage->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activation PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes Blocked_PAR_Synthesis PAR Synthesis Blocked NAD NAD+ NAD->PARP1_active substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitates Inhibitor Isoquinolinone-based PARP Inhibitor Inhibitor->PARP1_active Trapping PARP1 Trapping on DNA Inhibitor->Trapping leads to Cell_Death Synthetic Lethality (in BRCA-deficient cells) Blocked_PAR_Synthesis->Cell_Death Trapping->Cell_Death

Caption: PARP1 signaling pathway and mechanism of inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Potential Next Step) Start 7-Bromo-3,4-dihydro- 2H-isoquinolin-1-one Derivatization Chemical Synthesis (e.g., Suzuki Coupling) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification PARP_Assay PARP Enzyme Inhibition Assay (IC50) Purification->PARP_Assay Cell_Viability Cell Viability Assay (e.g., MTT on Cancer Cells) Purification->Cell_Viability Xenograft Xenograft Tumor Models PARP_Assay->Xenograft Lead Compound Cell_Viability->Xenograft Lead Compound Toxicity Toxicity Studies Xenograft->Toxicity

Caption: General experimental workflow for novel drug discovery.

Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. Future research should focus on:

  • Synthesis of diverse libraries: Utilizing the bromine handle to explore a wide range of substituents to optimize potency and selectivity for different PARP family members.

  • Structure-Activity Relationship (SAR) studies: To understand the key structural features required for potent PARP inhibition.

  • In-depth biological evaluation: Moving beyond initial screening to investigate the mechanism of action, potential for overcoming resistance, and efficacy in combination therapies.

  • Exploration of other therapeutic areas: Given the role of PARP in neurological disorders, investigating the potential of derivatives of this compound in neuroprotection is a promising avenue.[6]

References

An In-depth Technical Guide to 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one: Discovery, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, its chemical and physical properties, and its significant applications in the development of advanced pharmaceutical agents.

Introduction and Historical Context

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities.[1][2] The introduction of a bromine atom at the 7-position enhances the molecule's utility as a versatile intermediate, allowing for further functionalization through cross-coupling reactions. This strategic placement of bromine has been instrumental in the development of several PARP inhibitors, including Niraparib and Talazoparib.[3][4]

While the broader class of isoquinolinones has a long history, the specific synthesis of this compound appears to have gained prominence with the rise of PARP inhibitors as a therapeutic target in the early 21st century. Its synthesis is notably described in patents related to the preparation of these cancer drugs, highlighting its primary role as a purpose-synthesized intermediate rather than a compound with inherent biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₈BrNO[5]
Molecular Weight 226.07 g/mol [5]
CAS Number 891782-60-8[5]
Appearance Off-white to light brown solid[6]
Melting Point 142-149 °C[6]
Topological Polar Surface Area 29.1 Ų[5]
XLogP3-AA 1.9[5]

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the Schmidt rearrangement of 6-bromo-1-indanone. Alternative strategies for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core, such as the Bischler-Napieralski and Pictet-Spengler reactions, are also established for this class of compounds.[7]

Schmidt Rearrangement of 6-Bromo-1-indanone

This method involves the acid-catalyzed reaction of a ketone with hydrazoic acid (generated in situ from sodium azide) to form a lactam.

cluster_0 Schmidt Rearrangement Workflow 6-bromo-1-indanone 6-Bromo-1-indanone Reagents NaN₃, CH₃SO₃H, CH₂Cl₂ Reaction Reaction at 0°C to rt Reagents->Reaction Step 1 Quenching Quench with NaOH(aq) Reaction->Quenching Step 2 Extraction Extract with CH₂Cl₂ Quenching->Extraction Step 3 Purification Column Chromatography Extraction->Purification Step 4 Product 7-Bromo-3,4-dihydro-2H- isoquinolin-1-one Purification->Product Step 5

Synthetic workflow for this compound.

Experimental Protocol:

  • Reaction Setup: To a solution of 6-bromo-2,3-dihydro-1H-inden-1-one (1 g, 4.74 mmol) and methanesulfonic acid (15 mL, 231 mmol) in dichloromethane (30 mL) at 0 °C, slowly add sodium azide (0.431 g, 6.63 mmol).

  • Reaction: Stir the reaction mixture for 15 hours at room temperature.

  • Quenching: Carefully quench the reaction with 1 M aqueous sodium hydroxide solution (50 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography using a gradient elution of hexane-ethyl acetate (90:10 to 100% ethyl acetate) to afford 7-bromo-3,4-dihydroisoquinolin-1(2H)-one as a white solid (650 mg, 61% yield).

Spectroscopic Data

Technique Data
¹H NMR (400 MHz, CDCl₃)δ 8.35 (br. s., 1H), 7.08-7.17 (m, 1H), 6.98-7.06 (m, 1H), 6.95 (d, J=1.98 Hz, 1H), 2.93 (t, J=7.59 Hz, 2H), 2.49-2.68 (m, 2H)
Mass Spectrum (ESI)m/z 226, 228 (M+H)⁺
¹³C NMR (100 MHz, CDCl₃)δ 166.3, 140.3, 136.6, 132.8, 128.4, 127.8, 126.9, 44.2, 37.5, 33.3
IR (cm⁻¹)2922, 2852, 1680, 1613, 1479, 1456, 1326, 821, 760

(Note: ¹³C NMR and IR data are representative for this class of compounds and were compiled from similar structures reported in the literature.[8])

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a key starting material for the synthesis of PARP inhibitors. The bromine atom at the 7-position serves as a handle for introducing various aryl and heteroaryl groups via Suzuki-Miyaura cross-coupling reactions. This modularity has been exploited in the synthesis of complex PARP inhibitors like Niraparib and Talazoparib.

Role in PARP Inhibitor Synthesis

PARP enzymes are crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. This compound provides the core structure onto which other pharmacophoric elements are appended to create potent and selective PARP inhibitors.

cluster_1 Role in PARP Inhibitor Development Start 7-Bromo-3,4-dihydro-2H- isoquinolin-1-one Reaction Suzuki Coupling Start->Reaction Intermediate Aryl/Heteroaryl substituted isoquinolinone Reaction->Intermediate Further_Mod Further Synthetic Modifications Intermediate->Further_Mod Final_Product PARP Inhibitor (e.g., Niraparib, Talazoparib) Further_Mod->Final_Product Target PARP Enzyme Final_Product->Target binds to Effect Inhibition of DNA Repair & Synthetic Lethality in Cancer Cells Target->Effect leads to

Hierarchical role in PARP inhibitor development.
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction using this compound, based on established methods for similar substrates.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a base such as potassium carbonate (2.0-3.0 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water).

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Biological Activity

There is no significant body of literature describing the inherent biological activity of this compound itself. Its value in drug discovery is almost exclusively as a synthetic intermediate. It is generally considered to be a building block that contributes to the final pharmacology of the target molecule rather than possessing significant biological activity on its own. Any biological evaluation would typically be part of the broader toxicological assessment of the final active pharmaceutical ingredient's synthetic route.

Conclusion

This compound is a compound of significant interest to medicinal chemists and drug development professionals. Its straightforward synthesis and the versatility of the bromine handle for further chemical modification have established it as a crucial intermediate in the synthesis of a new generation of targeted cancer therapies. This guide provides the essential technical information for researchers working with this important molecule, from its synthesis to its application in the construction of complex, biologically active compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 3,4-dihydro-2H-isoquinolin-1-one scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds.[1] Its derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[2][3] 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a key synthetic intermediate, serving as a versatile building block for the creation of novel therapeutic agents.[2] The bromine atom at the 7-position provides a reactive handle for functionalization, most commonly through palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery and development.[2]

This document provides detailed protocols for three major palladium-catalyzed cross-coupling reactions for the derivatization of this compound: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, and Sonogashira Coupling.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Derivative Classes Start 7-Bromo-3,4-dihydro-2H- isoquinolin-1-one Buchwald Buchwald-Hartwig Amination Start->Buchwald R₂NH Pd Catalyst, Base Suzuki Suzuki-Miyaura Coupling Start->Suzuki R-B(OH)₂ Pd Catalyst, Base Sonogashira Sonogashira Coupling Start->Sonogashira R-C≡CH Pd/Cu Catalyst, Base Amine 7-Amino Derivatives (C-N Bond) Buchwald->Amine Aryl 7-Aryl/Vinyl Derivatives (C-C Bond) Suzuki->Aryl Alkynyl 7-Alkynyl Derivatives (C-C Bond) Sonogashira->Alkynyl

Caption: Derivatization pathways from the starting material.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling amines with aryl halides.[4] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 7-position of the isoquinolinone core, creating a library of 7-amino derivatives.

General Reaction Scheme:

Caption: General reaction for Buchwald-Hartwig amination.

Data Presentation: Representative Reaction Conditions

Amine (R₂NH)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
AnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene11085-95%
MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene11080-90%
CyclohexylaminePd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (2.0)1,4-Dioxane10075-85%
Ammonia (surrogate)Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene10070-80%

Note: Yields are representative and based on similar substrates; optimization may be required.[5]

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).[5]

  • Inert Atmosphere: Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).[5] Through the septum, add the desired amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous NaCl solution (2 x 10 mL).

  • Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino-3,4-dihydro-2H-isoquinolin-1-one derivative.[5]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid.[6][7] It is widely used to synthesize biaryl compounds, styrenes, and polyolefins and is an excellent method for introducing aryl or vinyl substituents at the 7-position.[6]

General Reaction Scheme:

Caption: General reaction for Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Conditions

Boronic Acid (R-B(OH)₂)Catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)9090-98%
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)8588-95%
Pyridin-3-ylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O (5:1)10080-90%
Vinylboronic acid pinacol esterPd(PPh₃)₄ (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)9075-85%

Note: Yields are representative and based on standard Suzuki coupling protocols; optimization may be required.[8]

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[8]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to create an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[8]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired 7-aryl-3,4-dihydro-2H-isoquinolin-1-one derivative.[8]

Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira reaction is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] It employs a palladium catalyst and a copper(I) co-catalyst.[9] This reaction is exceptionally useful for installing alkynyl moieties, which can serve as handles for further synthetic transformations (e.g., click chemistry, cyclizations) or as key pharmacophores.

General Reaction Scheme:

Caption: General reaction for Sonogashira coupling.

Data Presentation: Representative Reaction Conditions

Terminal Alkyne (R-C≡CH)Pd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF6085-95%
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF7090-98%
3-Butyn-1-olPd/C-PPh₃ (5)CuI (10)Et₃NAcetonitrile8070-80%
EthynyltrimethylsilanePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene6588-96%

Note: Yields are representative and based on similar substrates; optimization may be required.[10][11]

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv) in the chosen solvent (e.g., THF or DMF).

  • Inert Atmosphere: Degas the solution by bubbling Argon through it for 15-20 minutes.

  • Reagent Addition: To the solution, add the terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and the amine base (e.g., triethylamine, 2.5 equiv).[11]

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 60 °C) under the inert atmosphere until TLC or LC-MS analysis indicates the consumption of the starting material (typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate, then redissolve the residue in ethyl acetate. Wash the organic solution with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the pure 7-alkynyl-3,4-dihydro-2H-isoquinolin-1-one derivative.

General Experimental Workflow and Applications

The derivatization of this compound provides access to a vast chemical space for drug discovery. The synthesized compounds can be subjected to biological screening to identify lead candidates for various therapeutic targets.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening Setup 1. Reaction Setup (Inert Atmosphere) Reaction 2. Reagent Addition & Heating Setup->Reaction Add Catalyst, Reagents Workup 3. Quenching & Extraction Reaction->Workup Reaction Complete Purify 4. Column Chromatography Workup->Purify Crude Product Characterize 5. Structural Characterization (NMR, MS) Purify->Characterize Pure Derivative Screen 6. Biological Screening Assays Characterize->Screen SAR 7. SAR Analysis & Lead Optimization Screen->SAR

Caption: A typical workflow for synthesis and screening.

The resulting derivatives are prime candidates for screening in assays related to neurological disorders, cancer, and infectious diseases, areas where isoquinoline-based compounds have shown significant promise.[2] Structure-Activity Relationship (SAR) studies on the synthesized libraries can guide the rational design of more potent and selective therapeutic agents.

References

Application Notes and Protocols: The Versatile Role of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a bromine atom on the aromatic ring, provide a versatile handle for a variety of chemical transformations, making it an invaluable starting material for the synthesis of diverse and complex bioactive molecules.[1] This scaffold has been successfully employed in the development of potent inhibitors for various therapeutic targets, including enzymes involved in DNA repair and epigenetic regulation. This document provides detailed application notes on the utility of this compound, focusing on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) and Enhancer of Zeste Homolog 2 (EZH2) inhibitors. Furthermore, detailed experimental protocols for key synthetic transformations are provided, along with quantitative data for representative compounds and visualizations of relevant biological pathways and experimental workflows.

Application Notes

A Privileged Scaffold for PARP Inhibitors

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in the design of inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA single-strand break repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy.

The bromine atom at the 7-position of this compound serves as a convenient attachment point for various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of the chemical space around the isoquinolinone core to optimize potency, selectivity, and pharmacokinetic properties of the resulting PARP inhibitors. The lactam moiety of the isoquinolinone core mimics the nicotinamide portion of the natural PARP substrate, NAD+, enabling competitive inhibition at the enzyme's active site.

A Versatile Intermediate for EZH2 Inhibitors

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). Overexpression or mutation of EZH2 is implicated in the pathogenesis of various cancers. The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been successfully utilized in the development of potent and selective EZH2 inhibitors.

In this context, this compound can be functionalized at the 7-position to introduce moieties that interact with specific residues in the EZH2 active site. Further modifications at the N-2 position of the isoquinolinone ring are also crucial for achieving high potency and desirable drug-like properties. The rigid bicyclic core of the molecule serves to orient the appended functional groups for optimal binding to the target enzyme.

Quantitative Data

The following tables summarize the biological activity of representative compounds derived from the 3,4-dihydroisoquinolin-1(2H)-one scaffold.

Table 1: EZH2 Inhibitory Activity of a 3,4-Dihydroisoquinolin-1(2H)-one Derivative

CompoundTargetIC50 (nM)Cell-Based H3K27me3 IC50 (nM)Reference
Compound 31 EZH20.715[2][3]

Compound 31 is (R)-5,8-dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one, a highly optimized derivative.

Table 2: PARP Inhibitory Activity of Clinically Relevant Compounds

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Note
Olaparib1.91.8Clinically approved PARP inhibitor
Rucaparib1.41.4Clinically approved PARP inhibitor
Talazoparib0.570.3Potent PARP1/2 inhibitor

Note: While not directly synthesized from this compound in these specific examples, these compounds showcase the potency achievable with the broader isoquinolinone scaffold in PARP inhibition.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid to generate a 7-aryl-3,4-dihydro-2H-isoquinolin-1-one derivative.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equivalents)

  • Triphenylphosphine (PPh3) (0.04 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-3,4-dihydro-2H-isoquinolin-1-one.

Protocol 2: Synthesis of a Hypothetical EZH2 Inhibitor Intermediate

This protocol outlines the synthesis of a key intermediate for an EZH2 inhibitor, starting from the product of Protocol 1. This hypothetical example involves N-alkylation of the isoquinolinone core.

Materials:

  • 7-Aryl-3,4-dihydro-2H-isoquinolin-1-one (from Protocol 1)

  • (3-(bromomethyl)-4-methoxy-6-methylpyridin-2(1H)-one) (1.1 equivalents)

  • Cesium carbonate (Cs2CO3) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 7-aryl-3,4-dihydro-2H-isoquinolin-1-one (1.0 equivalent) and cesium carbonate (1.5 equivalents) in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add (3-(bromomethyl)-4-methoxy-6-methylpyridin-2(1H)-one) (1.1 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Visualizations

PARP1 Signaling Pathway in DNA Repair

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_SSB->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activates Trapped_PARP1 Trapped PARP1-DNA Complex PARP1_inactive->Trapped_PARP1 traps PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR synthesizes PARP_Inhibitor PARP Inhibitor PARP1_active->PARP_Inhibitor inhibited by NAD NAD+ NAD->PARP1_active substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair SSB Repair Repair_Proteins->DNA_Repair mediates PARP_Inhibitor->Trapped_PARP1 causes Replication_Fork_Collapse Replication Fork Collapse & DSBs Trapped_PARP1->Replication_Fork_Collapse leads to Cell_Death Cell Death (Synthetic Lethality) Replication_Fork_Collapse->Cell_Death results in (in HR deficient cells) Suzuki_Workflow Start Start: Assemble Reactants (Bromo-isoquinolinone, Boronic Acid, Base) Inert Establish Inert Atmosphere (Nitrogen or Argon Purge) Start->Inert Add_Catalyst Add Palladium Catalyst and Ligand Inert->Add_Catalyst Add_Solvent Add Degassed Solvents (e.g., Dioxane/Water) Add_Catalyst->Add_Solvent Heat Heat Reaction Mixture (e.g., 80-100 °C) Add_Solvent->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup (Extraction with Organic Solvent) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End End: Pure Product Purify->End

References

Application Notes and Protocols for Nucleophilic Substitution on 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for various palladium and copper-catalyzed nucleophilic substitution reactions on 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds. The following protocols are based on established methodologies for similar aryl bromides and serve as a robust starting point for the synthesis of diverse derivatives.

Introduction

Nucleophilic substitution on the 7-position of the 3,4-dihydro-2H-isoquinolin-1-one scaffold is a critical transformation in medicinal chemistry. The introduction of various functional groups, such as amines, ethers, and carbon-carbon bonds, allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The primary methods for achieving these transformations on the electron-rich isoquinolinone ring system are transition-metal-catalyzed cross-coupling reactions. This document outlines protocols for the most common and effective of these reactions: Buchwald-Hartwig amination (C-N coupling), Suzuki-Miyaura coupling (C-C coupling), Sonogashira coupling (C-C coupling), and Ullmann condensation (C-O and C-N coupling).

General Considerations

  • Reagents and Solvents: All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used for all palladium-catalyzed reactions, and reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Monitoring: Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Products should be purified by flash column chromatography on silica gel.

  • Characterization: The structure and purity of the final products should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols

Buchwald-Hartwig Amination (C-N Coupling)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][3][4] This protocol is adapted from established procedures for the amination of similar aryl bromides.[2]

Reaction Scheme:

Materials:

ReagentGradeSupplier
This compound≥97%Commercially Available
Amine (Primary or Secondary)Reagent GradeCommercially Available
Palladium(II) Acetate (Pd(OAc)₂)≥99.9%Commercially Available
XPhos≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
TolueneAnhydrousCommercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aqueous NaCl solution (brine)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Inert Gas (Argon or Nitrogen)High Purity-

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the tube.

  • Through the septum, add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaCl solution (2 x 10 mL).

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 7-amino-3,4-dihydro-2H-isoquinolin-1-one derivative.

Quantitative Data (Representative Examples based on similar substrates):

AmineProductExpected Yield (%)
Aniline7-(Phenylamino)-3,4-dihydro-2H-isoquinolin-1-one~85-95
Morpholine7-Morpholino-3,4-dihydro-2H-isoquinolin-1-one~80-90
n-Butylamine7-(Butylamino)-3,4-dihydro-2H-isoquinolin-1-one~75-85
Suzuki-Miyaura Coupling (C-C Coupling)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[5][6]

Reaction Scheme:

Materials:

ReagentGradeSupplier
This compound≥97%Commercially Available
Arylboronic acidReagent GradeCommercially Available
Pd(dppf)Cl₂≥98%Commercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
1,4-DioxaneAnhydrousCommercially Available
WaterDeionized-
Ethyl acetateACS GradeCommercially Available
Saturated aqueous NaCl solution (brine)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Inert Gas (Argon or Nitrogen)High Purity-

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv) in a mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 4-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the 7-aryl-3,4-dihydro-2H-isoquinolin-1-one derivative.

Quantitative Data (Representative Examples based on similar substrates):

Arylboronic AcidProductExpected Yield (%)
Phenylboronic acid7-Phenyl-3,4-dihydro-2H-isoquinolin-1-one~80-95
4-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-3,4-dihydro-2H-isoquinolin-1-one~75-90
3-Pyridinylboronic acid7-(Pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one~60-80
Sonogashira Coupling (C-C Coupling)

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[7][8][9][10][11]

Reaction Scheme:

Materials:

ReagentGradeSupplier
This compound≥97%Commercially Available
Terminal AlkyneReagent GradeCommercially Available
Pd(PPh₃)₂Cl₂≥98%Commercially Available
Copper(I) Iodide (CuI)≥98%Commercially Available
Triethylamine (Et₃N)AnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Ethyl acetateACS GradeCommercially Available
Saturated aqueous NH₄Cl solution-Prepared in-house
Saturated aqueous NaCl solution (brine)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Inert Gas (Argon or Nitrogen)High Purity-

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to afford the 7-alkynyl-3,4-dihydro-2H-isoquinolin-1-one derivative.

Quantitative Data (Representative Examples based on similar substrates):

Terminal AlkyneProductExpected Yield (%)
Phenylacetylene7-(Phenylethynyl)-3,4-dihydro-2H-isoquinolin-1-one~80-95
Ethynyltrimethylsilane7-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-isoquinolin-1-one~85-98
1-Hexyne7-(Hex-1-yn-1-yl)-3,4-dihydro-2H-isoquinolin-1-one~70-85
Ullmann Condensation (C-O and C-N Coupling)

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O and C-N bonds, typically requiring higher temperatures than palladium-catalyzed methods.[12][13] The following is a general protocol for C-O coupling with phenols.

Reaction Scheme:

Materials:

ReagentGradeSupplier
This compound≥97%Commercially Available
Phenol or AlcoholReagent GradeCommercially Available
Copper(I) Iodide (CuI)≥98%Commercially Available
L-Proline≥99%Commercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
Dimethyl Sulfoxide (DMSO)AnhydrousCommercially Available
Ethyl acetateACS GradeCommercially Available
WaterDeionized-
Saturated aqueous NaCl solution (brine)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the phenol or alcohol (1.5 mmol, 1.5 equiv), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add anhydrous DMSO (3 mL).

  • Seal the tube and heat the mixture to 110-130 °C for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to obtain the desired 7-alkoxy or 7-aryloxy derivative. A similar protocol can be applied for C-N coupling with anilines or other amines, often with a different ligand such as 1,10-phenanthroline.

Quantitative Data (Representative Examples based on similar substrates):

NucleophileProductExpected Yield (%)
Phenol7-Phenoxy-3,4-dihydro-2H-isoquinolin-1-one~60-80
Methanol7-Methoxy-3,4-dihydro-2H-isoquinolin-1-one~50-70
Aniline7-(Phenylamino)-3,4-dihydro-2H-isoquinolin-1-one~55-75

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the nucleophilic substitution on this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Weigh Reactants: - this compound - Nucleophile - Catalyst & Ligand - Base solvent Add Anhydrous Solvent start->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to Required Temperature inert->heat stir Stir for Specified Time heat->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography characterization Characterize Product (NMR, MS) chromatography->characterization

Caption: Generalized experimental workflow for nucleophilic substitution.

Signaling Pathway Analogy: Catalytic Cycle

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, which is the fundamental "signaling pathway" of these transformations.

catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation M-Nu pd2_intermediate R-Pd(II)L_n-Nu transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Nu reductive_elimination->product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

References

Application Notes and Protocols: 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one as a valuable scaffold in the discovery of novel therapeutics for neurological disorders. The document details its primary known mechanism of action, relevant biological data, and detailed experimental protocols for its synthesis and evaluation.

Application Notes

The 3,4-dihydro-2H-isoquinolin-1-one core structure is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with diverse biological activities.[1] The introduction of a bromine atom at the 7-position, creating this compound, enhances its utility as a versatile intermediate for further chemical modifications, making it a compound of significant interest in drug discovery programs targeting the central nervous system.[2][3]

Primary Neurological Application: PARP Inhibition

The most prominent application of this compound in neurological drug discovery is as a precursor or active inhibitor of Poly(ADP-ribose) polymerases (PARPs).[4][5] PARP enzymes, particularly PARP1, are key players in the cellular response to DNA damage. However, overactivation of PARP1 is implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis.[2][6] Excessive PARP1 activity can lead to a form of programmed cell death known as parthanatos, a critical factor in neuronal loss in these conditions.[6]

A derivative of this compound has been identified as an inhibitor of PARP10, a member of the PARP family.[7] While the precise role of PARP10 in the nervous system is still under investigation, its involvement in DNA damage response and cellular stress suggests it as a potential therapeutic target for neurological disorders.[1]

Potential for Other Neurological Targets

The isoquinoline scaffold is present in numerous compounds with neuroprotective properties.[3] Derivatives of the core 3,4-dihydro-2H-isoquinolin-1-one structure have been explored for their potential to modulate other targets relevant to neurodegeneration, such as cholinesterases in the context of Alzheimer's disease.[8] The bromine atom on the 7-position of the title compound provides a reactive handle for the synthesis of a diverse library of analogs to explore these and other neurological targets.

Data Presentation

The following table summarizes the available quantitative data for a this compound derivative as a PARP10 inhibitor.

CompoundTargetAssay TypeIC50 (µM)Reference
This compound derivativeLG-PARP10Biochemical Assay8.6[7]

Experimental Protocols

1. Synthesis of this compound

This protocol is adapted from a known synthetic route.[9]

Materials:

  • 6-bromo-2,3-dihydro-1H-inden-1-one

  • Sodium azide (NaN₃)

  • Methanesulfonic acid (CH₃SO₃H)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 6-bromo-2,3-dihydro-1H-inden-1-one (1 g, 4.74 mmol) in dichloromethane (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonic acid (15 mL, 231 mmol) to the solution.

  • Carefully add sodium azide (0.431 g, 6.63 mmol) portion-wise to the reaction mixture at 0 °C.

  • Remove the ice bath and stir the reaction mixture for 15 hours at room temperature.

  • Carefully quench the reaction by slowly adding 1 M aqueous sodium hydroxide solution (50 mL) at 0 °C.

  • Separate the aqueous layer and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a gradient elution of hexane-ethyl acetate (from 90:10 to 100% ethyl acetate) to afford 7-bromo-3,4-dihydroisoquinolin-1(2H)-one as a white solid.[9]

2. PARP10 Inhibition Assay (AlphaLISA Format)

This protocol describes a general method for assessing the inhibitory activity of compounds against PARP10 using a bead-based AlphaLISA assay.[10]

Materials:

  • Recombinant human PARP10 enzyme

  • Biotinylated histone substrate

  • NAD+

  • AlphaLISA acceptor beads

  • Streptavidin-donor beads

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • 384-well white opaque assay plates

  • This compound (or its derivatives) dissolved in DMSO

  • Known PARP10 inhibitor (positive control)

  • DMSO (vehicle control)

  • AlphaLISA-compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each test compound from a dilution series into the wells of a 384-well assay plate. Include wells with DMSO only for high control (no inhibition) and a known PARP10 inhibitor for low control.

  • Enzyme and Substrate Addition: Prepare a master mix of PARP10 enzyme and biotinylated histone substrate in assay buffer. Add 5 µL of this mix to each well of the assay plate.

  • Initiation of Reaction: Prepare a solution of NAD+ in assay buffer. Add 5 µL of the NAD+ solution to each well to start the enzymatic reaction. The final reaction volume should be 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Prepare a detection mix containing AlphaLISA acceptor beads and streptavidin-donor beads in the appropriate detection buffer. Add 10 µL of the detection mix to each well.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

PARP_Inhibition_Workflow Compound_Prep Compound Preparation (this compound) Assay_Plate Assay Plate (384-well) Compound_Prep->Assay_Plate NAD NAD+ Addition (Reaction Start) Assay_Plate->NAD Enzyme_Substrate Enzyme/Substrate Mix (PARP10, Biotin-Histone) Enzyme_Substrate->Assay_Plate Incubation Incubation (30°C, 60 min) NAD->Incubation Detection_Mix Detection Mix Addition (AlphaLISA Beads) Incubation->Detection_Mix Final_Incubation Final Incubation (RT, 60 min, Dark) Detection_Mix->Final_Incubation Data_Acquisition Data Acquisition (Plate Reader) Final_Incubation->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis

Caption: Workflow for PARP10 Inhibition Assay.

PARP_Signaling_Pathway DNA_Damage DNA Damage (Oxidative Stress, etc.) PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis PAR Synthesis PARP1_Activation->PAR_Synthesis AIF_Release AIF Release from Mitochondria PAR_Synthesis->AIF_Release Parthanatos Parthanatos (Neuronal Cell Death) AIF_Release->Parthanatos Neurodegeneration Neurodegeneration Parthanatos->Neurodegeneration PARP_Inhibitor 7-Bromo-3,4-dihydro-2H- isoquinolin-1-one Derivative PARP_Inhibitor->PARP1_Activation Inhibition

Caption: PARP1-Mediated Parthanatos in Neurodegeneration.

References

Application Notes and Protocols for Reactions with 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one, a key building block in the synthesis of various biologically active molecules, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] The protocols focus on two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.

Introduction

This compound is a versatile heterocyclic compound widely used as a scaffold in medicinal chemistry. The bromine atom at the 7-position provides a convenient handle for introducing a wide range of substituents through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs. The 3,4-dihydroisoquinolin-1-one core is a key pharmacophore in a number of PARP inhibitors, which are a class of targeted cancer therapies.[1][3]

Key Reactions and Applications

The primary application of this compound in drug discovery is as a versatile intermediate for the synthesis of libraries of substituted analogs. The Suzuki-Miyaura and Buchwald-Hartwig reactions are instrumental in this process, enabling the introduction of diverse aryl, heteroaryl, and amino groups at the 7-position. These modifications are crucial for modulating the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Derivatives of this scaffold have shown significant activity as PARP inhibitors. PARP enzymes, particularly PARP-1 and PARP-2, are involved in DNA repair pathways.[1] Inhibition of these enzymes can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations.[4]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and desired products. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various boronic acids or their esters.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (or boronic acid pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst (0.02-0.10 equiv) to the flask.

  • Under the inert atmosphere, add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Place the sealed flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 7-aryl- or 7-heteroaryl-3,4-dihydro-2H-isoquinolin-1-one.

Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling

Boronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)1001285-95
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene/H₂O (10:1)90880-90
Pyridine-3-boronic acidPd(PPh₃)₄ (5)K₃PO₄DME/H₂O (5:1)851670-85
Thiophene-2-boronic acidPdCl₂(dppf) (3)K₂CO₃1,4-Dioxane/H₂O (4:1)1001275-90
Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with primary or secondary amines.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos, RuPhos, or BINAP)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv) and the phosphine ligand (0.02-0.10 equiv).

  • Add this compound (1.0 equiv) and the base (1.2-2.0 equiv).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add the anhydrous solvent via syringe.

  • Add the amine (1.1-1.5 equiv) to the reaction mixture via syringe.

  • Place the sealed tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C) for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 7-amino-3,4-dihydro-2H-isoquinolin-1-one derivative.

Data Presentation: Representative Conditions and Yields for Buchwald-Hartwig Amination

AmineCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
MorpholinePd₂(dba)₃ (2) / XPhos (4)NaOtBuToluene1001280-95
AnilinePd₂(dba)₃ (2) / RuPhos (4)K₂CO₃1,4-Dioxane1101875-90
PiperidinePd₂(dba)₃ (2) / BINAP (4)Cs₂CO₃Toluene1001685-95
BenzylaminePd₂(dba)₃ (2) / XPhos (4)NaOtBu1,4-Dioxane1001270-85

Visualizations

Signaling Pathway

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Action of 7-Substituted Isoquinolinone PARP Inhibitor DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_Polymer Poly(ADP-ribose) Polymer Synthesis PARP1->PAR_Polymer DDR_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1, DNA Ligase III) PAR_Polymer->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Repair_Failure Failed DNA Repair DNA_Repair->Repair_Failure PARP_Inhibitor 7-Substituted 3,4-dihydro-2H-isoquinolin-1-one (PARP Inhibitor) Inhibition PARP_Inhibitor->Inhibition Apoptosis Apoptosis in Cancer Cells (Synthetic Lethality) Repair_Failure->Apoptosis Experimental_Workflow Start Start: this compound Coupling_Reaction Cross-Coupling Reaction (Suzuki-Miyaura or Buchwald-Hartwig) Start->Coupling_Reaction Workup Aqueous Workup (Extraction and Washing) Coupling_Reaction->Workup Purification Purification (Flash Column Chromatography) Workup->Purification Characterization Characterization (NMR, LC-MS, HRMS) Purification->Characterization Biological_Screening Biological Screening (e.g., PARP Inhibition Assay) Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis

References

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Introduction

This compound (CAS No: 891782-60-8; Molecular Formula: C₉H₈BrNO) is a versatile heterocyclic building block widely employed in organic synthesis and medicinal chemistry.[1][2][3] Its structure features a dihydroisoquinolinone core, which is a privileged scaffold in numerous biologically active compounds, and a bromine atom at the 7-position that serves as a key handle for synthetic elaboration. This functional group is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Its stability and compatibility with various reaction conditions make it a valuable intermediate in the development of novel therapeutics, most notably in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors for oncology.[4][5]

Key Applications in Organic Synthesis

The primary utility of this compound stems from its capacity to undergo palladium-catalyzed cross-coupling reactions, allowing for the strategic formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester.[6][7] This reaction is fundamental for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[8][9] The reaction provides a direct route to 7-aryl-3,4-dihydro-2H-isoquinolin-1-one derivatives.

Suzuki_Coupling_Workflow Figure 1: General Experimental Workflow for Suzuki-Miyaura Coupling. Setup Reaction Setup (Substrates, Base) Inert Inert Atmosphere (Purge with N₂/Ar) Setup->Inert Solvent Add Degassed Solvent & Catalyst/Ligand Inert->Solvent Heat Heat & Stir (e.g., 80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup (Cool, Dilute, Extract) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: Figure 1: General Experimental Workflow for Suzuki-Miyaura Coupling.

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup : In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).[6][9]

  • Inert Atmosphere : Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8][9]

  • Solvent and Catalyst Addition : Under the inert atmosphere, add a degassed solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[9] Finally, add the palladium catalyst, such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%).[6]

  • Reaction Execution : Place the sealed flask in a preheated oil bath and stir the mixture vigorously at 90-100 °C.[6][9]

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).[6][8]

  • Workup : After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Separate the organic layer.[6][9]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 7-aryl-3,4-dihydro-2H-isoquinolin-1-one derivative.[6]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerPalladium Catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O90~85-95
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄ (2.5)Toluene/H₂O100~80-90
Pyridin-3-ylboronic acidPd(OAc)₂/SPhos (2)Cs₂CO₃ (2.0)Dioxane100~75-85
4-Fluorophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.0)DME/H₂O85~90-98
Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the synthesis of aryl amines.[10][11] This transformation is crucial for introducing diverse amine functionalities at the 7-position of the isoquinolinone core, a key step in building libraries of compounds for drug discovery.[12]

Buchwald_Hartwig_Catalytic_Cycle Figure 2: Simplified Catalytic Cycle for Buchwald-Hartwig Amination. Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII L₂Pd(II)(Ar)(X) OxAdd->PdII Amine Amine Coordination PdII->Amine Amido L₂Pd(II)(Ar)(NR¹R²) Amine->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Product Ar-NR¹R² RedElim->Product ArX Ar-X ArX->OxAdd HNR1R2 HNR¹R² + Base HNR1R2->Amine

Caption: Figure 2: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., BINAP or XPhos, 4-6 mol%).[12][13]

  • Inert Atmosphere : Cap the tube with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition : To the tube, add the base, such as sodium tert-butoxide (NaOt-Bu) (1.4 equiv).[12][13] Through the septum, add the anhydrous solvent (e.g., toluene or 1,4-dioxane) followed by the amine (1.2 equiv).[12]

  • Reaction Execution : Seal the tube tightly and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture for 12-24 hours.[12]

  • Monitoring : Monitor the reaction's progress by TLC or GC-MS.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous NaCl solution.[12]

  • Purification : Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino-3,4-dihydro-2H-isoquinolin-1-one derivative.[12]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

AminePalladium Catalyst / Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
AnilinePd(OAc)₂ / XPhos (2/4)NaOt-Bu (1.4)Toluene110~85-95[12]
MorpholinePd₂(dba)₃ / BINAP (2/6)Cs₂CO₃ (1.5)Dioxane100~80-90
BenzylaminePd(OAc)₂ / RuPhos (2/4)K₃PO₄ (2.0)Toluene100~70-85
CyclohexylaminePd₂(dba)₃ / JohnPhos (1/2)KOt-Bu (1.4)Dioxane100~75-90[13]

Application in Drug Development: Synthesis of PARP Inhibitors

The dihydroisoquinolinone scaffold is a core component of several potent PARP inhibitors, such as Talazoparib.[4][5] These drugs function by trapping the PARP enzyme on DNA at sites of single-strand breaks, which leads to the accumulation of double-strand breaks during replication. In cancer cells with deficient DNA repair pathways (e.g., BRCA mutations), this leads to genomic instability and apoptosis (programmed cell death).[5] this compound is a critical precursor for synthesizing analogs of these important anticancer agents.

PARP_Inhibition_Pathway Figure 3: Simplified Signaling Pathway of PARP Inhibition. SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme Recruitment SSB->PARP Normal Pathway Repair Base Excision Repair PARP->Repair Trapping PARP Trapping on DNA PARP->Trapping Healthy DNA Integrity Restored Repair->Healthy PARPi PARP Inhibitor (e.g., Talazoparib) PARPi->Trapping Inhibition DSB Replication Fork Collapse -> Double-Strand Break (DSB) Trapping->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis In BRCA-deficient cells

Caption: Figure 3: Simplified Signaling Pathway of PARP Inhibition.

References

Application Notes and Protocols for the Development of Antimicrobial Agents Based on the 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens constitutes a significant threat to global health, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action. The isoquinoline scaffold is a key structural motif found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] Specifically, the 3,4-dihydro-2H-isoquinolin-1-one core represents a promising starting point for the design of new therapeutic agents. This document provides detailed application notes and protocols for the development of antimicrobial agents derived from 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one, a key intermediate for the synthesis of novel bioactive molecules. While direct antimicrobial data for this specific parent compound is not extensively available in the public domain, this document leverages data from closely related analogs to provide a framework for its development and evaluation.

Chemical Information

Compound Name This compound
CAS Number 891782-60-8
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Structure this compound structure

Antimicrobial Activity of Structurally Related Isoquinolinone Derivatives

While this compound serves as a versatile building block, its intrinsic antimicrobial activity is not yet well-documented. However, studies on substituted 1-methyl-3,4-dihydroisoquinoline derivatives have demonstrated promising antibacterial activity, particularly against Gram-positive pathogens. The data presented below for these analogs can guide the derivatization and screening of novel compounds based on the 7-bromo-isoquinolinone scaffold.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative 1-Methyl-3,4-dihydroisoquinoline Derivatives

Compound IDR² SubstituentStaphylococcus aureus MIC (µg/mL)Streptococcus pneumoniae MIC (µg/mL)Enterococcus faecium MIC (µg/mL)
8d 6,7-Dimethoxy16Not Reported128
8f 6-Methoxy323264

Data sourced from studies on tricyclic isoquinoline derivatives.[4][5]

Proposed Mechanism of Action

The mechanism of action for many quinolone and isoquinoline-based antimicrobial agents involves the inhibition of essential bacterial enzymes responsible for DNA replication and repair.[2] These compounds often target DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][6] By binding to these enzymes, the compounds stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[3][7] It is plausible that derivatives of this compound could exert their antimicrobial effects through a similar mechanism.

Antimicrobial Mechanism of Action cluster_inhibition Inhibition Compound Isoquinolinone Derivative BacterialCell Bacterial Cell Compound->BacterialCell DNAGyrase DNA Gyrase Compound->DNAGyrase Inhibits TopoIV Topoisomerase IV Compound->TopoIV Inhibits BacterialCell->DNAGyrase BacterialCell->TopoIV DNA Bacterial DNA DNAGyrase->DNA Supercoiling/ Relaxation DSB Double-Strand Breaks DNAGyrase->DSB Stabilizes Cleavage Complex TopoIV->DNA Decatenation TopoIV->DSB Stabilizes Cleavage Complex CellDeath Cell Death DSB->CellDeath Leads to

Caption: Proposed mechanism of action for isoquinolinone antimicrobial agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the aromatic ring. For quinolone-type antibiotics, the substituent at the C7 position is crucial for mediating binding to the target enzymes.[2][3] The presence of a halogen, such as bromine, at this position can significantly influence the compound's potency, spectrum of activity, and pharmacokinetic properties. The electron-withdrawing nature and steric bulk of the bromine atom can enhance interactions with the enzyme's active site. Therefore, the 7-bromo substituent on the 3,4-dihydro-2H-isoquinolin-1-one scaffold is a key feature for further chemical modification to optimize antimicrobial efficacy.

Experimental Protocols

The following protocols provide a general framework for the synthesis, purification, and antimicrobial evaluation of novel derivatives of this compound.

General Workflow

Experimental_Workflow Start Start: this compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay For active compounds Cytotoxicity Cytotoxicity Assay (e.g., on mammalian cell lines) MIC_Assay->Cytotoxicity For active compounds Lead_Optimization Lead Compound Optimization MIC_Assay->Lead_Optimization MBC_Assay->Lead_Optimization Cytotoxicity->Lead_Optimization

References

Application Notes and Protocols for the Synthesis and Evaluation of Isoquinoline-Based Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline alkaloids and their synthetic derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in cancer research.[1][2] Possessing a diverse range of biological activities, these compounds have been shown to impede cancer progression through various mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy, as well as the inhibition of critical signaling pathways.[1][3][4] This document provides detailed application notes and experimental protocols for the synthesis of isoquinoline-based compounds and the evaluation of their anticancer properties, intended to serve as a comprehensive resource for researchers in the field of oncology and drug discovery.

Data Presentation: In Vitro Cytotoxicity of Isoquinoline-Based Compounds

The following tables summarize the 50% inhibitory concentration (IC50) values for several prominent isoquinoline-based compounds against a panel of human cancer cell lines. This data provides a quantitative comparison of their cytotoxic potential.

Table 1: IC50 Values of Berberine

Cell LineCancer TypeIC50 (µM)Reference
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71[5]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14[5]
MCF-7Breast Cancer272.15 ± 11.06[5]
HeLaCervical Carcinoma245.18 ± 17.33[5]
HT29Colon Cancer52.37 ± 3.45[5]
T47DBreast Cancer25[6]
HCC70Triple Negative Breast Cancer0.19[7]
BT-20Triple Negative Breast Cancer0.23[7]
MDA-MB-468Triple Negative Breast Cancer0.48[7]
MDA-MB-231Triple Negative Breast Cancer16.7[7]

Table 2: IC50 Values of Noscapine and its Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
NoscapineA549Lung Cancer73[3]
Noscapine–tryptophan conjugateA549Lung Cancer32[3]
NoscapineMCF-7Breast Cancer29[8]
NoscapineMDA-MB-231Breast Cancer69[8]
9-N-arylmethylamino derivative 13aMCF-7Breast Cancer37.2[9]
9-N-arylmethylamino derivative 13bMCF-7Breast Cancer30.9[9]
9-N-arylmethylamino derivative 13cMCF-7Breast Cancer19.4[9]
9-N-arylmethylamino derivative 13aMDA-MB-231Breast Cancer47.3[9]
9-N-arylmethylamino derivative 13bMDA-MB-231Breast Cancer33.7[9]
9-N-arylmethylamino derivative 13cMDA-MB-231Breast Cancer24.1[9]
NoscapineH460Non-Small Cell Lung Cancer34.7 ± 2.5[10]

Table 3: IC50 Values of Tetrandrine and its Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
14-sulfonamide-tetrandrine derivative 23MDA-MB-231Breast Cancer1.18 ± 0.14[2]
TetrandrineHT-29Colon Carcinoma22.98 (24h), 6.87 (48h)[11]
14-N-amino acid-substituted TET derivative 13HCT-15Colorectal Cancer0.57[12]

Table 4: IC50 Values of Palmatine

Cell LineCancer TypeIC50 (µg/mL)Reference
MCF-7Breast Cancer5.126 - 5.805[13][14]
T47DBreast Cancer5.126 - 5.805[13][14]
ZR-75-1Breast Cancer5.126 - 5.805[13][14]

Table 5: IC50 Values of Sanguinarine

Cell LineCancer TypeIC50 (µM)Reference
A375Melanoma0.11 (µg/mL)[15]
SK-MEL-3Melanoma0.54 (µg/mL)[15]
G-361Melanoma-[15]
A17Mouse Breast Cancer1.293[16]
MDA-MB-231Breast Cancer1.616[16]
HTC75Cancer2.18[16]
NB4-0.53[17]
MKN-45-1.53[17]
H1299Non-Small Cell Lung Cancer~1-10[18]
H460Non-Small Cell Lung Cancer~1-10[18]
H1975Non-Small Cell Lung Cancer~1-10[18]
A549Non-Small Cell Lung Cancer~1-10[18]

Table 6: IC50 Values of Lamellarin D and its Derivatives

CompoundCell LineCancer TypeIC50 (nM)Reference
Lamellarin DDU-145Prostate Cancer38-110[19]
Lamellarin DLNCaPProstate Cancer38-110[19]
Lamellarin DK562Leukemia-[19]
Lamellarin DIMR32Neuroblastoma19-40[19]
Lamellarin DHeLaCervical Cancer19-40[19]
Lamellarin DSH-SY5YNeuroblastoma19-40[19]
Lamellarin CA549, HCT-116, etc.Various0.4 - 19.4[20]
Lamellarin UA549, HCT-116, etc.Various0.4 - 19.4[20]
Glycosylated derivative ZL-3A549Lung Cancer3[21]
Glycosylated derivative ZL-3HCT116Colon Cancer10[21]
Glycosylated derivative ZL-3HepG2Hepatocellular Carcinoma15[21]
Glycosylated derivative ZL-1HCT116Colon Cancer14[21]
Glycosylated derivative ZL-1HepG2Hepatocellular Carcinoma24[21]

Experimental Protocols

Synthesis of Isoquinoline-Based Compounds

1. Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines

The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[22][23]

  • Materials:

    • β-arylethylamide (1.0 eq)

    • Dehydrating agent (e.g., phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅)) (2-5 eq)

    • Anhydrous solvent (e.g., toluene, acetonitrile, or chloroform)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • Dissolve the β-arylethylamide in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

    • Slowly add the dehydrating agent to the solution at 0 °C.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to yield the desired 3,4-dihydroisoquinoline.

2. Pictet-Spengler Synthesis of Tetrahydroisoquinolines

The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines by the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[24][25]

  • Materials:

    • β-arylethylamine (1.0 eq)

    • Aldehyde or ketone (1.0-1.2 eq)

    • Acid catalyst (e.g., hydrochloric acid (HCl), trifluoroacetic acid (TFA))

    • Solvent (e.g., methanol, ethanol, or water)

    • Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • Dissolve the β-arylethylamine in the chosen solvent in a round-bottom flask.

    • Add the aldehyde or ketone to the solution.

    • Add the acid catalyst and stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, neutralize the mixture with a base (e.g., saturated NaHCO₃ or dilute NaOH solution).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or chloroform).

    • Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure tetrahydroisoquinoline.

Biological Evaluation Protocols

1. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • 96-well plates

    • Isoquinoline-based compound (test agent)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO) or solubilization buffer

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the isoquinoline-based compound and a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Harvest cells (both adherent and floating) and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

  • Materials:

    • Treated and untreated cells

    • PBS

    • 70% ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathways and Experimental Workflows

The anticancer effects of many isoquinoline-based compounds are attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. A common target is the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Survival Cell Survival Akt->Cell Survival Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation Isoquinoline Compound Isoquinoline Compound Isoquinoline Compound->PI3K Isoquinoline Compound->Akt Isoquinoline Compound->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by isoquinoline compounds.

A typical workflow for the synthesis and evaluation of novel isoquinoline-based anticancer agents is outlined below.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Design Design Synthesis Synthesis Design->Synthesis Purification Purification Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT) Characterization->Cytotoxicity Apoptosis Apoptosis Assay (Flow Cytometry) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle Mechanism Mechanism of Action (Western Blot) Apoptosis->Mechanism CellCycle->Mechanism AnimalModel Animal Model Studies Mechanism->AnimalModel Toxicity Toxicity Evaluation AnimalModel->Toxicity Efficacy Efficacy Studies AnimalModel->Efficacy

Caption: General experimental workflow for the development of isoquinoline-based anticancer agents.

References

Application Notes and Protocols for 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and laboratory protocols for the safe handling and use of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one. This compound is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of novel therapeutic agents. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental integrity.

Compound Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 891782-60-8N/A
Molecular Formula C₉H₈BrNON/A
Molecular Weight 226.07 g/mol [1]
Appearance Off-white to light brown solidN/A
Melting Point 142-149 °CN/A
Purity ≥97% (HPLC)N/A
Solubility No data availableN/A
Storage Temperature 0-8 °CN/A

Safety & Handling

2.1. GHS Hazard Classification

Based on aggregated data, this compound is classified with the following hazards.[1]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.

2.2. Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: For operations with the potential for dust or aerosol generation, a NIOSH-approved respirator may be necessary.

2.3. Engineering Controls

  • Work with this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Experimental Protocols

3.1. General Handling and Weighing

This protocol outlines the safe procedure for weighing and preparing solutions of this compound.

  • Preparation: Before handling the compound, ensure all necessary PPE is worn correctly. Designate a specific area within a chemical fume hood for handling.

  • Weighing:

    • Use a clean, tared weigh boat or appropriate container on an analytical balance.

    • Carefully transfer the desired amount of the solid compound to the container using a clean spatula.

    • Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.

  • Dissolution:

    • Add the desired solvent to the vessel containing the weighed compound.

    • Gently swirl or stir the mixture to facilitate dissolution. Sonication may be used if necessary.

  • Storage of Solutions: Store prepared solutions in clearly labeled, sealed containers at the recommended temperature.

3.2. First Aid Measures

In the event of exposure, follow these first-aid procedures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

3.3. Accidental Release Measures

  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the area.

    • Contact your institution's environmental health and safety department.

3.4. Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Experimental Workflow

The following diagram illustrates a typical workflow for a synthetic chemistry experiment involving this compound.

G Experimental Workflow for this compound cluster_prep Preparation cluster_handling Compound Handling cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_ppe Don PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh dissolve Dissolve in Solvent weigh->dissolve add_reagents Add Other Reagents dissolve->add_reagents monitor Monitor Reaction (TLC/LC-MS) add_reagents->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (e.g., Chromatography) extract->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: A generalized workflow for a synthetic experiment.

Signaling Pathway Context

While this compound is a synthetic building block and not a signaling molecule itself, its derivatives are often designed to interact with specific biological pathways. The diagram below illustrates a hypothetical scenario where a derivative could modulate a kinase signaling pathway, a common target in drug discovery.

G Hypothetical Signaling Pathway Modulation cluster_pathway Kinase Signaling Pathway cluster_drug Drug Action receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation derivative Isoquinolinone Derivative derivative->raf Inhibition

Caption: Hypothetical inhibition of the Raf kinase by a derivative.

References

Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a key heterocyclic building block in the development of various pharmaceutical agents, particularly those targeting neurological disorders.[1] Its synthesis on a large scale is crucial for advancing drug discovery programs. This document provides a detailed overview of the synthetic routes for this compound, with a focus on a laboratory-scale protocol that can be adapted for larger-scale production, alongside considerations for process optimization and safety.

Introduction

This compound, a derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, is a valuable intermediate in medicinal chemistry.[1][2] The 3,4-dihydroisoquinolin-1(2H)-one core is present in numerous biologically active natural products.[3] Derivatives of this scaffold have been explored for a range of therapeutic applications, including their potential as anti-inflammatory, analgesic, and anticonvulsant agents.[1][4] The bromine substituent on the aromatic ring provides a reactive handle for further chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries.[1]

The primary synthetic challenge for the large-scale production of this compound lies in the safe and efficient execution of the key bond-forming reactions, often involving hazardous reagents. This document outlines a common synthetic method, the Schmidt rearrangement, and discusses its implications for scalability.

Synthetic Strategies

The most prominently documented method for the synthesis of this compound is the Schmidt rearrangement of 6-bromo-2,3-dihydro-1H-inden-1-one (6-bromoindanone). This reaction utilizes hydrazoic acid (often generated in situ from sodium azide) to insert a nitrogen atom into the carbocyclic ring of the indanone, thereby forming the desired lactam structure.

While effective at the lab scale, the use of sodium azide in acidic media to generate hydrazoic acid poses significant safety risks on a larger scale due to the formation of the highly toxic and explosive hydrazoic acid. Alternative methods for the synthesis of isoquinolinones exist, such as the Beckmann rearrangement of the corresponding oxime or the Pictet-Spengler reaction followed by oxidation, but specific examples for the 7-bromo derivative are less commonly reported in readily available literature.

Comparative Data of Synthetic Protocols

The following table summarizes the key parameters of the Schmidt rearrangement protocol for the synthesis of this compound. Due to the limited availability of detailed large-scale procedures in the public domain, the data presented is based on a laboratory-scale synthesis.

ParameterValueReference
Starting Material 6-bromo-2,3-dihydro-1H-inden-1-one[5]
Key Reagents Sodium azide, Methanesulfonic acid[5]
Solvent Dichloromethane[5]
Reaction Temperature 0 °C to Room Temperature[5]
Reaction Time 15 hours[5]
Work-up Quenching with NaOH, Extraction[5]
Purification Column Chromatography[5]
Yield 61%[5]
Final Product Purity >97% (by HPLC)[6]

Experimental Protocol: Schmidt Rearrangement

This protocol details the laboratory-scale synthesis of this compound from 6-bromo-2,3-dihydro-1H-inden-1-one.

Materials:

  • 6-bromo-2,3-dihydro-1H-inden-1-one

  • Sodium azide (NaN₃)

  • Methanesulfonic acid (CH₃SO₃H)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

  • Deionized water

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromo-2,3-dihydro-1H-inden-1-one (1.0 g, 4.74 mmol) in dichloromethane (30 mL). Cool the solution to 0 °C using an ice bath.

  • Addition of Acid: Slowly add methanesulfonic acid (15 mL, 231 mmol) to the cooled solution while stirring.

  • Addition of Sodium Azide: Carefully and portion-wise, add sodium azide (0.431 g, 6.63 mmol) to the reaction mixture at 0 °C. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 15 hours.

  • Quenching: After 15 hours, carefully quench the reaction by slowly adding 1 M aqueous sodium hydroxide solution (50 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient elution of hexane-ethyl acetate (from 90:10 to 100% ethyl acetate) to afford this compound as a white solid.[5]

Expected Yield: Approximately 650 mg (61%).

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM1 6-Bromo-2,3-dihydro- 1H-inden-1-one Reaction Schmidt Rearrangement (Dichloromethane, 0°C to RT, 15h) SM1->Reaction SM2 Sodium Azide SM2->Reaction SM3 Methanesulfonic Acid SM3->Reaction Quench Quenching with NaOH Reaction->Quench Extract Extraction with Dichloromethane Quench->Extract Purify Column Chromatography Extract->Purify Product 7-Bromo-3,4-dihydro- 2H-isoquinolin-1-one Purify->Product

Caption: Synthetic workflow for this compound.

Key Chemical Transformation

G 6-bromo-2,3-dihydro-1H-inden-1-one 6-bromo-2,3-dihydro-1H-inden-1-one This compound This compound 6-bromo-2,3-dihydro-1H-inden-1-one->this compound Schmidt Rearrangement (HN3, H+)

Caption: The key ring expansion via Schmidt Rearrangement.

Large-Scale Synthesis Considerations

For the industrial production of this compound, several modifications to the laboratory-scale protocol are recommended:

  • Alternative to Sodium Azide: The use of sodium azide is a major safety concern. Alternative, less hazardous azide sources or alternative synthetic routes that avoid azides altogether should be investigated.

  • Solvent Selection: Dichloromethane is a regulated solvent. Alternative solvents such as toluene or 2-methyltetrahydrofuran should be evaluated.

  • Purification: Column chromatography is not practical for large-scale production. The development of a crystallization procedure for the final product is highly desirable. This would involve a systematic screen of various solvent systems.

  • Process Safety: A thorough process safety evaluation, including reaction calorimetry and an assessment of thermal hazards, is essential before scaling up the synthesis.

Conclusion

The synthesis of this compound via the Schmidt rearrangement of 6-bromoindanone is a viable laboratory-scale method. For large-scale production, significant process development is required to address safety, environmental, and efficiency concerns. The information provided in this document serves as a foundation for researchers and process chemists to develop a robust and scalable manufacturing process for this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one synthesis. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for the synthesis of this compound are the Schmidt rearrangement of 6-bromo-1-indanone and the Beckmann rearrangement of 6-bromo-1-indanone oxime. Both methods involve the ring expansion of a five-membered indanone precursor to the desired six-membered isoquinolinone.

Q2: Which synthetic route generally provides a higher yield?

A2: The Schmidt rearrangement of 6-bromo-1-indanone has a reported yield of approximately 61%.[1] While the Beckmann rearrangement is a viable alternative, specific yield data for this exact substrate can vary depending on the reaction conditions. Both methods are effective, and the choice may depend on the availability of reagents and safety considerations, as the Schmidt reaction utilizes sodium azide.

Q3: What is the key starting material for these syntheses?

A3: The key starting material for both the Schmidt and Beckmann rearrangement routes is 6-bromo-1-indanone. For the Beckmann rearrangement, this is first converted to 6-bromo-1-indanone oxime.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction. For the Schmidt rearrangement, you can track the consumption of the 6-bromo-1-indanone starting material. For the Beckmann rearrangement, you would first monitor the conversion of the indanone to the oxime and then the subsequent rearrangement to the final product.

Q5: What are the expected spectroscopic characteristics of the final product?

A5: The successful synthesis of this compound can be confirmed by various spectroscopic methods. For example, in the 1H NMR spectrum (in CDCl3), you would expect to see signals corresponding to the aromatic protons, as well as two triplets for the methylene groups of the dihydroisoquinolinone core. Mass spectrometry should show a characteristic isotopic pattern for a bromine-containing compound.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly address specific problems.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction: The starting material may not have been fully consumed.- Monitor the reaction closely: Use TLC to ensure the disappearance of the starting material spot before quenching the reaction. - Increase reaction time: If the reaction is sluggish, consider extending the reaction time.
Suboptimal reaction temperature: The temperature may be too low for the rearrangement to proceed efficiently.- Adjust temperature: For the Schmidt rearrangement, ensure the reaction is allowed to stir at room temperature for a sufficient duration. For the Beckmann rearrangement, gentle heating may be necessary depending on the specific acidic conditions used.
Moisture in the reaction: The presence of water can interfere with the acidic catalysts used in both rearrangements.- Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of Multiple Products (Low Selectivity) Formation of regioisomers: In substituted indanones, migration of either the aryl or the alkyl group can occur, leading to isomeric products.- Control of regioselectivity: For the Schmidt rearrangement of 6-bromo-1-indanone, the desired product is generally favored. In the Beckmann rearrangement, the stereochemistry of the oxime precursor influences which group migrates.
Side reactions: In the Schmidt reaction, tetrazole formation can be a competing side reaction.- Optimize reaction conditions: Lowering the reaction temperature or using a different acid catalyst may help to suppress side reactions.
Difficult Purification Similar polarity of product and byproducts: The desired product and any unreacted starting material or byproducts may have similar polarities, making separation by column chromatography challenging.- Optimize chromatography conditions: Experiment with different solvent systems (e.g., gradients of hexane and ethyl acetate) to improve separation.[1] - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Product discoloration: The final product may appear colored due to impurities.- Activated carbon treatment: Dissolving the crude product in a suitable solvent and treating with activated carbon can help to remove colored impurities. - Thorough washing: Ensure the product is thoroughly washed during the workup to remove residual reagents.

Experimental Protocols

Synthesis of this compound via Schmidt Rearrangement

This protocol is adapted from a known procedure with a reported yield of 61%.[1]

Materials:

  • 6-bromo-2,3-dihydro-1H-inden-1-one (1.0 g, 4.74 mmol)

  • Sodium azide (0.431 g, 6.63 mmol)

  • Methanesulfonic acid (15 mL)

  • Dichloromethane (30 mL)

  • 1 M aqueous sodium hydroxide solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a suitable reaction vessel, dissolve 6-bromo-2,3-dihydro-1H-inden-1-one in dichloromethane at 0 °C.

  • Slowly add methanesulfonic acid to the solution.

  • Carefully add sodium azide portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 15 hours.

  • Carefully quench the reaction by the slow addition of 1 M aqueous sodium hydroxide solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a gradient of hexane-ethyl acetate to afford this compound as a white solid.

Synthesis of 6-bromo-1-indanone oxime (Precursor for Beckmann Rearrangement)

This is a general procedure for the formation of an indanone oxime.

Materials:

  • 6-bromo-1-indanone

  • Hydroxylamine hydrochloride

  • Pyridine or another suitable base

  • Ethanol or other appropriate solvent

Procedure:

  • Dissolve 6-bromo-1-indanone in the chosen solvent.

  • Add hydroxylamine hydrochloride and the base to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Perform an aqueous workup to remove the base and any salts.

  • The crude oxime can be purified by recrystallization or column chromatography.

Data Presentation

Synthetic Route Starting Material Key Reagents Reported Yield Reference
Schmidt Rearrangement6-bromo-1-indanoneSodium azide, Methanesulfonic acid61%[1]
Beckmann Rearrangement6-bromo-1-indanone oximeAcid catalyst (e.g., PPA, H2SO4)Varies-

Visualizations

Synthesis_Pathway Synthesis of this compound Indanone 6-Bromo-1-indanone Oxime 6-Bromo-1-indanone oxime Indanone->Oxime Hydroxylamine Hydrochloride Product This compound Indanone->Product Schmidt Rearrangement (NaN3, H+) Oxime->Product Beckmann Rearrangement (H+)

Caption: Key synthetic routes to this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Reaction Check for complete conversion by TLC Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Extend_Time Extend Reaction Time Incomplete->Extend_Time Yes Complex_Mixture Complex Mixture of Products Incomplete->Complex_Mixture No Check_Temp Optimize Reaction Temperature Extend_Time->Check_Temp Success Improved Yield Check_Temp->Success Optimize_Conditions Optimize Reaction Conditions (e.g., temperature, catalyst) Complex_Mixture->Optimize_Conditions Yes Purification_Issues Purification Difficulties Complex_Mixture->Purification_Issues No Optimize_Conditions->Success Optimize_Chroma Optimize Chromatography/ Recrystallization Purification_Issues->Optimize_Chroma Yes Optimize_Chroma->Success

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Synthesis of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one. This document addresses common side reactions and offers guidance on optimizing reaction conditions for two primary synthetic routes: the Bischler-Napieralski reaction and the intramolecular Schmidt reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods are the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide, and the intramolecular Schmidt reaction, which utilizes the rearrangement of an azide derived from a substituted indanone.

Q2: I am observing a significant amount of a styrene-like byproduct in my Bischler-Napieralski reaction. What is the cause and how can I minimize it?

A2: The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, known as the retro-Ritter reaction.[1][2] This occurs when the nitrilium ion intermediate fragments. To minimize this, you can employ a modified procedure using oxalyl chloride and a Lewis acid (e.g., FeCl₃) to generate an N-acyliminium intermediate, which is less prone to fragmentation. Another strategy is to use milder, modern dehydrating agents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base such as 2-chloropyridine.[3]

Q3: My Schmidt reaction is producing a mixture of two isomeric lactams. How can I improve the regioselectivity for the desired 7-bromo isomer?

A3: The formation of isomeric lactams in the Schmidt reaction of substituted indanones is a common issue related to regioselectivity. The migration of either the aryl or the alkyl group during the rearrangement leads to the different isomers. The regioselectivity can be influenced by the reaction conditions, including the choice of acid catalyst and temperature. For instance, in some cases, lower temperatures have been shown to favor the formation of one isomer over the other. The electronic nature of the substituents on the aromatic ring can also play a role in directing the rearrangement.

Q4: What are the typical yields for the synthesis of this compound?

A4: Yields can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. For the Schmidt reaction of 6-bromo-1-indanone, a yield of 39% for the analogous 6-bromo-3,4-dihydro-2H-isoquinolin-1-one has been reported.[4] Yields for the Bischler-Napieralski reaction are highly dependent on the substrate and conditions, with modern methods using Tf₂O generally providing higher yields (up to 87% for some substrates) compared to classical conditions.[3]

Troubleshooting Guides

Bischler-Napieralski Reaction
Problem Possible Cause Recommended Solution
Low or No Product Formation Deactivated aromatic ring due to the electron-withdrawing nature of the bromo substituent.Use a stronger dehydrating agent, such as phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃).[1][5] Alternatively, consider a milder and often more effective modern protocol using triflic anhydride (Tf₂O) and 2-chloropyridine.[6]
Insufficiently potent dehydrating agent.If using POCl₃ alone, switch to a mixture of P₂O₅ and POCl₃ to generate a more potent dehydrating species.[1][5]
Formation of Styrene Byproduct (Retro-Ritter Reaction) Fragmentation of the nitrilium ion intermediate.Employ a modified procedure with oxalyl chloride and a Lewis acid to form a more stable N-acyliminium intermediate.[1]
High reaction temperatures.Utilize milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which can often be run at lower temperatures.[6]
Formation of Isomeric Impurities Alternative cyclization pathways.The choice of dehydrating agent can influence the reaction pathway. For example, using P₂O₅ has been reported to sometimes yield a mixture of isomers due to cyclization at an alternative position on the aromatic ring.[5] Careful control of reaction conditions and purification are key.
Intramolecular Schmidt Reaction
Problem Possible Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction or decomposition of starting material/product.Optimize reaction time and temperature. Ensure the acid catalyst is fresh and used in the correct stoichiometry.
Formation of Isomeric Lactam (e.g., 5-Bromo-3,4-dihydro-2H-quinolin-1-one) Lack of regioselectivity in the rearrangement step.The regiochemical outcome is influenced by the migratory aptitude of the aryl versus the alkyl group. This can be sensitive to the specific substrate and reaction conditions. Experiment with different acid catalysts (e.g., methanesulfonic acid, sulfuric acid) and reaction temperatures to see if the isomer ratio can be influenced.
Difficulty in Separating Isomers Similar physical properties of the isomeric lactams.Utilize high-performance liquid chromatography (HPLC) or careful column chromatography with a high-resolution stationary phase for separation.

Experimental Protocols

Detailed Experimental Protocol for the Intramolecular Schmidt Reaction of 6-Bromo-1-indanone

This protocol is adapted from a known procedure for a structurally similar compound and is expected to yield this compound.

Materials:

  • 6-Bromo-1-indanone

  • Sodium azide (NaN₃)

  • Methanesulfonic acid (CH₃SO₃H)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromo-1-indanone (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonic acid to the solution.

  • Carefully add sodium azide (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding 1 M aqueous sodium hydroxide solution at 0 °C until the mixture is basic.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure this compound.

General Experimental Protocol for the Bischler-Napieralski Reaction (Modern Approach)

This is a general protocol using milder conditions that can be adapted for the synthesis of this compound from N-[2-(4-bromophenyl)ethyl]acetamide.

Materials:

  • N-[2-(4-bromophenyl)ethyl]acetamide

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 2-Chloropyridine

  • Triflic anhydride (Tf₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-[2-(4-bromophenyl)ethyl]acetamide (1 equivalent) in anhydrous dichloromethane.

  • Add 2-chloropyridine (2 equivalents) to the solution.

  • Cool the mixture to -20 °C.

  • Slowly add triflic anhydride (1.25 equivalents) dropwise.

  • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualized Workflows and Mechanisms

Bischler_Napieralski_Troubleshooting start Bischler-Napieralski Reaction Initiated check_yield Low or No Product? start->check_yield check_side_product Styrene Byproduct Observed? check_yield->check_side_product No stronger_reagent Use Stronger Dehydrating Agent (e.g., P₂O₅/POCl₃) check_yield->stronger_reagent Yes modern_protocol Switch to Milder, Modern Protocol (e.g., Tf₂O/2-chloropyridine) check_yield->modern_protocol Yes modify_procedure Modify Procedure to Avoid Retro-Ritter Reaction (e.g., Oxalyl Chloride/FeCl₃) check_side_product->modify_procedure Yes purification Proceed to Purification check_side_product->purification No stronger_reagent->check_side_product modern_protocol->check_side_product optimize_temp Optimize Reaction Temperature (Lower if possible with milder reagents) modify_procedure->optimize_temp optimize_temp->purification

Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.

Schmidt_Reaction_Mechanism start 6-Bromo-1-indanone intermediate Azido-alcohol Intermediate start->intermediate Reaction with Azide reagents + NaN₃, H⁺ rearrangement Rearrangement intermediate->rearrangement product1 7-Bromo-3,4-dihydro-2H- isoquinolin-1-one (Desired Product) rearrangement->product1 Aryl Migration product2 5-Bromo-3,4-dihydro-2H- quinolin-2-one (Isomeric Side Product) rearrangement->product2 Alkyl Migration

Caption: Regioselectivity in the Schmidt reaction of 6-Bromo-1-indanone.

References

Technical Support Center: Purification of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound?

A1: The most widely employed purification technique for laboratory-scale synthesis is column chromatography, with silica gel being the preferred stationary phase.[1] This method is highly effective at separating the target compound from starting materials and reaction byproducts.

Q2: What are the typical impurities I might encounter?

A2: Impurities can vary based on the synthetic route but may include:

  • Unreacted starting materials, such as N-acetyl-2-(4-bromophenyl)ethylamine if using a Bischler-Napieralski approach.[1]

  • Excess brominating agents like N-Bromosuccinimide (NBS).[1]

  • Byproducts from side reactions. In related syntheses, dimer impurities have been noted as a significant issue.[2]

  • Residual acids used as catalysts, such as polyphosphoric acid or sulfuric acid.[1]

Q3: My purified compound is a white solid. Is this the expected appearance?

A3: Yes, after successful purification by column chromatography, 7-bromo-3,4-dihydroisoquinolin-1(2H)-one is obtained as a white solid.[3]

Q4: How can I confirm the identity and purity of my final product?

A4: The product identity is typically confirmed using nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS).[3] Purity can be assessed by High-Performance Liquid Chromatography (HPLC), which should ideally show a purity of 97% or higher for subsequent applications.[2]

Troubleshooting Guide

Issue 1: Poor Separation or Overlapping Spots in Column Chromatography

Possible Cause: The solvent system (eluent) is not optimized for your specific impurity profile. The polarity may be too high, causing all compounds to elute together, or too low, resulting in poor movement off the baseline.

Solution:

  • Optimize Eluent System: The ideal solvent system provides good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate before scaling up to a column. A gradient elution from a non-polar to a more polar solvent mixture is often effective.[1][3]

  • Try Different Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase silica (C18).[4]

  • Sample Loading: Ensure the sample is dissolved in a minimum amount of solvent and loaded as a concentrated, narrow band onto the column.[4][5] Overloading the column with crude material can also lead to poor separation.

Issue 2: The Compound is Sticking to the Column and Won't Elute

Possible Cause: The compound may be too polar for the selected eluent system, or it may be interacting strongly with the acidic nature of standard silica gel.

Solution:

  • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[4]

  • Deactivate Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize acidic sites that can cause strong adsorption of polar compounds.[4]

Issue 3: Inconsistent or Failed Recrystallization

Possible Cause: The chosen solvent is inappropriate (the compound is either too soluble or insoluble), or the presence of certain impurities is inhibiting crystal formation.[4]

Solution:

  • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, hexane) to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.[4]

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a small amount of a "good" solvent where it is highly soluble. Then, slowly add an "anti-solvent" in which the compound is insoluble until turbidity (cloudiness) appears, and then allow it to cool to induce crystallization.[4] For a related compound, recrystallization from ethanol was successful.[2]

Issue 4: Product Discoloration (Yellow or Brown Tint) After Purification

Possible Cause: Compounds like isoquinolines can be susceptible to oxidation when exposed to air, light, or heat, leading to discoloration.[4] The color may also be due to persistent, highly colored impurities.

Solution:

  • Proper Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere like nitrogen or argon, to prevent degradation.[4]

  • Use Antioxidants: Consider adding a trace amount of an antioxidant like BHT during storage or the final stages of purification.[4]

  • Degas Solvents: For chromatography, using solvents that have been degassed can help minimize oxidation during the purification process.[4]

Data Presentation

Table 1: Summary of Column Chromatography Conditions

Stationary PhaseMobile Phase (Eluent)Elution MethodYieldReference
Silica GelHexane-Ethyl AcetateGradient from 90:10 to 100% Ethyl Acetate61%[3]
Silica GelPetroleum Ether/Ethyl Acetate (v/v=3:1)Isocratic39%[6]
Silica GelHexane/Ethyl AcetateGradientNot specified[1]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline based on common practices.[3][4][5][6]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent should give your product an Rf value of approximately 0.2-0.4 while providing good separation from impurities.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Allow the silica to settle, creating a level bed.[5][7]

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.[5]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent to dryness.

    • Carefully add the sample to the top of the column.[4]

  • Elution:

    • Carefully add the eluent to the column.

    • Begin elution with the starting solvent mixture. If using a gradient, gradually increase the polarity by adding more of the polar solvent.[3][4]

  • Fraction Collection:

    • Collect fractions in test tubes.

    • Monitor the elution of the compound by periodically checking the fractions with TLC.

  • Solvent Evaporation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified solid.[3]

Protocol 2: Recrystallization

This protocol provides a general method for recrystallization.[4]

  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod or place the flask in an ice bath once it has reached room temperature.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Visualizations

Caption: General workflow for the purification of the target compound.

Troubleshooting_Column_Chromatography Start Problem: Poor Separation on Column Q1 Are spots overlapping on TLC? Start->Q1 A1_Yes Optimize Eluent System: - Decrease starting polarity - Use a shallower gradient Q1->A1_Yes Yes Q2 Is the column overloaded? Q1->Q2 No End Achieve Good Separation A1_Yes->End A2_Yes Reduce amount of crude material loaded Q2->A2_Yes Yes Q3 Is the compound streaking? Q2->Q3 No A2_Yes->End A3_Yes Consider: - Deactivating silica with base - Using a different stationary phase (Alumina) Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for column chromatography issues.

References

Technical Support Center: 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions involving this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yield or no product. What are the likely causes and how can I improve the outcome?

A: Low or no conversion in Suzuki-Miyaura coupling is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. The primary factors to investigate are the catalyst system, the base, and the reaction setup.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a frequent cause of failure.

    • Recommendation: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., XPhos, SPhos) are fresh and have been stored under inert gas. For challenging couplings, consider using a pre-formed catalyst like XPhos Pd G3, which can be more robust. An improper ligand-to-palladium ratio can also lead to catalyst decomposition; a 2:1 ratio is a good starting point.

  • Inadequate Base: The base is crucial for the transmetalation step. Its strength, solubility, and physical form can significantly impact the reaction rate.

    • Recommendation: Switch to a stronger or more soluble base. While K₂CO₃ is common, K₃PO₄ or Cs₂CO₃ are often more effective, particularly for heteroaromatic substrates. Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[1]

    • Recommendation: Thoroughly degas your solvent and the reaction vessel by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Boronic Acid/Ester Instability: Boronic acids can undergo protodeboronation, especially at higher temperatures in the presence of water and a base.

    • Recommendation: Use a more stable boronic acid derivative, such as a pinacol ester (Bpin). Alternatively, potassium trifluoroborate salts (BF₃K) are significantly more resistant to protodeboronation. Minimize water content by using anhydrous solvents.

Issue 2: Significant Dehalogenation Side Product Observed

Q: I am observing a significant amount of 3,4-dihydro-2H-isoquinolin-1-one (the dehalogenated starting material) in my reaction mixture. What causes this and how can I minimize it?

A: The formation of the dehalogenated product is a known side reaction in palladium-catalyzed cross-couplings. It can arise from several pathways, including reaction with trace water or other proton sources.

Troubleshooting Steps:

  • Choice of Base: Some bases can promote dehalogenation.

    • Recommendation: Consider using a non-nucleophilic inorganic base like cesium carbonate or potassium phosphate.[2]

  • Ligand Optimization: The ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation.

    • Recommendation: Employ a bulky, electron-rich phosphine ligand. These ligands can accelerate the reductive elimination step of the catalytic cycle, favoring product formation over dehalogenation.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of dehalogenation.

    • Recommendation: Lowering the reaction temperature may suppress this side reaction. Be aware that this may also slow down the desired coupling, so a balance must be found.

Issue 3: Failed Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is not working. What should I investigate?

A: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the careful selection of the catalyst, ligand, and base.

Troubleshooting Steps:

  • Inappropriate Catalyst/Ligand Combination: The choice of ligand is critical and depends on the nature of the amine.

    • Recommendation: For primary amines, bulky biaryl phosphine ligands like XPhos or BrettPhos are often effective. For secondary amines, ligands like BINAP can be a good choice. Screen a few different ligand/palladium precursor combinations.

  • Base Strength and Type: A strong, non-nucleophilic base is typically required to deprotonate the amine.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base. For more sensitive substrates where a strong base might cause decomposition, a milder base like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures.

  • Anhydrous and Anaerobic Conditions: Like other palladium-catalyzed reactions, the Buchwald-Hartwig amination is sensitive to oxygen and water.

    • Recommendation: Use anhydrous solvents and ensure the reaction is set up under a strict inert atmosphere.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical starting conditions for various cross-coupling reactions with substrates analogous to this compound. These should be considered as starting points for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterCondition ACondition B
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%)
Ligand -SPhos (4 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)
Temperature 90 °C100 °C
Time 12-24 h12-24 h
Typical Yield 60-85%75-95%

Table 2: Buchwald-Hartwig Amination Conditions

ParameterPrimary Amine CouplingSecondary Amine Coupling
Catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand XPhos (4 mol%)BINAP (4 mol%)
Base NaOtBu (1.4 equiv)Cs₂CO₃ (1.5 equiv)
Solvent Toluene1,4-Dioxane
Temperature 100-110 °C100 °C
Time 12-24 h16-24 h
Typical Yield 70-95%65-90%

Table 3: Sonogashira and Heck Reaction Conditions

ParameterSonogashira CouplingHeck Reaction
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(OAc)₂ (2-5 mol%)
Co-catalyst/Ligand CuI (2-5 mol%)P(o-tolyl)₃ (4-10 mol%)
Base Et₃N or DiPEA (2-3 equiv)Et₃N or K₂CO₃ (1.5-2 equiv)
Solvent THF or DMFDMF or Acetonitrile
Temperature Room Temp to 60 °C80-120 °C
Time 4-24 h12-24 h
Typical Yield 65-90%50-80%

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) to the tube.

  • Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos).

  • Add the base (e.g., NaOtBu).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add this compound (1.0 equiv) and the anhydrous solvent (e.g., toluene).

  • Add the amine (1.2 equiv) via syringe.

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with an organic solvent.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Logic for Failed Cross-Coupling Reactions

Failed_Reaction_Troubleshooting Start Failed Reaction (Low/No Yield) Check_Reagents Check Reagent Quality - Catalyst Fresh? - Ligand Pure? - Base Dry & Fine? - Substrates Pure? Start->Check_Reagents Initial Checks Check_Setup Review Reaction Setup - Fully Degassed? - Inert Atmosphere Maintained? - Anhydrous Solvents? Start->Check_Setup Optimize_Conditions Optimize Conditions Check_Reagents->Optimize_Conditions Reagents OK Check_Setup->Optimize_Conditions Setup OK Change_Catalyst Screen Catalyst/Ligand - Use Pre-catalyst - Increase Loading - Try Bulky Ligands Optimize_Conditions->Change_Catalyst Change_Base Screen Base - Stronger Base (K3PO4, Cs2CO3) - Different Base Type Optimize_Conditions->Change_Base Change_Solvent_Temp Adjust Solvent/Temp - Different Solvent System - Lower/Higher Temperature Optimize_Conditions->Change_Solvent_Temp Success Successful Reaction Change_Catalyst->Success Change_Base->Success Change_Solvent_Temp->Success Catalytic_Cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)(X)L_n Pd0->OxAdd R-X OA_label Oxidative Addition Transmetal R-Pd(II)(R')L_n OxAdd->Transmetal R'-M TM_label Transmetalation Transmetal->Pd0 Product R-R' Transmetal->Product RE_label Reductive Elimination

References

Technical Support Center: Optimization of Reaction Conditions for 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis and derivatization of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one. This resource is intended for researchers, scientists, and drug development professionals.

I. Synthesis of the this compound Core

The synthesis of the 3,4-dihydro-2H-isoquinolin-1-one core can be achieved through various methods, including the Bischler-Napieralski and Pictet-Spengler reactions. However, a common challenge with a bromo-substituent is the potential for reduced reactivity of the aromatic ring towards electrophilic cyclization.

Frequently Asked Questions (FAQs): Synthesis

Q1: My Bischler-Napieralski reaction to form the this compound core is giving low yields. What are the common causes?

A1: Low yields in the Bischler-Napieralski reaction for this substrate can be attributed to several factors.[1][2][3] The bromine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[3] Additionally, the reaction is sensitive to reaction conditions. Common issues include:

  • Insufficiently strong dehydrating agent: For deactivated rings, standard reagents like POCl₃ may not be sufficient.

  • Harsh reaction conditions: High temperatures can lead to side reactions or decomposition.

  • Formation of side products: A common side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[3]

Q2: How can I improve the yield of my Bischler-Napieralski cyclization for this bromo-substituted compound?

A2: To improve the yield, consider the following optimization strategies:

  • Use a stronger dehydrating agent: A mixture of P₂O₅ in refluxing POCl₃ is often more effective for deactivated substrates.[3][4]

  • Optimize reaction temperature and time: Carefully monitor the reaction to avoid prolonged heating, which can lead to decomposition.

  • Consider milder, modern protocols: The use of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can facilitate the reaction under milder conditions.

Q3: Is the Pictet-Spengler reaction suitable for synthesizing a 7-bromo-tetrahydroisoquinoline precursor?

A3: The Pictet-Spengler reaction is generally more successful with electron-rich aromatic rings.[5][6][7] The presence of a bromine atom deactivates the ring, potentially leading to lower yields or requiring harsher conditions, such as the use of strong acids like trifluoroacetic acid or superacids.[7] For this reason, alternative synthetic routes are often preferred for such substrates.

Troubleshooting Guide: Synthesis of the Core Structure
Problem Potential Cause Suggested Solution
Low to No Product Formation (Bischler-Napieralski) Deactivated aromatic ring due to the bromo-substituent.Use a more potent dehydrating agent (e.g., P₂O₅ in refluxing POCl₃).[3][4]
Insufficient reaction temperature.Gradually increase the reaction temperature while monitoring for decomposition.
Poor quality of starting materials (β-arylethylamide).Ensure the starting material is pure and dry.
Formation of Styrene Side-Product (Retro-Ritter) Fragmentation of the nitrilium ion intermediate.Use the corresponding nitrile as a solvent to shift the equilibrium away from the side-product.[3]
High reaction temperatures.Employ milder reaction conditions, for example, using triflic anhydride at lower temperatures.
Reaction Mixture Darkens / Tar Formation Decomposition of starting material or product.Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS.
Experimental Protocol: Synthesis of this compound

A practical approach to synthesizing the title compound involves a Schmidt rearrangement of 6-bromoindanone.

Reaction Scheme:

6-Bromoindanone 6-Bromoindanone This compound This compound 6-Bromoindanone->this compound 1. NaN3, CH3SO3H, CH2Cl2 2. NaOH (aq) quench

Caption: Synthesis of this compound.

Procedure:

  • Dissolve 6-bromo-2,3-dihydro-1H-inden-1-one (1.0 g, 4.74 mmol) in dichloromethane (30 mL) and cool the solution to 0 °C.

  • Add methanesulfonic acid (15 mL, 231 mmol) to the solution.

  • Slowly add sodium azide (0.431 g, 6.63 mmol) to the reaction mixture.

  • Allow the mixture to stir at room temperature for 15 hours.

  • Carefully quench the reaction by adding 1 M aqueous sodium hydroxide solution (50 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, gradient elution of hexane-ethyl acetate) to afford 7-bromo-3,4-dihydroisoquinolin-1(2H)-one as a white solid (approx. 61% yield).[8]

II. Derivatization via Cross-Coupling Reactions

The 7-bromo handle is a versatile point for further functionalization, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs): Derivatization

Q4: I am having trouble with the Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are some common issues?

A4: Challenges in Suzuki-Miyaura coupling often relate to catalyst deactivation, improper base selection, or side reactions. Common problems include:

  • Low Catalyst Activity: The palladium catalyst may be inactive due to exposure to air or moisture.

  • Homocoupling of Boronic Acid: This side reaction can consume the boronic acid and lead to lower yields of the desired product.

  • Protodeboronation: The boronic acid can be converted to the corresponding arene, especially in the presence of water and at elevated temperatures.

  • Poor Solubility: The reactants may not be fully soluble in the chosen solvent system.

Q5: What conditions are recommended for the Buchwald-Hartwig amination of this compound?

A5: The Buchwald-Hartwig amination of aryl bromides is a well-established reaction.[9] For a substrate like this compound, a common set of conditions would involve a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst), a phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong base (e.g., NaOtBu or K₃PO₄) in an anhydrous aprotic solvent like toluene or dioxane.[10][11][12]

Troubleshooting Guide: Derivatization Reactions
Problem Potential Cause Suggested Solution
Low Conversion (Suzuki & Buchwald-Hartwig) Inactive catalyst.Use a fresh palladium source or a pre-catalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Inappropriate ligand.Screen different phosphine ligands (e.g., SPhos, XPhos, RuPhos for Buchwald-Hartwig; SPhos, P(t-Bu)₃ for Suzuki).[12]
Insufficiently strong or inappropriate base.For Suzuki, try different bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu is common, but K₃PO₄ or Cs₂CO₃ can be effective and milder.[10][11]
Formation of Homocoupled Product (Suzuki) Slow cross-coupling relative to homocoupling.Add the aryl bromide in slight excess. Ensure efficient stirring.
Hydrodehalogenation (Buchwald-Hartwig) Side reaction promoted by certain ligands or high temperatures.Screen different ligands and consider lowering the reaction temperature.
Difficulty in Product Purification Co-elution with catalyst residues or ligand oxides.Optimize chromatographic conditions. Consider filtering the reaction mixture through a pad of Celite® before workup. For basic products, an acidic wash during workup may help.
Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on analogous aryl bromide systems. These should serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-BromopyridineArylboronic pinacol esterPd(OAc)₂ (3-6)SPhos (6-18)Na₃PO₄ (3)Toluene/H₂O (10:1)10016-243-15 (challenging substrate)
Aryl HalideArylboronic acidPd(PPh₃)₄ (cat.)-Na₂CO₃ (aq)BenzeneReflux-High
Aryl HalideArylboronic acidPd₂(dba)₃P(t-Bu)₃KF (3)----

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
7-Bromo-1-tetraloneAnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene100-11012-24~85-95[10]
7-Bromo-1-tetraloneBenzophenone iminePd(OAc)₂ (3)BINAP (6)Cs₂CO₃ (1.5)Toluene10016-24High[10]
BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)TrixiePhos (4)t-BuOLi (2.1)Toluene10024High[12]
Experimental Protocols: Derivatization

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Combine Reactants Combine 7-bromo-isoquinolinone, arylboronic acid, Pd catalyst, and base in a Schlenk flask. Inert Atmosphere Evacuate and backfill with inert gas (3x). Combine Reactants->Inert Atmosphere Add Solvent Add degassed solvent (e.g., dioxane/water). Inert Atmosphere->Add Solvent Heat Heat reaction mixture (e.g., 80-120 °C). Add Solvent->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool & Dilute Cool to RT and dilute with organic solvent. Monitor->Cool & Dilute Wash Wash with water and brine. Cool & Dilute->Wash Dry & Concentrate Dry organic layer and concentrate. Wash->Dry & Concentrate Purify Purify by column chromatography. Dry & Concentrate->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Combine Solids Combine 7-bromo-isoquinolinone, Pd catalyst, ligand, and base in a Schlenk tube. Inert Atmosphere Evacuate and backfill with inert gas (3x). Combine Solids->Inert Atmosphere Add Liquids Add anhydrous solvent (e.g., toluene) and the amine. Inert Atmosphere->Add Liquids Heat Heat reaction mixture (e.g., 100-110 °C). Add Liquids->Heat Monitor Monitor progress by TLC or GC-MS. Heat->Monitor Cool & Dilute Cool to RT and dilute with organic solvent. Monitor->Cool & Dilute Wash Wash with saturated aq. NaCl. Cool & Dilute->Wash Dry & Concentrate Dry organic layer and concentrate. Wash->Dry & Concentrate Purify Purify by column chromatography. Dry & Concentrate->Purify

Caption: Experimental workflow for Buchwald-Hartwig amination.

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 equiv) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaCl solution.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[10]

III. Reaction Mechanisms

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (R'-B(OR)2, Base) PdII->Transmetal PdII_R R-Pd(II)-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[13]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Br Ar-Pd(II)-Br OxAdd->PdII_Br Amine_Coord Amine Coordination & Deprotonation (R2NH, Base) PdII_Br->Amine_Coord PdII_Amide Ar-Pd(II)-NR2 Amine_Coord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Regeneration Product Ar-NR2 RedElim->Product

References

preventing byproduct formation in 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and subsequent reactions of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one. The information provided is intended to help researchers minimize byproduct formation and optimize reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and derivatization of this compound.

Issue 1: Byproduct Formation in the Synthesis of this compound via Schmidt Reaction

The Schmidt reaction of 6-Bromo-2,3-dihydro-1H-inden-1-one with sodium azide in the presence of a strong acid is a common method for the synthesis of this compound. However, side reactions can lead to impurities.

Potential CauseRecommended ActionExpected Outcome
Incomplete Reaction: Unreacted starting material (6-Bromo-2,3-dihydro-1H-inden-1-one) remains.- Increase reaction time: Monitor the reaction by TLC until the starting material is consumed. - Ensure sufficient acid: Methanesulfonic acid or a similar strong acid is crucial for the reaction to proceed.Complete conversion of the starting material to the desired product.
Formation of Isomeric Byproduct: Potential for the formation of the isomeric 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one.- Control reaction temperature: Maintain a consistent and controlled temperature throughout the reaction. - Purification: Careful column chromatography can separate the desired 7-bromo isomer from the 6-bromo isomer.Isolation of the pure this compound isomer.
Formation of Tetrazole Byproducts: A known side reaction in Schmidt reactions, especially with an excess of hydrazoic acid.- Stoichiometric control: Use a controlled amount of sodium azide (typically 1.1 to 1.5 equivalents).Minimized formation of tetrazole impurities.
Issue 2: Byproduct Formation in Suzuki-Miyaura Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds at the 7-position. Common byproducts include homo-coupled products and dehalogenated starting material.

Potential CauseRecommended ActionExpected Outcome
Homo-coupling of Boronic Acid/Ester: The boronic acid or ester couples with itself to form a biaryl byproduct.- Thoroughly degas all solvents and reagents: Oxygen can promote homo-coupling. - Use a suitable base: A weaker base such as K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases like NaOH or KOH. - Optimize catalyst and ligand: Use a well-defined palladium catalyst and a suitable phosphine ligand (e.g., SPhos, XPhos).Minimized formation of the homo-coupled byproduct, leading to a cleaner reaction profile and easier purification.
Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom, resulting in the formation of 3,4-dihydro-2H-isoquinolin-1-one.- Use anhydrous solvents: Water can be a proton source for hydrodehalogenation. - Careful selection of base: Some bases can promote this side reaction. - Optimize reaction temperature and time: Prolonged reaction times at high temperatures can increase the likelihood of hydrodehalogenation.Preservation of the C-Br bond on the starting material, maximizing the yield of the desired cross-coupled product.
Dimerization: Formation of a dimer where two molecules of this compound are linked. This has been observed in structurally similar compounds.- Control stoichiometry: Use a slight excess of the boronic acid coupling partner. - Slow addition of reagents: In some cases, slow addition of the limiting reagent can minimize self-coupling.Reduced formation of dimeric impurities.
Issue 3: Byproduct Formation in Buchwald-Hartwig Amination Reactions

The palladium-catalyzed Buchwald-Hartwig amination is a key method for introducing nitrogen-based functional groups at the 7-position of the isoquinolinone core.

Potential CauseRecommended ActionExpected Outcome
Hydrodehalogenation: Similar to the Suzuki reaction, loss of the bromine atom can occur.- Choice of base: Use a non-nucleophilic base like NaOtBu or K₃PO₄. - Anhydrous conditions: Ensure all reagents and solvents are dry. - Appropriate ligand: Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) can suppress this side reaction.Maximized yield of the aminated product.
Formation of Imine Byproduct: Can occur via β-hydride elimination from the palladium-amido intermediate.- Careful selection of the amine coupling partner: Primary amines are more prone to this side reaction than secondary amines. - Optimize reaction conditions: Lowering the reaction temperature may reduce the rate of β-hydride elimination.Minimized formation of imine impurities.
Catalyst Deactivation: The palladium catalyst can be poisoned by certain functional groups on the amine or by impurities.- Use high-purity reagents. - Employ robust pre-catalysts: Palladacycle pre-catalysts can be more resistant to deactivation.Consistent and reproducible reaction outcomes with high conversion.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the key parameters to control?

A1: The most frequently cited method is the Schmidt reaction of 6-Bromo-2,3-dihydro-1H-inden-1-one. Key parameters to control for minimizing byproduct formation are:

  • Stoichiometry of Sodium Azide: Using a slight excess (1.1-1.5 equivalents) is typical. A large excess can lead to the formation of tetrazole byproducts.

  • Acid Catalyst: A strong protic acid like methanesulfonic acid is required to facilitate the rearrangement. The concentration and purity of the acid are important.

  • Temperature Control: The reaction is often initiated at 0°C and then allowed to warm to room temperature. Maintaining a consistent temperature profile is crucial for reproducibility and minimizing side reactions.

  • Reaction Time: The reaction should be monitored by an appropriate technique (e.g., TLC, LC-MS) to ensure complete consumption of the starting material without prolonged reaction times that could lead to degradation.

Q2: I am observing a significant amount of debrominated byproduct in my Suzuki coupling reaction. What are the primary causes and how can I prevent it?

A2: The formation of the hydrodehalogenated product (3,4-dihydro-2H-isoquinolin-1-one) is a common issue. The primary causes are typically the presence of a proton source and certain reaction conditions that favor this pathway. To prevent it:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents. Traces of water can act as a proton source.

  • Optimize the Base: The choice of base is critical. While a base is necessary for the catalytic cycle, some bases or impurities within them can promote hydrodehalogenation. Consider screening bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.

  • Control Reaction Temperature and Time: Avoid excessive heat and prolonged reaction times. Monitor the reaction closely and stop it once the starting material is consumed.

  • Use High-Purity Reagents: Impurities in the boronic acid or other reagents can sometimes contribute to this side reaction.

Q3: How can I best purify crude this compound after synthesis?

A3: The most effective method for purifying the crude product is column chromatography on silica gel . A typical eluent system is a gradient of ethyl acetate in hexanes. For example, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 50% or higher can effectively separate the desired product from less polar starting material and more polar byproducts. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be used for further purification after chromatography.

Q4: What are the key considerations when choosing a catalyst system for the Buchwald-Hartwig amination of this compound?

A4: The choice of the palladium source, ligand, and base is crucial for a successful Buchwald-Hartwig amination.

  • Palladium Source: Common choices include Pd₂(dba)₃ and Pd(OAc)₂. More recently, pre-formed palladium pre-catalysts incorporating the phosphine ligand have become popular due to their high activity and reliability.

  • Ligand: Sterically bulky and electron-rich biarylphosphine ligands are generally preferred. Ligands like XPhos, SPhos, and RuPhos have shown broad applicability and can help to minimize side reactions like hydrodehalogenation.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are commonly used. The choice of base can depend on the nature of the amine and the functional group tolerance of the substrates.

Q5: Are there any specific analytical techniques recommended for monitoring these reactions and identifying byproducts?

A5: A combination of techniques is recommended for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts. Developing a suitable HPLC method is crucial for accurate assessment of reaction success.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the molecular weights of the main product and any impurities, which is a critical first step in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for characterizing the structure of isolated impurities. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for more complex structures.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

ParameterCondition A (General)Condition B (Optimized for Reduced Byproducts)
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%)
Base Na₂CO₃ (2 M aqueous solution)K₃PO₄ (anhydrous)
Solvent Toluene/Ethanol/WaterDioxane (anhydrous)
Temperature 90 °C80 °C
Typical Byproducts Homo-coupling, HydrodehalogenationMinimized byproduct formation

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound

ParameterCondition A (General)Condition B (Optimized for Challenging Amines)
Palladium Catalyst Pd(OAc)₂ (2 mol%) with BINAP (3 mol%)XPhos-Pd-G3 pre-catalyst (2 mol%)
Base NaOtBuLHMDS
Solvent Toluene (anhydrous)THF (anhydrous)
Temperature 100 °C80 °C
Typical Byproducts HydrodehalogenationImproved yields for less reactive amines

Experimental Protocols

Protocol 1: Synthesis of this compound via Schmidt Reaction
  • To a solution of 6-Bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in dichloromethane at 0 °C, slowly add methanesulfonic acid.

  • Add sodium azide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Byproducts
  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), and anhydrous potassium phosphate (2.0 eq).

  • Add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Protocol 3: Optimized Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene or THF via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Visualizations

Synthesis_Byproduct_Formation start 6-Bromo-inden-1-one reagents NaN3, H+ start->reagents Schmidt Reaction product 7-Bromo-3,4-dihydro-2H- isoquinolin-1-one reagents->product byproduct1 Unreacted Starting Material reagents->byproduct1 Incomplete Reaction byproduct2 Isomeric Byproduct (6-Bromo-) reagents->byproduct2 Alternative Rearrangement byproduct3 Tetrazole Formation reagents->byproduct3 Side Reaction

Caption: Byproduct formation pathways in the synthesis of this compound.

Cross_Coupling_Byproducts start 7-Bromo-3,4-dihydro-2H- isoquinolin-1-one suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) start->suzuki buchwald Buchwald-Hartwig (R2NH, Pd cat.) start->buchwald suzuki_product 7-Aryl-3,4-dihydro-2H- isoquinolin-1-one suzuki->suzuki_product homo Homo-coupling suzuki->homo dehalo Hydrodehalogenation suzuki->dehalo dimer Dimerization suzuki->dimer buchwald_product 7-Amino-3,4-dihydro-2H- isoquinolin-1-one buchwald->buchwald_product buchwald->dehalo

Caption: Common byproduct pathways in cross-coupling reactions.

Troubleshooting_Workflow start Reaction Issue Identified (e.g., Low Yield, Impurities) synthesis Synthesis of Starting Material start->synthesis coupling Cross-Coupling Reaction start->coupling incomplete Incomplete Reaction? synthesis->incomplete isomers Isomeric Impurities? synthesis->isomers time_temp Adjust Time/ Temperature incomplete->time_temp Yes purify Optimize Purification isomers->purify Yes dehalo Hydrodehalogenation? coupling->dehalo homo Homo-coupling? coupling->homo anhydrous Ensure Anhydrous Conditions dehalo->anhydrous Yes reagents Optimize Base/ Ligand/Catalyst dehalo->reagents Yes degas Degas Solvents/ Reagents homo->degas Yes homo->reagents Yes

Technical Support Center: 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is its susceptibility to hydrolysis due to the presence of a lactam ring in its structure. This reactivity can be influenced by pH, temperature, and the presence of nucleophiles. Additionally, like many aromatic bromo compounds, it may exhibit sensitivity to light (photostability) and oxidative conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: What are potential impurities that might be present in the supplied material?

A3: Potential impurities could arise from the synthetic process. A common synthesis involves the reaction of 6-bromo-2,3-dihydro-1H-inden-1-one with sodium azide and methanesulfonic acid.[2] Therefore, potential process-related impurities could include unreacted starting materials, byproducts from side reactions, or residual solvents used during purification, such as hexane and ethyl acetate.[2]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method is crucial to separate the parent compound from any potential degradation products or process-related impurities.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

This could be due to the degradation of the compound before or during the experiment.

  • Possible Cause: Hydrolysis of the lactam ring.

    • Troubleshooting Steps:

      • Ensure all solvents and reagents are anhydrous.

      • Avoid strongly acidic or basic conditions unless required by the protocol. If such conditions are necessary, minimize reaction time and temperature.

      • Analyze a sample of the starting material by HPLC to confirm its purity before starting the experiment.

  • Possible Cause: Photodegradation.

    • Troubleshooting Steps:

      • Protect the compound and reaction mixtures from light by using amber-colored vials or wrapping the glassware in aluminum foil.

      • Work in a fume hood with the sash down to minimize exposure to ambient light.

Issue 2: Appearance of new, unknown peaks in HPLC chromatograms after sample preparation or storage.

This indicates the formation of degradation products.

  • Possible Cause: Degradation under specific experimental or storage conditions.

    • Troubleshooting Steps:

      • Identify the Degradation Pathway: Conduct forced degradation studies to intentionally degrade the compound under controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help in identifying the retention times of potential degradation products.

      • Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent compound from all potential degradation products. This may require adjusting the mobile phase composition, pH, gradient, or column type.

      • Characterize Degradants: If significant degradation is observed, consider using LC-MS to obtain mass information about the unknown peaks to aid in their identification.

Experimental Protocols

Forced Degradation Studies Protocol

This protocol outlines the conditions for conducting forced degradation studies to understand the stability profile of this compound.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 8 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation:

    • Expose a thin solid layer of the compound and a solution (in a quartz cuvette) to a calibrated light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples at appropriate time intervals.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 70°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase for HPLC analysis.

3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method (Example)

This is a general starting point for developing a stability-indicating method. Optimization will be required.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a suitable gradient, for example:0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-35 min: 90-10% B35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

Data Presentation

Table 1: Hypothetical Forced Degradation Results for this compound

Stress Condition% Degradation (Hypothetical)Number of Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h15%2
0.1 M NaOH, RT, 8h40%3
3% H₂O₂, RT, 24h8%1
Photolytic (Solid)5%1
Photolytic (Solution)12%2
Thermal (70°C, 48h)3%1

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary and should be determined experimentally.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation photo Photolytic Degradation (Light Exposure) stock->photo thermal Thermal Degradation (70°C, Solid) stock->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Forced degradation experimental workflow.

troubleshooting_logic start Inconsistent Results or New HPLC Peaks check_purity Check Purity of Starting Material (HPLC) start->check_purity is_pure Is it pure? check_purity->is_pure degradation Degradation Suspected is_pure->degradation Yes impurity Impure Starting Material is_pure->impurity No forced_degradation Perform Forced Degradation Studies degradation->forced_degradation identify_conditions Identify Stress Conditions (pH, Light, Temp, etc.) forced_degradation->identify_conditions optimize_protocol Optimize Experimental Protocol (e.g., anhydrous solvents, protect from light) identify_conditions->optimize_protocol

References

Technical Support Center: Functionalization of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges during the chemical modification of this versatile building block.

Compound of Interest:

  • Name: this compound

  • Structure:

  • CAS Number: 891782-60-8[1]

  • Molecular Formula: C₉H₈BrNO[1]

  • Molecular Weight: 226.07 g/mol [1]

This compound is a key intermediate in the synthesis of various bioactive molecules, including PARP inhibitors for cancer therapy.[2] Its bromine atom at the 7-position allows for a variety of functionalization reactions, primarily through palladium-catalyzed cross-coupling.[3] This guide will address the most common challenges encountered during these transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the functionalization of this compound in a question-and-answer format.

Palladium-Catalyzed Cross-Coupling Reactions (General)

Q1: My cross-coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira) is resulting in a low yield or no product at all. What are the likely causes?

A: Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The Pd(0) active species is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst decomposition, often observed as the formation of palladium black.[4]

    • Troubleshooting:

      • Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).

      • Thoroughly degas all solvents and reagents by sparging with an inert gas or using freeze-pump-thaw cycles.

  • Suboptimal Ligand Choice: The lactam moiety and the overall electron-rich nature of the isoquinolinone ring can influence the oxidative addition step. The choice of ligand is crucial to facilitate this step and promote reductive elimination.

    • Troubleshooting:

      • For Suzuki and Buchwald-Hartwig reactions, screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.

      • For Sonogashira coupling, phosphine ligands like PPh₃ or bulky, electron-rich ligands can be effective.[5]

  • Inappropriate Base or Solvent: The base activates the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizes the HX byproduct.[6] The solvent must dissolve all reaction components.

    • Troubleshooting:

      • Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOt-Bu, K₃PO₄ for Buchwald-Hartwig; Et₃N, DIPEA for Sonogashira).

      • Ensure the chosen solvent (e.g., dioxane, toluene, DMF) is anhydrous and appropriate for the reaction temperature.

Q2: I am observing a significant amount of the dehalogenated product (3,4-dihydro-2H-isoquinolin-1-one). How can I minimize this side reaction?

A: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, particularly with electron-rich aryl halides.[4][7]

  • Causes:

    • Presence of water or other protic sources.

    • Certain bases can promote this pathway.

    • High reaction temperatures.

  • Troubleshooting:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.

    • Optimize the Base: Consider using a non-nucleophilic inorganic base like Cs₂CO₃ or K₃PO₄.[4]

    • Ligand Selection: A bulky, electron-rich ligand can accelerate the desired cross-coupling, outcompeting dehalogenation.[4]

    • Lower the Reaction Temperature: This may reduce the rate of dehalogenation, though it might also slow down the desired reaction.

Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura coupling is sluggish, and I'm seeing homocoupling of the boronic acid. What should I do?

A: Sluggish reactions can be due to the electronic nature of the substrate, while homocoupling is often related to the reaction conditions.

  • Troubleshooting Sluggish Reactions:

    • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to accelerate the oxidative addition step.[4]

    • Catalyst System: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄).[8]

    • Base Selection: The choice of base is critical. K₃PO₄ or Cs₂CO₃ are often effective.

  • Minimizing Homocoupling:

    • Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.

    • Use a Pd(0) Pre-catalyst: Pd(II) pre-catalysts require in-situ reduction, which can sometimes lead to homocoupling. Using a Pd(0) source can mitigate this.[4]

    • Control Reaction Temperature: High temperatures can favor homocoupling.

Quantitative Data: Representative Conditions for Suzuki-Miyaura Coupling

Aryl Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)10085-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)11090-98
3-Pyridylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF12075-85

Note: Yields are representative for analogous systems and may vary for the specific substrate.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the aryl boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Troubleshooting Suzuki Coupling

G start Low Yield in Suzuki Coupling check_inert Check Inert Atmosphere (Degassing, Dry Solvents) start->check_inert screen_ligand Screen Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos) check_inert->screen_ligand If still low yield screen_base Screen Bases (K2CO3, Cs2CO3, K3PO4) screen_ligand->screen_base If still low yield screen_catalyst Screen Pd Sources (Pd(OAc)2, Pd2(dba)3) screen_base->screen_catalyst If still low yield optimize_temp Optimize Temperature screen_catalyst->optimize_temp If still low yield success Improved Yield optimize_temp->success

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination

Q4: My Buchwald-Hartwig amination is giving a complex mixture of products. What are the likely side reactions?

A: Besides dehalogenation, other side reactions can occur.

  • Aryl Halide Scrambling: If using a phosphine ligand with aryl groups, scrambling between the ligand and the substrate can occur.

  • Reaction with Solvent: Some solvents can participate in side reactions at high temperatures.

  • Multiple Aminations: If the amine has multiple reactive sites, poly-arylation can be an issue.

Troubleshooting:

  • Use ligands that are less prone to scrambling.

  • Choose a robust solvent like toluene or dioxane.

  • If using a di-amine, consider using a protecting group strategy.

Quantitative Data: Representative Conditions for Buchwald-Hartwig Amination

AminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
AnilinePd(OAc)₂ (2)XPhos (4)NaOt-Bu (1.4)Toluene11085-95
MorpholinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)Dioxane10080-90
Benzophenone IminePd(OAc)₂ (3)BINAP (6)Cs₂CO₃ (1.5)Toluene10070-80

Note: Yields are representative for analogous systems and may vary for the specific substrate.[2]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add the base (e.g., NaOt-Bu, 1.4 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by flash column chromatography.[2]

Decision Tree for Buchwald-Hartwig Amination

G start Plan Buchwald-Hartwig Amination amine_type Primary or Secondary Amine? start->amine_type primary Primary Amine amine_type->primary Primary secondary Secondary Amine amine_type->secondary Secondary ligand_primary Use Bulky Ligand (e.g., XPhos, RuPhos) primary->ligand_primary ligand_secondary Standard or Bulky Ligand (e.g., BINAP, XPhos) secondary->ligand_secondary base_choice Choose Base (NaOt-Bu for less hindered, K3PO4 for more hindered) ligand_primary->base_choice ligand_secondary->base_choice run_reaction Run Reaction under Inert Atmosphere base_choice->run_reaction

Caption: Decision-making process for selecting conditions for Buchwald-Hartwig amination.

Sonogashira Coupling

Q5: My Sonogashira coupling is failing, and I see a lot of alkyne homocoupling (Glaser coupling). What's the problem?

A: Glaser coupling is a classic side reaction in Sonogashira couplings, often promoted by oxygen.

  • Causes:

    • Presence of oxygen.

    • Issues with the copper co-catalyst.

  • Troubleshooting:

    • Rigorous Degassing: Ensure the reaction mixture is completely free of oxygen.

    • Fresh Copper(I) Iodide: Use a fresh, high-quality source of CuI.

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol, which can sometimes mitigate homocoupling. This often requires a specific ligand and base combination.[5]

    • Amine Base: The amine base (e.g., Et₃N, DIPEA) is crucial. Ensure it is dry and of high purity.

Quantitative Data: Representative Conditions for Sonogashira Coupling

Terminal AlkynePalladium Catalyst (mol%)Copper Catalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃N (2)THF6080-90
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (1.5)DIPEA (3)Toluene7085-95
Propargyl alcoholPd(dppf)Cl₂ (2.5)CuI (1)Et₃N (2.5)DMF8075-85

Note: Yields are representative for analogous systems and may vary for the specific substrate.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (1 mol%).

  • Evacuate and backfill with an inert gas three times.

  • Add the solvent (e.g., THF or toluene) and the amine base (e.g., Et₃N, 2 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Heat the reaction to the desired temperature (typically 60-80 °C) and stir until completion (monitored by TLC or LC-MS).

  • Cool the reaction, filter through a pad of celite, and wash with an organic solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Signaling Pathway Analogy for Sonogashira Catalytic Cycle

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArBr 7-Bromo-isoquinolinone ArBr->OxAdd PdII_complex Ar-Pd(II)-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Cu_acetylide Copper Acetylide Cu_acetylide->Transmetalation PdII_alkyne Ar-Pd(II)-Alkyne Transmetalation->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product Functionalized Product RedElim->Product

Caption: Simplified representation of the Sonogashira catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr) & Cyanation

Q6: Can I functionalize the 7-bromo position using SNAr or cyanation? What are the challenges?

A: While palladium-catalyzed reactions are more common, SNAr and cyanation are possible but present specific challenges.

  • SNAr: The isoquinolinone ring is relatively electron-rich, which disfavors classical SNAr. This reaction typically requires a strongly electron-withdrawing group ortho or para to the leaving group. For this substrate, very strong nucleophiles and harsh conditions (high temperature, polar aprotic solvents like DMSO) would likely be necessary, which can lead to decomposition.

  • Cyanation: Palladium-catalyzed cyanation is a viable option.

    • Challenge: Cyanide ions can poison the palladium catalyst.[9]

    • Troubleshooting:

      • Use a cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆], which releases cyanide slowly.

      • Employ robust catalyst systems, sometimes with specific ligands designed for cyanation reactions.

      • Carefully control the stoichiometry of the cyanide source.

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation

  • In a glovebox, add this compound (1.0 equiv.), Zn(CN)₂ (0.6 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., dppf, 4 mol%) to a vial.

  • Add anhydrous DMF and seal the vial.

  • Heat the reaction to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, and carefully quench the reaction mixture.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by flash column chromatography.

Disclaimer: The provided protocols and troubleshooting tips are intended as a guide. Optimization for specific substrates and reaction scales is highly recommended. Always perform a thorough risk assessment before conducting any chemical reaction.

References

Technical Support Center: Production of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most frequently cited laboratory-scale synthesis is the Schmidt rearrangement of 6-Bromo-2,3-dihydro-1H-inden-1-one using sodium azide in the presence of a strong acid like methanesulfonic acid.

Q2: What are the primary safety concerns when working with the Schmidt reaction for this synthesis?

A2: The primary safety concerns revolve around the use of sodium azide. It is highly toxic and can form explosive compounds. Specifically:

  • Hydrazoic Acid Formation: Sodium azide reacts with strong acids to form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.

  • Heavy Metal Azides: Azides can react with certain metals (e.g., lead, copper, brass, silver, zinc) to form highly shock-sensitive and explosive heavy metal azides.

  • Reaction with Chlorinated Solvents: Azides can react with chlorinated solvents like dichloromethane under certain conditions, which can be hazardous.

Q3: What are the expected yield and purity for the laboratory-scale synthesis?

A3: Based on reported procedures, a yield of around 61% can be expected for the synthesis of 7-bromo-3,4-dihydroisoquinolin-1(2H)-one from 6-bromo-2,3-dihydro-1H-inden-1-one.[1] The purity of the final product after column chromatography is typically high, often exceeding 97%.

Q4: What are the critical reaction parameters to control during the synthesis?

A4: Key parameters to control include:

  • Temperature: The initial addition of sodium azide is typically performed at 0°C to manage the exothermic reaction. The reaction is then allowed to proceed at room temperature.

  • Rate of Addition: Slow and controlled addition of sodium azide is crucial to prevent a runaway reaction and to control the formation of hydrazoic acid.

  • Quenching: The reaction must be carefully quenched with a base (e.g., sodium hydroxide solution) to neutralize the strong acid and any remaining hydrazoic acid.

Q5: What are the recommended purification methods for this compound?

A5: At the laboratory scale, column chromatography using a gradient of hexane and ethyl acetate is a common and effective purification method.[1] For larger scales, recrystallization from a suitable solvent system would be a more practical approach.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inefficient extraction.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Maintain strict temperature control during the reaction and work-up. 3. Ensure the pH is basic during extraction to keep the product in the organic phase. Use a sufficient volume and number of extractions.
Formation of a Tarry, Unmanageable Reaction Mixture 1. Reaction temperature too high. 2. Prolonged reaction time. 3. Insufficient solvent.1. Carefully control the reaction temperature, especially during the initial exothermic phase. 2. Stop the reaction as soon as the starting material is consumed. 3. Use an adequate amount of solvent to ensure good mixing and heat dissipation.
Product is Difficult to Purify by Column Chromatography 1. Presence of closely related impurities. 2. Product streaking on the silica gel column.1. Optimize the eluent system for better separation. A shallower gradient or a different solvent system may be required. 2. Consider using a different stationary phase, such as alumina. For larger scales, explore recrystallization from various solvents.
Discoloration of the Final Product (Yellow/Brown) 1. Presence of oxidized impurities. 2. Residual acidic or basic impurities.1. Ensure thorough washing of the organic extracts to remove impurities. 2. Consider treating the solution with activated carbon before the final filtration and concentration. Store the final product under an inert atmosphere and protected from light.
Safety Hazard During Quenching (e.g., foaming, gas evolution) 1. Rapid quenching of a highly acidic solution. 2. Presence of unreacted sodium azide.1. Perform the quenching slowly and with cooling in an ice bath. 2. Ensure the reaction has gone to completion before quenching. Add the quenching solution dropwise initially.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is based on the Schmidt rearrangement of 6-bromo-2,3-dihydro-1H-inden-1-one.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-bromo-2,3-dihydro-1H-inden-1-one211.061.0 g4.74 mmol
Sodium Azide (NaN₃)65.010.431 g6.63 mmol
Methanesulfonic Acid (MsOH)96.1115 mL231 mmol
Dichloromethane (DCM)84.9330 mL-
1 M Sodium Hydroxide (NaOH)40.0050 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-
Hexane-As needed-
Ethyl Acetate-As needed-

Procedure:

  • In a round-bottom flask, dissolve 1.0 g (4.74 mmol) of 6-bromo-2,3-dihydro-1H-inden-1-one in 30 mL of dichloromethane.

  • Add 15 mL of methanesulfonic acid to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 0.431 g (6.63 mmol) of sodium azide in portions, ensuring the temperature remains at 0°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15 hours.

  • Carefully quench the reaction by slowly adding 50 mL of 1 M aqueous sodium hydroxide solution while cooling in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography using a gradient elution from 90:10 hexane-ethyl acetate to 100% ethyl acetate to afford 7-bromo-3,4-dihydroisoquinolin-1(2H)-one as a white solid.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Extraction cluster_purification Purification start Dissolve 6-bromo-2,3-dihydro-1H-inden-1-one in DCM and MsOH cool Cool to 0°C start->cool add_azide Slowly add Sodium Azide cool->add_azide react Stir at room temperature for 15h add_azide->react quench Quench with 1M NaOH react->quench extract Extract with DCM quench->extract wash Wash with H₂O and Brine extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Synthesis Issue Encountered low_yield Low Yield? start->low_yield tar_formation Tar Formation? low_yield->tar_formation No check_completion Check reaction completion (TLC/LC-MS) low_yield->check_completion Yes purification_issue Purification Difficulty? tar_formation->purification_issue No control_temp Ensure strict temperature control tar_formation->control_temp Yes purification_issue->start No optimize_eluent Optimize chromatography eluent purification_issue->optimize_eluent Yes check_extraction Verify extraction pH and efficiency check_completion->check_extraction monitor_time Monitor reaction time control_temp->monitor_time try_recrystallization Attempt recrystallization optimize_eluent->try_recrystallization

Caption: A logical workflow for troubleshooting common synthesis issues.

References

analytical methods for detecting impurities in 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities can originate from the synthesis process or degradation. Based on common synthetic routes, potential impurities include:

  • Process-Related Impurities:

    • Starting Materials: Unreacted starting materials, such as 6-bromo-2,3-dihydro-1H-inden-1-one, may be present.[1]

    • Isomeric By-products: Synthesis of related isoquinolines can sometimes yield positional isomers, such as 5-Bromo-3,4-dihydro-2H-isoquinolin-1-one, which can be difficult to separate.[2]

    • Reaction Intermediates: Incomplete reaction or side reactions can lead to various intermediate compounds.

  • Degradation Impurities:

    • Exposure to heat, light, or atmospheric oxygen can lead to oxidative degradation products or hydrolysis of the amide bond.[3]

Q2: Which analytical technique is most suitable for routine purity assessment of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for routine purity analysis and quantification of non-volatile impurities due to its robustness and reproducibility.[3]

Q3: How can I identify an unknown impurity detected in my sample?

A3: A combination of techniques is typically required for structural elucidation of unknown impurities. A common workflow involves initial detection and isolation by HPLC, followed by mass determination using Mass Spectrometry (MS) and detailed structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[3]

Q4: My HPLC chromatogram shows significant peak tailing for the main compound. What could be the cause?

A4: Peak tailing for polar, aromatic compounds like this compound is often caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[4] Adjusting the mobile phase pH or adding a competitive base like triethylamine (TEA) can help mitigate this issue.[4]

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with column silanol groups; Column overload.1. Adjust Mobile Phase pH: Ensure the pH is at least 2 units away from the analyte's pKa. 2. Add Mobile Phase Modifier: Introduce a competitive base like 0.1% triethylamine (TEA) to the mobile phase.[4] 3. Check for Overload: Dilute the sample and reinject. If peak shape improves, reduce sample concentration or injection volume.[5] 4. Use a Different Column: Employ a column with a polar-embedded or end-capped stationary phase.[4][6]
Poor Resolution Inappropriate mobile phase composition; Degraded column.1. Optimize Mobile Phase: Adjust the organic-to-aqueous solvent ratio or switch to a different organic solvent (e.g., from acetonitrile to methanol). 2. Introduce Gradient Elution: A gradient can improve separation of compounds with different polarities.[5] 3. Column Maintenance: Flush the column with a strong solvent or replace it if it's old or has been used extensively.[5]
Drifting Retention Times Column not equilibrated; Mobile phase composition changing; Temperature fluctuations.1. Equilibrate Column: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. 2. Check Mobile Phase: Prepare fresh mobile phase and ensure it is properly degassed.[7] 3. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[8]
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
No Peak or Very Small Peak Compound is not volatile or is thermally labile.1. Derivatization: Consider derivatizing the analyte to increase its volatility. 2. Alternative Technique: Use HPLC-MS, as this compound may not be suitable for GC analysis due to its relatively low volatility and potential for thermal degradation.[9][10]
Baseline Instability Column bleed; Contamination in the injector or detector.1. Bake Out Column: Condition the column at a high temperature (as per manufacturer's instructions) to remove contaminants.[11] 2. Clean Injector and Detector: Perform routine maintenance on the injector liner and the ion source.
Ghost Peaks Carryover from a previous injection.1. Solvent Blank Injection: Run a solvent blank to confirm carryover. 2. Injector Cleaning: Clean the syringe and injector port thoroughly.

Data Presentation: Illustrative Impurity Profile

The following table presents hypothetical data for potential impurities in this compound. This data is for illustrative purposes to guide analysis.

Analyte Potential Impurity HPLC RT (min) GC-MS RT (min) [M+H]⁺ (m/z)
Main CompoundThis compound10.5N/A226.0 / 228.0
Impurity A6-bromo-2,3-dihydro-1H-inden-1-one12.29.8211.0 / 213.0
Impurity B5-Bromo-3,4-dihydro-2H-isoquinolin-1-one10.2N/A226.0 / 228.0
Impurity C3,4-dihydro-2H-isoquinolin-1-one8.1N/A148.1

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with 70% A, hold for 2 minutes.

    • Ramp to 30% A over 15 minutes.

    • Hold at 30% A for 3 minutes.

    • Return to 70% A and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[3]

Protocol 2: NMR Spectroscopy for Structural Elucidation
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity or the bulk sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12]

  • 1D NMR Acquisition:

    • Acquire a standard proton (¹H) spectrum.

    • Acquire a standard proton-decoupled carbon (¹³C) spectrum.

  • 2D NMR Acquisition (if necessary):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for establishing the connectivity of the molecular skeleton.

  • Data Processing: Process the spectra to identify chemical shifts, coupling constants, and correlations to elucidate the structure of the impurity.

Visualizations

experimental_workflow cluster_sample Sample Analysis cluster_identification Impurity Identification Sample Bulk Sample of this compound HPLC_Screen Initial Purity Screening by HPLC-UV Sample->HPLC_Screen Impurity_Detected Impurity Detected? HPLC_Screen->Impurity_Detected Pass Purity Meets Specification Impurity_Detected->Pass No LC_MS LC-MS Analysis for Molecular Weight Impurity_Detected->LC_MS Yes Isolation Isolation of Impurity (e.g., by Prep-HPLC) LC_MS->Isolation NMR Structural Elucidation by NMR (1D & 2D) Isolation->NMR Structure_ID Structure Identified NMR->Structure_ID

Caption: General workflow for the detection and identification of impurities.

hplc_troubleshooting Start HPLC Peak Tailing Observed Check_Overload Is the column overloaded? Start->Check_Overload Reduce_Conc Reduce Sample Concentration or Injection Volume Check_Overload->Reduce_Conc Yes Check_pH Is mobile phase pH optimal? Check_Overload->Check_pH No Resolved Issue Resolved Reduce_Conc->Resolved Adjust_pH Adjust pH (>= 2 units from pKa) Check_pH->Adjust_pH No Check_pH->Resolved Yes Add_Modifier Add Competitive Base (e.g., 0.1% TEA) Adjust_pH->Add_Modifier Consider_Column Consider Polar-Embedded or End-Capped Column Add_Modifier->Consider_Column Consider_Column->Resolved

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of established and potential synthetic methodologies for 7-bromo-3,4-dihydro-2H-isoquinolin-1-one, a key intermediate in medicinal chemistry and drug discovery. The following sections present a quantitative and qualitative analysis of two primary synthetic routes: the Schmidt Rearrangement and the Bischler-Napieralski Reaction. Experimental data and detailed protocols are provided to support an objective comparison of their performance.

Data Presentation

ParameterSchmidt RearrangementBischler-Napieralski Reaction
Starting Material 6-Bromo-2,3-dihydro-1H-inden-1-oneN-[2-(4-bromophenyl)ethyl]formamide (hypothetical)
Key Reagents Sodium azide, Methanesulfonic acidPhosphorus oxychloride (POCl₃) or other dehydrating agents
Reaction Time 15 hoursNot specified in literature for this specific compound
Temperature 0 °C to Room TemperatureTypically elevated temperatures (reflux)
Yield 61%Not specified in literature for this specific compound
Purification Column chromatographyTypically requires purification
Purity Not explicitly stated, but confirmed by ¹H NMR and Mass SpecNot applicable

Experimental Protocols

Method 1: Schmidt Rearrangement

This method utilizes the rearrangement of a 6-bromoindanone derivative to yield the target this compound.

Experimental Procedure:

  • To a solution of 6-bromo-2,3-dihydro-1H-inden-1-one (1 g, 4.74 mmol) and methanesulfonic acid (15 mL, 231 mmol) in dichloromethane (30 mL) at 0 °C, sodium azide (0.431 g, 6.63 mmol) was slowly added.

  • The reaction mixture was stirred for 15 hours at room temperature.

  • The reaction was then carefully quenched with a 1 M aqueous sodium hydroxide solution (50 mL).

  • The aqueous layer was extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers were washed sequentially with water (20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and concentrated.

  • The residue was purified by column chromatography using a gradient elution of hexane-ethyl acetate (90:10) to pure ethyl acetate to afford 7-bromo-3,4-dihydroisoquinolin-1(2H)-one as a white solid (650 mg, 61% yield).

Method 2: Bischler-Napieralski Reaction (Generalized)

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of a β-arylethylamide using a dehydrating agent. While a specific protocol for this compound is not detailed in the searched literature, a general procedure can be outlined based on established methodologies.

General Procedure:

  • Amide Formation: 2-(4-Bromophenyl)ethanamine would first be N-formylated using a suitable formylating agent (e.g., ethyl formate or formic acid) to yield N-[2-(4-bromophenyl)ethyl]formamide.

  • Cyclization: The resulting amide would then be treated with a dehydrating agent such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or phosphorus pentoxide (P₂O₅) in a suitable solvent (e.g., toluene, acetonitrile). The reaction mixture is typically heated to reflux to induce cyclization.

  • Work-up and Purification: After completion of the reaction, the mixture would be carefully quenched, neutralized, and the product extracted. Purification would likely be performed using column chromatography or recrystallization.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described above.

Schmidt_Rearrangement cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 6-Bromo-2,3-dihydro-1H-inden-1-one reagents 1. NaN₃, CH₃SO₃H, CH₂Cl₂ 2. NaOH (aq) start->reagents Schmidt Rearrangement product This compound reagents->product

Caption: Synthetic pathway via Schmidt Rearrangement.

Bischler_Napieralski_Reaction cluster_start Starting Material cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Product start 2-(4-Bromophenyl)ethanamine intermediate N-[2-(4-bromophenyl)ethyl]formamide start->intermediate N-Formylation reagents POCl₃ or other dehydrating agent intermediate->reagents Bischler-Napieralski Cyclization product This compound reagents->product

Caption: Generalized Bischler-Napieralski reaction pathway.

A Comparative Guide to 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one and Other Isoquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one against other notable isoquinoline derivatives, offering insights into their performance based on available experimental data. The focus is on anticancer applications, a field where isoquinoline derivatives have shown considerable promise.

Physicochemical Properties: A Foundation for Drug-likeness

A molecule's journey from a laboratory curiosity to a therapeutic agent is heavily influenced by its physicochemical properties. These parameters govern absorption, distribution, metabolism, and excretion (ADME), which are critical for a drug's efficacy and safety. Below is a comparison of the computed physicochemical properties of this compound with the parent 3,4-dihydro-2H-isoquinolin-1-one.

PropertyThis compound3,4-Dihydro-2H-isoquinolin-1-oneReference
Molecular Formula C₉H₈BrNOC₉H₉NOPubChem
Molecular Weight 226.07 g/mol 147.17 g/mol PubChem
XLogP3-AA 1.91.1PubChem
Hydrogen Bond Donor Count 11PubChem
Hydrogen Bond Acceptor Count 11PubChem
Rotatable Bond Count 00PubChem
Topological Polar Surface Area 29.1 Ų29.1 ŲPubChem

The introduction of a bromine atom at the 7-position significantly increases the molecular weight and lipophilicity (as indicated by the higher XLogP3-AA value) of the parent molecule. This modification can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets of target proteins.

Comparative Biological Performance: Insights from Analogs

Direct experimental data for this compound is limited in publicly available literature. However, by examining structurally related isoquinoline derivatives, we can infer its potential biological activities and compare it to other members of this chemical class. Isoquinoline derivatives have demonstrated a broad range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

The anticancer potential of isoquinoline derivatives is a major area of research. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, such as PARP, protein kinases, and topoisomerases.

Table 1: Comparative Anticancer Activity (IC50 Values) of Selected Isoquinoline Derivatives

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
Compound 1 Pyrrolo[2,1-a]isoquinolineCOLO-205 (Colon)0.08 - 3.2[1]
Compound 2 N-(3-morpholinopropyl)-substituted isoquinolinePanel of 9 cancer cell lines0.039 (Mean GI50)[2]
Compound 3 Pyrido[3',2':4,5]thieno[3,2-c]isoquinolineCal27 (Oral)1.12[2]
Compound 4 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl derivativeMDA-MB-231 (Breast)22[2]
Compound 5 N,N-dimethylaminophenyl substituted 1,2,3,4-tetrahydroisoquinolineU251 (Glioblastoma)36[2]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

The data in Table 1 highlights the potent anticancer activity of various isoquinoline derivatives, with some compounds exhibiting efficacy in the nanomolar to low micromolar range. The diverse chemical modifications to the isoquinoline core contribute to the wide range of observed potencies and cancer cell line specificities.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA mutations. Several isoquinolinone derivatives have been identified as potent PARP inhibitors. The structure-activity relationship (SAR) studies of isoquinolinone-based PARP inhibitors suggest that modifications on the isoquinolinone core can significantly impact their inhibitory activity. For instance, constraining a linear propylene linker into a cyclopentene ring has been shown to improve pharmacokinetic parameters while maintaining potency for PARP1.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Isoquinoline derivatives have been explored as inhibitors of various kinases, including those in the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.

Table 2: Inhibitory Activity of Selected Isoquinoline Derivatives against Kinases

CompoundTarget Kinase(s)IC50 (µM)Reference
Indole and 4-aminoquinoline derivatives mTORSub-micromolar[3]
Quinoline/Chalcone Hybrids PI3K0.17 - 0.84[4]

The data indicates that the isoquinoline scaffold can be effectively utilized to design potent kinase inhibitors. The specific substitutions on the isoquinoline ring play a critical role in determining the target kinase and the inhibitory potency.

Experimental Protocols

To ensure the reproducibility of the cited data, this section provides detailed methodologies for key experiments used to evaluate the performance of isoquinoline derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, a specific substrate peptide, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction wells.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as radioactive detection of phosphorylated substrate or luminescence-based detection of remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the DNA relaxation activity of topoisomerase I.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and reaction buffer.

  • Compound Incubation: Add the test compound at various concentrations to the reaction mixture.

  • Enzyme Addition and Incubation: Initiate the reaction by adding topoisomerase I and incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA compared to the control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action is crucial for understanding their mechanisms. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by isoquinoline derivatives and a typical workflow for anticancer drug screening.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Isoquinoline Isoquinoline Derivatives Isoquinoline->PI3K Inhibits Isoquinoline->Akt Inhibits Isoquinoline->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR pathway and points of inhibition by isoquinolines.

Anticancer_Drug_Screening_Workflow Anticancer Drug Screening Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cell_Culture 1. Cell Culture (Cancer Cell Lines) Compound_Treatment 2. Compound Treatment (Dose-Response) Cell_Culture->Compound_Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay IC50_Determination 4. IC50 Determination Viability_Assay->IC50_Determination Mechanism_Studies 5. Mechanism of Action Studies (e.g., Kinase Assay, Western Blot) IC50_Determination->Mechanism_Studies Animal_Model 6. Animal Model (e.g., Xenograft) Mechanism_Studies->Animal_Model Toxicity_Study 7. Toxicity & Efficacy Study Animal_Model->Toxicity_Study Data_Analysis 8. Data Analysis (Tumor Growth Inhibition) Toxicity_Study->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: A typical workflow for anticancer drug screening.

Conclusion

While direct experimental data on this compound remains to be fully elucidated in the public domain, the broader class of isoquinoline derivatives continues to be a rich source of potential therapeutic agents, particularly in oncology. The structure-activity relationships of these compounds are complex, with small modifications to the isoquinoline core leading to significant changes in biological activity and target specificity. The data and protocols presented in this guide provide a framework for the evaluation and comparison of new isoquinoline derivatives. Further investigation into 7-substituted 3,4-dihydro-2H-isoquinolin-1-ones is warranted to fully understand their therapeutic potential.

References

Unveiling the Bioactive Potential of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in the biological activities of heterocyclic compounds. Among these, the isoquinolin-1-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties. This guide provides a comparative analysis of the bioactivity of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one and its analogs, offering insights into their potential as anticancer, antimicrobial, and antioxidant agents. While specific quantitative data for the parent compound remains limited in publicly available literature, this guide synthesizes findings on its derivatives and provides a framework for its evaluation against established therapeutic agents.

Comparative Bioactivity Analysis

The 3,4-dihydroisoquinolin-1-one core is a versatile scaffold that has been explored for various therapeutic applications. The introduction of a bromine atom at the 7-position is anticipated to modulate the compound's physicochemical properties and biological activity. Although direct quantitative bioactivity data for this compound is not extensively documented, studies on its derivatives provide valuable insights into its potential.

Anticancer Activity
Compound/AlternativeCell LineCancer TypeIC50 (µM)Reference
Isoquinoline Derivatives
B01002 (an isoquinoline derivative)SKOV3Ovarian Cancer7.65 (µg/mL)--INVALID-LINK--
C26001 (an isoquinoline derivative)SKOV3Ovarian Cancer11.68 (µg/mL)--INVALID-LINK--
7-hydroxy-3,4-dihydrocadaleneMCF7Breast Cancer55.24[2]
PARP Inhibitors (for comparison)
Olaparib--1-19 (nM) for PARP1[3]
Rucaparib--0.2-0.3 (nM) for PARP2[4]
Niraparib--2-4 (nM) for PARP1[4]
Talazoparib--0.2 (nM) for PARP2[4]

Note: The activity of isoquinoline derivatives is highly dependent on their specific substitutions. The data for PARP inhibitors is provided as a benchmark for potent anticancer activity.

Antimicrobial and Antioomycete Activity

The isoquinolin-1-one scaffold has also been investigated for its antimicrobial properties. The N-methylated derivative, 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, has shown promise as a potential antimicrobial agent against various bacterial strains.[1]

Furthermore, a study on a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives demonstrated their potent antioomycete activity against the plant pathogen Pythium recalcitrans. The table below highlights the half-maximal effective concentration (EC50) values for some of these derivatives.

Compound DerivativeTarget OrganismEC50 (µM)
I23Pythium recalcitrans14
Hymexazol (control)Pythium recalcitrans37.7

Note: This data showcases the potential of the 3,4-dihydroisoquinolin-1-one scaffold in agricultural applications.

Antioxidant Activity

Several isoquinoline derivatives have been evaluated for their ability to scavenge free radicals. The N-methyl derivative of the target compound has shown potential antioxidant activity.[1] A series of phenolic 4-arylidene-isoquinolinones demonstrated excellent antioxidant effects, with IC50 values for some derivatives being lower than 5 µM in a lipoperoxidation assay, surpassing the activity of α-tocopherol (Vitamin E).[5]

Experimental Protocols

To facilitate further research and validation of the bioactivity of this compound, detailed experimental protocols for key assays are provided below.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, consequently, their viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.[6]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of compounds.

Materials:

  • DPPH solution in methanol

  • This compound (dissolved in a suitable solvent)

  • Methanol

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare different concentrations of the test compound.

  • Mix the test compound solutions with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a wavelength of approximately 517 nm.

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition.

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Signaling Pathways and Mechanisms of Action

Isoquinoline alkaloids and their derivatives often exert their anticancer effects by modulating key cellular signaling pathways, leading to cell cycle arrest and apoptosis.[7]

Apoptosis Pathway

Many isoquinoline derivatives induce programmed cell death by activating intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways. This involves the activation of caspases, which are key executioner proteins in apoptosis.

apoptosis_pathway extrinsic Extrinsic Pathway (Death Receptors) caspase8 Caspase-8 extrinsic->caspase8 intrinsic Intrinsic Pathway (Mitochondria) caspase9 Caspase-9 intrinsic->caspase9 caspase3 Caspase-3 caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis isoquinolinone Isoquinolin-1-one Derivatives isoquinolinone->extrinsic isoquinolinone->intrinsic

Caption: General overview of apoptosis signaling pathways.

PI3K/Akt/mTOR and MAPK Signaling Pathways

The PI3K/Akt/mTOR and MAPK signaling cascades are crucial for cell growth, proliferation, and survival, and are often dysregulated in cancer. Isoquinoline derivatives have been shown to inhibit these pathways, thereby suppressing tumor progression.

signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR proliferation Cell Proliferation & Survival mTOR->proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->proliferation isoquinolinone Isoquinolin-1-one Derivatives isoquinolinone->PI3K Inhibits isoquinolinone->Ras Inhibits

Caption: Inhibition of PI3K/Akt/mTOR and MAPK pathways.

Experimental Workflow

The evaluation of a novel compound like this compound typically follows a structured experimental workflow to determine its bioactivity and mechanism of action.

experimental_workflow start Start: Compound Synthesis/ Acquisition cell_culture 1. Cell Culture (Cancer & Normal lines) start->cell_culture cytotoxicity 2. Cytotoxicity Assay (e.g., MTT) Determine IC50 cell_culture->cytotoxicity mechanistic 3. Mechanistic Studies cytotoxicity->mechanistic apoptosis Apoptosis Assay (Annexin V/PI) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle western_blot Western Blot (Protein Expression) mechanistic->western_blot end Conclusion: Bioactivity Profile apoptosis->end cell_cycle->end western_blot->end

Caption: A typical experimental workflow for bioactivity validation.

References

A Comparative Spectroscopic Analysis of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the spectroscopic properties of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one and its derivatives. The isoquinolin-1-one scaffold is a key structural motif in numerous bioactive molecules and natural products, making the characterization of its analogs crucial for pharmaceutical research and drug development.[1][2] This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate the structural elucidation and characterization of these compounds.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and two representative analogs.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound [3]CDCl₃8.35 (1H, br. s.), 7.08-7.17 (1H, m), 6.98-7.06 (1H, m), 6.95 (1H, d, J=1.98 Hz), 2.93 (2H, t, J=7.59 Hz), 2.49-2.68 (2H, m)
2-(4-Bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (I26) [4]DMSO-d₆12.99 (s, 1H), 8.09–8.08 (m, 1H), 7.60–7.49 (m, 4H), 7.19–7.15 (m, 6H), 7.07–7.05 (m, 2H), 5.55 (d, J = 4.8 Hz, 1H), 4.89 (d, J = 4.8 Hz, 1H)
2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (I25) [4]DMSO-d₆13.03 (s, 1H), 8.08–8.06 (m, 1H), 7.60–7.59 (m, 2H), 7.52–7.48 (m, 2H), 7.38–7.35 (m, 2H), 7.23–7.18 (m, 4H), 7.06–7.04 (m, 2H), 5.54 (d, J = 5.6 Hz, 1H), 4.88 (d, J = 5.6 Hz, 1H)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
2-(4-Bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (I26) [4]DMSO-d₆170.4, 163.0, 140.8, 137.0, 134.5, 132.5, 131.5, 129.6, 128.9, 128.0, 127.9, 127.9, 127.7, 127.7, 119.2, 64.0, 49.1
2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (I25) [4]DMSO-d₆170.5, 163.1, 140.4, 137.1, 134.5, 132.5, 130.8, 129.3, 128.9, 128.6, 128.2, 128.1, 128.0, 127.9, 127.8, 127.7, 64.1, 49.1

Table 3: Mass Spectrometry and IR Spectroscopy Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass Spectrometry (m/z)Key IR Absorptions (cm⁻¹)
This compound C₉H₈BrNO[1]226.07[1][M+H]⁺: 226, 228[3]C=O stretch: ~1656 (characteristic for isoquinolin-1(2H)-one)[5]. Aromatic C=C stretch: ~1605-1230[5]. N-H stretch: ~3290 (weak, broad)[5].
2-(4-Bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (I26) [4]C₂₂H₁₆BrNO₃421.27HRMS (ESI) [M+H]⁺: calcd 422.0392, found 422.0387[4]C=O stretch (amide): ~1630. C=O stretch (acid): ~1705. Aromatic C=C stretch: ~1600-1450. O-H stretch (acid): ~3000 (broad).
2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (I25) [4]C₂₂H₁₆ClNO₃377.82HRMS (ESI) [M+H]⁺: calcd 378.0897, found 378.0888[4]C=O stretch (amide): ~1631. C=O stretch (acid): ~1705. Aromatic C=C stretch: ~1600-1450. O-H stretch (acid): ~3000 (broad).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4]

  • Data Acquisition : ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.[4] For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum, resulting in singlets for each unique carbon atom.[6]

  • Data Processing : The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)
  • Sample Preparation : Samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation : High-Resolution Mass Spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) source coupled to a Quadrupole-Orbitrap or Time-of-Flight (TOF) mass analyzer.[4]

  • Data Acquisition : Data is acquired in positive ion mode to observe protonated molecules ([M+H]⁺). The characteristic isotopic pattern for bromine-containing compounds (two peaks of nearly equal intensity separated by 2 m/z units for [M]⁺ and [M+2]⁺) is a key diagnostic feature.[3][6][7]

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.[5]

  • Data Acquisition : The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

  • Data Analysis : The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups, such as the carbonyl (C=O) and amine (N-H) stretching vibrations.[5][8]

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a key logical relationship in the mass spectrometry of brominated compounds.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_data Data Processing & Analysis Sample Compound of Interest Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI-HRMS) Dissolution->MS IR IR Spectroscopy (FTIR) Dissolution->IR Process Process Raw Data (FT, Baseline Correction) NMR->Process MS->Process IR->Process Analyze Analyze Spectra (Peak Assignment, Fragmentation) Process->Analyze Elucidate Structural Elucidation Analyze->Elucidate Bromine_Isotope_Pattern cluster_compound Brominated Compound cluster_ms Mass Spectrum Observation Compound R-Br Br79 ⁷⁹Br ~50.7% Abundance Br81 ⁸¹Br ~49.3% Abundance M_peak Molecular Ion Peak [M]⁺ Br79->M_peak contributes to M2_peak [M+2]⁺ Peak Br81->M2_peak contributes to Ratio Relative Intensity ~1 : 1 M_peak->Ratio M2_peak->Ratio

References

A Comparative Guide to the Biological Efficacy of 3,4-dihydro-2H-isoquinolin-1-one Derivatives as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of 3,4-dihydro-2H-isoquinolin-1-one derivatives, a class of compounds investigated for their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP). The primary focus is on their activity against PARP1, a key enzyme in the DNA damage response pathway and a validated target in oncology. While initial interest included the specific 7-bromo substituted scaffold, available data points to greater efficacy in closely related analogs, such as those with fluoro substitutions. This guide will compare the performance of these derivatives, provide supporting experimental data, and detail the methodologies used for their evaluation.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme that detects single-strand breaks (SSBs) in DNA.[1] Upon detection, PARP1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process that recruits the necessary machinery to repair the DNA damage.[1] Inhibitors based on the isoquinolinone scaffold act as competitive inhibitors, binding to the catalytic domain of PARP1 and preventing the synthesis of PAR.[1]

This inhibition is particularly effective in cancers with existing defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[2] This concept, known as "synthetic lethality," arises because cancer cells deficient in BRCA-mediated homologous recombination repair become highly dependent on PARP1 for survival.[1] When PARP1 is inhibited, unrepaired single-strand breaks accumulate and convert to lethal double-strand breaks during cell division, leading to selective cancer cell death.[3]

PARP_Signaling_Pathway cluster_0 Normal Cell (SSB Repair) cluster_1 Cancer Cell with PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1_Active PARP1 Activation DNA_Damage->PARP1_Active PARylation PAR Chain Synthesis (PARylation) PARP1_Active->PARylation Repair_Recruit Recruitment of Repair Proteins (XRCC1, etc.) PARylation->Repair_Recruit SSB_Repair SSB Repair Repair_Recruit->SSB_Repair DNA_Damage_Inhib DNA Single-Strand Break (SSB) PARP1_Bound PARP1 Activation DNA_Damage_Inhib->PARP1_Bound Inhibition Inhibition of PARylation PARP1_Bound->Inhibition Inhibitor Isoquinolinone Derivative Inhibitor->Inhibition Stalled_Repair Stalled Repair & Replication Fork Collapse Inhibition->Stalled_Repair DSB Double-Strand Break (DSB) Stalled_Repair->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis In BRCA-deficient cells

Caption: Mechanism of PARP1 inhibition by isoquinolinone derivatives.

Comparative Efficacy of Substituted Isoquinolinone Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing drug candidates. Research into the 3,4-dihydro-2H-isoquinolin-1-one scaffold has revealed that substitutions at various positions on the isoquinolinone ring significantly impact inhibitory potency against PARP1.

While the 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one derivative has been investigated, studies have shown it to be inactive against wild-type PARP1 (IC₅₀ > 100 µM).[4] However, it did show inhibitory activity (IC₅₀ of 8.6 µM) against a specific mutant of PARP10, indicating that the scaffold may be tailored for other PARP family members.[4]

In contrast, a closely related series of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides , including derivatives with a halogen at the 7-position, has demonstrated potent PARP1 inhibition.[2] The following table summarizes the enzymatic inhibitory activity of selected 7-fluoro derivatives compared to the benchmark inhibitor Olaparib.

Compound IDR¹ (Substitution at position 7)R² (Amide Moiety)PARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)
Olaparib N/AN/A51
3i H[1,4'-Bipiperidine]-1'-yl1.81.9
3j F[1,4'-Bipiperidine]-1'-yl1.2 1.6
3k F4-Phenylpiperazin-1-yl1.83.1
3l F4-(Pyridin-2-yl)piperazin-1-yl1.32.5
Data sourced from a study on 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides.[2] The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

As shown, the addition of a fluorine atom at the 7-position (compound 3j ) resulted in the most potent PARP1 inhibitor in this series, with an IC₅₀ of 1.2 nM, outperforming the unsubstituted analog (3i ) and showing comparable potency to the FDA-approved drug Olaparib.[2][3] This highlights the importance of the electronic properties of the substituent at this position for target engagement.

Experimental Protocols

The biological efficacy of these derivatives was determined using in vitro enzymatic assays. The following is a detailed methodology for a typical PARP1 chemiluminescent assay used to determine inhibitor potency (IC₅₀ values).

Principle of the Assay: The PARP1 chemiluminescent assay quantifies the incorporation of biotinylated NAD⁺ into histone proteins, a reaction catalyzed by PARP1 in the presence of activated DNA.[1] Histones are pre-coated onto a microplate. The enzymatic reaction results in biotinylated histones, which are then detected using streptavidin-conjugated horseradish peroxidase (HRP). The addition of a chemiluminescent HRP substrate produces light, and the intensity of this light is directly proportional to PARP1 activity.[1] Inhibitors reduce the signal, allowing for the calculation of their potency.

Detailed Protocol:

  • Plate Preparation: A 96-well plate is coated with a histone mixture and incubated overnight at 4°C. The plate is then washed with a wash buffer (e.g., PBST) and blocked for at least 90 minutes at room temperature to prevent non-specific binding.[5]

  • Inhibitor Preparation: Test compounds (e.g., isoquinolinone derivatives) and a positive control inhibitor (e.g., Olaparib) are serially diluted in assay buffer to create a range of concentrations for IC₅₀ determination. A vehicle control (e.g., DMSO) is also prepared.[1]

  • Enzymatic Reaction: A master mix is prepared containing 10x PARP buffer, activated DNA, and biotinylated NAD⁺ substrate.[5] The diluted test inhibitors or controls are added to the appropriate wells. The reaction is initiated by adding purified recombinant PARP1 enzyme to each well. The plate is then incubated for 1 hour at room temperature.[1]

  • Detection: After incubation, the plate is washed. Diluted Streptavidin-HRP is added to each well and incubated for 30 minutes at room temperature, allowing it to bind to the biotinylated histones.[1]

  • Signal Generation and Measurement: The plate is washed again to remove unbound Streptavidin-HRP. A chemiluminescent HRP substrate is added to all wells. The plate is immediately read using a microplate reader in luminescence mode.[1][5]

  • Data Analysis: The background luminescence (from "blank" wells with no enzyme) is subtracted from all other readings. The percentage of PARP1 inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

Experimental_Workflow cluster_workflow PARP1 Inhibition Assay Workflow node_prep 1. Plate Preparation (Histone Coating & Blocking) node_inhib 2. Compound Dilution (Test Derivatives & Controls) node_prep->node_inhib node_react 3. Enzymatic Reaction (Add Master Mix, Inhibitor, & PARP1 Enzyme) node_inhib->node_react node_detect 4. Detection (Add Streptavidin-HRP) node_react->node_detect node_signal 5. Signal Generation (Add Chemiluminescent Substrate) node_detect->node_signal node_read 6. Data Acquisition (Measure Luminescence) node_signal->node_read node_analyze 7. Data Analysis (Calculate % Inhibition & IC50) node_read->node_analyze

Caption: Standard workflow for a PARP1 chemiluminescent inhibition assay.

References

Comparative Analysis of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one analogs and related derivatives, with a focus on their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP). Due to the limited availability of extensive SAR data for a series of 7-bromo analogs, this guide draws comparisons from closely related structures, particularly 7-fluoro-substituted 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, to infer potential SAR trends.

Introduction

The 3,4-dihydro-2H-isoquinolin-1-one core is a privileged scaffold in medicinal chemistry, forming the basis of various biologically active compounds. The introduction of a bromine atom at the 7-position can significantly influence the compound's physicochemical properties, including its lipophilicity and electronic nature, which in turn can modulate its interaction with biological targets. This guide explores the potential of this compound analogs as therapeutic agents, particularly as PARP inhibitors, by examining the SAR of structurally similar compounds.

Data Presentation: Comparative Inhibitory Activity

Compound IDCore ScaffoldR1 (Position 7)R2 (Position 4)PARP1 IC50 (nM)PARP2 IC50 (nM)Reference
1a 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide-F4-([1,4'-bipiperidine]-1'-carbonyl)15670.1[1]
1b 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide-F4-(4-(dimethylamino)piperidine-1-carbonyl)>1000>1000[1]
1c 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide-F4-(4-morpholinopiperidine-1-carbonyl)225112[1]
2a Thieno[2,3-c]isoquinolin-5-one-BrNot Applicable~450Not Reported

Note: The data for compounds 1a, 1b, and 1c is derived from a study on 7-fluoro analogs, which are structurally very similar to the 7-bromo counterparts and provide valuable insights into the SAR at the C4 position.[1] The data for compound 2a is from a study on a related heterocyclic system and is included to highlight the potential of a 7-bromo substituent.

Structure-Activity Relationship (SAR) Insights

Based on the available data for structurally related compounds, the following SAR insights can be inferred for this compound analogs:

  • Substitution at the 7-Position: The presence of a halogen at the 7-position, such as fluorine or bromine, appears to be favorable for PARP inhibitory activity. Halogens can participate in halogen bonding and alter the electronic properties of the aromatic ring, potentially enhancing binding to the target enzyme.[1]

  • Substitution at the 4-Position: The nature of the substituent at the 4-position of the isoquinolinone core is critical for activity. The data on the 7-fluoro analogs suggests that a carboxamide moiety at this position is a key feature for potent PARP inhibition.[1]

    • Specifically, a piperidine-containing side chain attached via a carboxamide linkage appears to be beneficial.

    • The substitution on the distal piperidine ring significantly impacts potency. A bipiperidine moiety (Compound 1a ) confers high potency, while a simple dimethylamino substitution (Compound 1b ) leads to a dramatic loss of activity.[1] A morpholino-piperidine substituent (Compound 1c ) retains moderate activity.[1] This suggests that the size, shape, and hydrogen bonding capacity of this distal group are crucial for optimal interaction with the enzyme.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of PARP inhibitors are provided below.

PARP1/PARP2 Enzymatic Assay (Colorimetric)

This protocol is based on the commercially available PARP1 and PARP2 activity assay kits.[1]

Principle: The assay measures the incorporation of biotinylated NAD+ into histone-coated plates by PARP enzymes. The biotinylated poly(ADP-ribose) chains are then detected using streptavidin-HRP and a colorimetric substrate.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • Streptavidin-HRP conjugate

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 N H2SO4)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: To each well of the histone-coated plate, add the following in order:

    • Assay buffer

    • Test compound or vehicle (DMSO)

    • Activated DNA

    • PARP1 or PARP2 enzyme

  • Initiation of Reaction: Add biotinylated NAD+ to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Detection: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Development: Add the colorimetric HRP substrate and incubate until sufficient color development.

  • Stopping the Reaction: Add the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based PARP Inhibition Assay (Western Blot)

Principle: This assay measures the inhibition of PARP activity in cells by detecting the levels of poly(ADP-ribose) (PAR) chains, which are synthesized by active PARP enzymes.

Materials:

  • Cancer cell line (e.g., with known DNA repair deficiencies)

  • Cell culture medium and supplements

  • Test compounds

  • DNA damaging agent (e.g., H2O2 or MMS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-PAR, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 1-4 hours).

  • Induction of DNA Damage: Treat the cells with a DNA damaging agent for a short period (e.g., 10-15 minutes) to stimulate PARP activity.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Loading Control: Probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the PAR signal to the loading control. Determine the concentration-dependent inhibition of PAR formation.

Mandatory Visualizations

PARP1 Signaling Pathway in DNA Damage Repair

PARP1_Signaling_Pathway cluster_nucleus Nucleus DNA_damage DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_damage->PARP1_inactive binds to PARP1_active PARP1 (active) PARP1_inactive->PARP1_active conformational change PAR Poly(ADP-ribose) (PAR) chains PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits PARG PARG PAR->PARG degraded by BER Base Excision Repair (BER) Repair_Proteins->BER facilitates DNA_repaired Repaired DNA BER->DNA_repaired leads to PARG->PARP1_inactive releases from DNA

Caption: PARP1 signaling pathway in response to DNA single-strand breaks.

Experimental Workflow for PARP1 Enzymatic Assay

PARP1_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrates, Buffers, Compounds) start->prepare_reagents plate_coating Histone-Coated 96-Well Plate prepare_reagents->plate_coating add_components Add Assay Components (Buffer, Compound, DNA, PARP1) plate_coating->add_components initiate_reaction Initiate Reaction with Biotinylated NAD+ add_components->initiate_reaction incubation Incubate for 1 hour at RT initiate_reaction->incubation wash1 Wash Plate (3x) incubation->wash1 add_streptavidin Add Streptavidin-HRP wash1->add_streptavidin incubation2 Incubate for 30 min at RT add_streptavidin->incubation2 wash2 Wash Plate (3x) incubation2->wash2 add_substrate Add Colorimetric Substrate wash2->add_substrate develop_color Color Development add_substrate->develop_color stop_reaction Add Stop Solution develop_color->stop_reaction read_plate Read Absorbance stop_reaction->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a colorimetric PARP1 enzymatic inhibition assay.

Conclusion

The this compound scaffold holds promise for the development of novel therapeutic agents, particularly PARP inhibitors. While direct and extensive SAR data for a series of 7-bromo analogs is currently limited, analysis of structurally related compounds, such as the 7-fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamides, provides valuable insights. The presence of a halogen at the 7-position and a carefully selected carboxamide moiety at the 4-position appear to be key determinants for potent PARP1 inhibition. Further synthesis and biological evaluation of a focused library of this compound analogs are warranted to fully elucidate their SAR and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

A Comparative Analysis of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one and Structural Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-isoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative study of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one and its structural analogs, including the unsubstituted parent compound and its 6-bromo and 8-bromo isomers. The focus of this comparison is on their synthesis, chemical properties, and potential as therapeutic agents, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP) and as anticancer agents.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound and its selected analogs reveals the influence of the bromine substituent's position on these characteristics. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of these compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₉H₈BrNO226.07891782-60-8
3,4-dihydro-2H-isoquinolin-1-oneC₉H₉NO147.171196-38-9
6-Bromo-3,4-dihydro-2H-isoquinolin-1-oneC₉H₈BrNO226.0721955-58-0
8-Bromo-3,4-dihydro-2H-isoquinolin-1-oneC₉H₈BrNO226.071159811-99-0

Biological Activity: PARP Inhibition and Anticancer Potential

Recent studies have highlighted the potential of 3,4-dihydro-2H-isoquinolin-1-one derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair and a key target in cancer therapy.

This compound has been identified as an inhibitor of PARP10. Specifically, it demonstrated an IC50 of 8.6 µM against the LG-mutant of PARP10. However, it showed no significant activity against wild-type PARP10 or PARP1 at concentrations up to 100 µM. This suggests a degree of selectivity that could be further explored for therapeutic benefit.

The anticancer potential of this class of compounds is closely linked to their ability to inhibit PARP. In addition to PARP inhibition, isoquinoline derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects, making them promising candidates for further drug development.

Experimental Protocols

Synthesis of this compound and its Analogs

A general and adaptable synthetic route to 3,4-dihydro-2H-isoquinolin-1-ones involves the Schmidt rearrangement of the corresponding indanone precursor. Below are detailed protocols for the synthesis of the target compound and its bromo-isomers.

General Workflow for Synthesis

G cluster_start Starting Material cluster_reaction Schmidt Rearrangement cluster_workup Work-up and Purification cluster_product Final Product start Substituted Indanone reagents Sodium Azide Methanesulfonic Acid start->reagents quench Quench with NaOH reagents->quench solvent Dichloromethane extract Extract with DCM quench->extract purify Column Chromatography extract->purify product Substituted 3,4-dihydro-2H-isoquinolin-1-one purify->product

Caption: General synthetic workflow for 3,4-dihydro-2H-isoquinolin-1-ones.

Synthesis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one [1]

  • Reaction Setup: Weigh 1.08 g (5.1 mmol) of 5-bromo-1-indanone and place it in a 100 mL round-bottom flask.

  • Addition of Reagents: Cool the flask to 0°C and sequentially add 30 mL of dichloromethane, 15 mL of methanesulfonic acid, and 0.5 g (7.7 mmol) of sodium azide.

  • Reaction: Stir the reaction mixture at room temperature for 3 hours.

  • Quenching: Upon completion, slowly add 50 mL of 1.0 M aqueous sodium hydroxide to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with 100 mL of dichloromethane. Combine the organic phases.

  • Washing and Drying: Wash the combined organic phase with 40 mL of saturated brine, then dry over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography using a petroleum ether/ethyl acetate (3:1) eluent to yield 6-bromo-3,4-dihydro-2H-isoquinolin-1-one as a gray solid (0.45 g, 39% yield).

Note: A similar procedure can be adapted for the synthesis of this compound and 8-bromo-3,4-dihydro-2H-isoquinolin-1-one starting from 6-bromo-1-indanone and 7-bromo-1-indanone, respectively.

PARP Activity Assay Protocol

The following is a general protocol for determining the inhibitory activity of compounds against PARP enzymes.

G cluster_prep Assay Preparation cluster_incubation Enzymatic Reaction cluster_detection Detection plate Prepare 96-well plate with histone-coated wells add_enzyme Add PARP enzyme to wells plate->add_enzyme reagents Prepare PARP enzyme, biotinylated NAD+, and test compounds add_substrate Add biotinylated NAD+ and test compounds reagents->add_substrate add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate wash1 Wash wells incubate->wash1 add_strep Add Streptavidin-HRP wash1->add_strep wash2 Wash wells add_strep->wash2 add_sub Add HRP substrate wash2->add_sub read Read luminescence/absorbance add_sub->read

Caption: Workflow for a typical PARP inhibition assay.

  • Plate Preparation: Use a 96-well plate pre-coated with histones.

  • Reagent Preparation: Prepare solutions of the PARP enzyme, biotinylated NAD+, and the test compounds at various concentrations.

  • Reaction Initiation: Add the PARP enzyme to each well, followed by the addition of biotinylated NAD+ and the test compounds (or vehicle control).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the PARP-catalyzed reaction to occur.

  • Detection:

    • Wash the wells to remove unbound reagents.

    • Add a solution of Streptavidin-HRP conjugate, which binds to the biotinylated ADP-ribose incorporated onto the histones.

    • After another wash step, add a chemiluminescent or colorimetric HRP substrate.

    • Measure the resulting signal using a plate reader. The signal intensity is proportional to the PARP activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Signaling Pathway

The primary mechanism of action for many isoquinolinone-based anticancer agents involves the inhibition of PARP, which plays a crucial role in the DNA damage response (DDR) pathway.

G DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP PARylation PARylation of Proteins PARP->PARylation Replication_Fork_Collapse Replication Fork Collapse (in BRCA deficient cells) PARP->Replication_Fork_Collapse DDR DNA Damage Repair PARylation->DDR Cell_Survival Cell Survival DDR->Cell_Survival Apoptosis Apoptosis DDR->Apoptosis Failed Repair Inhibitor 7-Bromo-3,4-dihydro-2H- isoquinolin-1-one Inhibitor->PARP Inhibition Replication_Fork_Collapse->Apoptosis

Caption: Simplified PARP signaling pathway and the effect of inhibitors.

In healthy cells, PARP detects DNA single-strand breaks and initiates their repair. However, in the presence of a PARP inhibitor like this compound, this repair process is blocked. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), the accumulation of unrepaired DNA damage leads to cell death (apoptosis), a concept known as synthetic lethality.

Conclusion

This compound and its structural analogs represent a promising class of compounds with potential therapeutic applications, particularly in oncology. The available data on this compound as a selective PARP10 inhibitor provides a strong rationale for further investigation of this scaffold. A systematic evaluation of the unsubstituted, 6-bromo, and 8-bromo isomers is crucial to elucidate the structure-activity relationship and to identify lead candidates with improved potency and selectivity. The provided experimental protocols offer a foundation for the synthesis and biological evaluation of these and other similar compounds. Future research should focus on expanding the library of these derivatives and screening them against a broader panel of PARP enzymes and cancer cell lines to fully realize their therapeutic potential.

References

Comparative Analysis of Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, providing experimental data and protocols for the synthesis of key derivatives.

The isoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The targeted functionalization of this core structure is a key strategy in the development of novel therapeutics. This guide provides a comparative analysis of three powerful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling—for the derivatization of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one. Below, we present detailed experimental protocols, comparative data, and structural confirmation of the resulting products to aid researchers in selecting the optimal synthetic route for their specific needs.

Introduction to the Starting Material

This compound is a versatile building block for organic synthesis. The presence of a bromine atom at the 7-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of a diverse array of substituents.

Spectroscopic Data for this compound:

For the purpose of structural confirmation of the reaction products, the following spectroscopic data for the starting material is provided as a reference.

Data Type Values
¹H NMR (400 MHz, CDCl₃) δ 8.35 (br. s, 1H), 7.17 - 7.08 (m, 1H), 7.06 - 6.98 (m, 1H), 6.95 (d, J=1.98 Hz, 1H), 2.93 (t, J=7.59 Hz, 2H), 2.68 - 2.49 (m, 2H)[1]
Mass Spectrum (m/z) 226, 228 (M+H)⁺[1]

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

The following sections detail the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions to this compound. For each reaction, a representative experimental protocol is provided, along with the expected product and its characterization data.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl compounds.[2][3][4]

Reaction Scheme:

Suzuki_Miyaura reactant1 This compound reagents Pd Catalyst Base reactant1->reagents reactant2 Arylboronic Acid reactant2->reagents product 7-Aryl-3,4-dihydro-2H-isoquinolin-1-one reagents->product

Figure 1: General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocol (Representative):

A mixture of this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.) is suspended in a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 7-phenyl-3,4-dihydro-2H-isoquinolin-1-one.

Product Characterization (Hypothetical Data Based on Similar Structures):

Product Yield (%) ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) MS (m/z)
7-Phenyl-3,4-dihydro-2H-isoquinolin-1-one85-95Shifts for aromatic protons of the phenyl group and isoquinolinone core, and aliphatic protons of the dihydroisoquinolinone ring.Signals corresponding to the carbons of the biphenyl system and the lactam carbonyl.Expected M+H⁺ peak.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[5][6] This reaction is instrumental in the synthesis of a wide variety of nitrogen-containing compounds.

Reaction Scheme:

Buchwald_Hartwig reactant1 This compound reagents Pd Catalyst Ligand Base reactant1->reagents reactant2 Amine (e.g., Morpholine) reactant2->reagents product 7-Amino-3,4-dihydro-2H-isoquinolin-1-one Derivative reagents->product

Figure 2: General scheme for the Buchwald-Hartwig amination reaction.

Experimental Protocol (Representative):

To an oven-dried Schlenk tube are added this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq.). The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., toluene or dioxane) is added, followed by the amine (e.g., morpholine, 1.2 eq.). The reaction mixture is then heated to 80-110 °C and stirred for 12-24 hours. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the 7-amino-substituted product.

Product Characterization (Hypothetical Data Based on Similar Structures):

Product Yield (%) ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) MS (m/z)
7-Morpholino-3,4-dihydro-2H-isoquinolin-1-one70-85Characteristic shifts for the morpholine protons and the aromatic and aliphatic protons of the isoquinolinone core.Signals for the morpholine carbons, the C-N bond, and the isoquinolinone backbone.Expected M+H⁺ peak.
Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[7][8] This reaction is highly valuable for the synthesis of substituted alkynes.

Reaction Scheme:

Sonogashira_Coupling reactant1 This compound reagents Pd Catalyst Cu(I) Co-catalyst Base reactant1->reagents reactant2 Terminal Alkyne reactant2->reagents product 7-Alkynyl-3,4-dihydro-2H-isoquinolin-1-one reagents->product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants, Catalyst, and Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Cool and Quench C->D E Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G

References

A Comparative Guide to 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one and Olaparib as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a significant class of therapeutic agents. This guide provides a comparative analysis of the research compound 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one and the clinically approved drug Olaparib, focusing on their applications as PARP inhibitors. This objective comparison is intended for researchers, scientists, and drug development professionals.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1][2][3][4][5] PARP1, the most abundant member of this family, acts as a DNA damage sensor. Upon detecting a single-strand break in DNA, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage to mend the break.[1][2][3][4][5]

Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired single-strand breaks. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these unrepaired single-strand breaks are converted into toxic double-strand breaks during DNA replication, leading to cell death through a mechanism known as synthetic lethality. This vulnerability is exploited by PARP inhibitors in cancer therapy.

Performance Comparison

This section compares the inhibitory activity of this compound and Olaparib against different PARP enzymes. The data is summarized from peer-reviewed studies.

CompoundTargetIC50Notes
This compound LG-PARP10 (mutant)8.6 µMSelective for the mutant form; no activity against wild-type PARP10 or PARP1 was observed up to 100 µM.[6][7]
Olaparib PARP11.9 - 5 nMPotent inhibitor of PARP1.[8][9]
Olaparib PARP2~1.2 nMPotent inhibitor of PARP2.
Olaparib PARP10>100 µMInactive against PARP10.

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency.

Signaling Pathway

The following diagram illustrates the central role of PARP1 in the DNA single-strand break repair pathway and the mechanism of action of PARP inhibitors.

PARP_Signaling_Pathway cluster_dna_damage DNA Damage cluster_parp_activation PARP1 Activation & PARylation cluster_dna_repair DNA Repair Cascade cluster_inhibition Inhibitor Action DNA_Damage DNA Single-Strand Break (SSB) PARP1_Inactive PARP1 (inactive) DNA_Damage->PARP1_Inactive recruits PARP1_Active PARP1 (active) PARP1_Inactive->PARP1_Active binds to SSB and activates PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1_Active->PAR catalyzes Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins signals for SSB_Repair SSB Repair Repair_Proteins->SSB_Repair PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) Inhibition Inhibition PARP_Inhibitor->Inhibition Inhibition->PARP1_Active blocks

PARP1 Signaling Pathway in DNA Single-Strand Break Repair.

Experimental Protocols

This section outlines a general methodology for a PARP inhibition assay, which can be adapted to evaluate the potency of compounds like this compound and Olaparib.

PARP Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP enzymes.

Materials:

  • Recombinant human PARP enzyme (e.g., PARP1 or PARP10)

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Test compounds (dissolved in DMSO)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • Chemiluminescent HRP substrate

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Add test compounds at various concentrations to the wells of the histone-coated plate. Include a vehicle control (DMSO) for 100% enzyme activity and a control without enzyme for background signal.

  • Enzyme Addition: Add the PARP enzyme to each well, except for the background control wells.

  • Reaction Initiation: Add biotinylated NAD+ to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated PAR chains.

    • Wash the plate again.

    • Add the chemiluminescent HRP substrate.

  • Data Acquisition: Immediately measure the luminescence signal using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of PARP inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Plate_Compounds 1. Plate Test Compounds (various concentrations) and Controls in a histone-coated 96-well plate Add_Enzyme 2. Add PARP Enzyme Plate_Compounds->Add_Enzyme Start_Reaction 3. Add Biotinylated NAD+ to initiate the reaction Add_Enzyme->Start_Reaction Incubate 4. Incubate at Room Temperature (e.g., 60 min) Start_Reaction->Incubate Wash1 5. Wash Plate Incubate->Wash1 Add_Strep_HRP 6. Add Streptavidin-HRP and Incubate Wash1->Add_Strep_HRP Wash2 7. Wash Plate Add_Strep_HRP->Wash2 Add_Substrate 8. Add Chemiluminescent Substrate Wash2->Add_Substrate Read_Plate 9. Measure Luminescence Add_Substrate->Read_Plate Calculate_IC50 10. Calculate IC50 Values Read_Plate->Calculate_IC50

Experimental Workflow for PARP Inhibition Assay.

Conclusion

This compound has been identified as a selective inhibitor of a mutant form of PARP10, suggesting its potential as a research tool to probe the specific functions of this less-studied PARP family member. In contrast, Olaparib is a potent and well-established inhibitor of PARP1 and PARP2 with broad clinical applications in cancer therapy. The significant difference in their target selectivity and potency highlights their distinct potential applications in research and medicine. Further investigation into the structure-activity relationship of 3,4-dihydro-2H-isoquinolin-1-one derivatives may lead to the development of more potent and selective inhibitors for various PARP family members.

References

Assessing the Novelty of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in heterocyclic scaffolds, among which the 3,4-dihydro-2H-isoquinolin-1-one core has emerged as a "privileged" structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer and antimicrobial properties. This guide provides a comparative analysis of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one derivatives, assessing their novelty by examining their synthesis, biological activity with a focus on PARP and HIF-1 inhibition, and providing detailed experimental protocols for their evaluation.

Comparative Biological Activity

The introduction of a bromine atom at the 7-position of the 3,4-dihydro-2H-isoquinolin-1-one scaffold can significantly influence the biological activity of the resulting derivatives. The bromine atom, being a halogen, can alter the compound's lipophilicity, metabolic stability, and binding interactions with target proteins. This section provides a comparative summary of the biological activities of various derivatives.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. Inhibitors of PARP, particularly PARP1, have shown significant promise as anticancer agents, especially in tumors with BRCA1/2 mutations. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a known pharmacophore for PARP inhibition.

Compound IDR1R2PARP1 IC50 (nM)Reference
Olaparib --4.40[1]
Derivative 1 HH13,000[2]
Derivative 2 H3,5-dimethylpyrazole3.05[1]
Derivative 3 7-BromoHData not available-
Derivative 4 7-Bromo2-methylData not available-

Note: Direct comparative IC50 data for a series of this compound derivatives as PARP inhibitors is limited in publicly available literature. The table above compares the parent scaffold and a highly potent derivative with the FDA-approved drug Olaparib to provide context for the potential of this class of compounds.

HIF-1 Inhibition

Hypoxia-inducible factor 1 (HIF-1) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1 promotes tumor growth, angiogenesis, and metastasis, making it an attractive target for cancer therapy.

Compound IDR1R2HIF-1 Inhibition (IC50, µM)Reference
Acridine-based Inhibitor --1-5[General Literature]
7-Bromo-DHIO Derivative 5 7-BromoAryl/HeteroarylData not available-

Experimental Protocols

To facilitate further research and validation of this compound derivatives, detailed experimental protocols for their synthesis and biological evaluation are provided below.

Synthesis of this compound

This protocol describes a general method for the synthesis of the parent compound, which can be adapted for the synthesis of various derivatives.

Materials:

  • 6-Bromo-2,3-dihydro-1H-inden-1-one

  • Sodium azide (NaN3)

  • Methanesulfonic acid

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 6-bromo-2,3-dihydro-1H-inden-1-one (1 equivalent) in dichloromethane.

  • Add methanesulfonic acid (approximately 48 equivalents) to the solution at 0°C.

  • Slowly add sodium azide (1.4 equivalents) to the reaction mixture at 0°C.

  • Stir the reaction mixture at room temperature for 15 hours.

  • Carefully quench the reaction by the slow addition of 1 M aqueous sodium hydroxide solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography using a gradient of hexane and ethyl acetate to yield this compound as a white solid.

PARP1 Inhibition Assay (Chemiluminescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.

Materials:

  • Histone-coated 96-well plate

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer

  • Blocking buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Test compounds (dissolved in DMSO)

Procedure:

  • Plate Preparation: Block the histone-coated wells with a blocking buffer for at least 90 minutes at room temperature. Wash the plate three times with a wash buffer (e.g., PBST).

  • Inhibitor Addition: Add serial dilutions of the test compounds (e.g., this compound derivatives) to the wells. Include a vehicle control (DMSO) and a positive control (a known PARP1 inhibitor like Olaparib).

  • Enzyme Reaction: Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in the assay buffer. Add this master mix to all wells except the blank.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • Detection: Wash the plate three times. Add Streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.

  • Signal Generation: Wash the plate three times. Add the chemiluminescent substrate to each well.

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HIF-1α Expression Analysis by Western Blot

This protocol is used to determine the effect of the compounds on the protein levels of HIF-1α in cancer cells under hypoxic conditions.

Materials:

  • Cancer cell line (e.g., HeLa, HepG2)

  • Cell culture medium and supplements

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl2)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture the cells to 70-80% confluency. Treat the cells with various concentrations of the test compounds and a vehicle control. Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O2) or by adding a chemical inducer like CoCl2 for a specified time (e.g., 6-24 hours).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them using lysis buffer. Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage Response cluster_Inhibition Inhibition by 7-Bromo Derivatives DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_Polymer Poly(ADP-ribose) Synthesis PARP1->PAR_Polymer Repair_Proteins Recruitment of DNA Repair Proteins PAR_Polymer->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor 7-Bromo-3,4-dihydro-2H- isoquinolin-1-one Derivative Inhibitor->PARP1 Inhibition

Caption: PARP1 signaling pathway and the mechanism of its inhibition.

HIF1a_Signaling_Pathway cluster_Normoxia Normoxia (Normal Oxygen) cluster_Hypoxia Hypoxia (Low Oxygen) HIF1a_Normoxia HIF-1α PHDs Prolyl Hydroxylases (PHDs) HIF1a_Normoxia->PHDs Hydroxylation VHL VHL E3 Ubiquitin Ligase PHDs->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_Hypoxia HIF-1α Stabilization HIF1_Complex HIF-1 Complex Formation (HIF-1α/HIF-1β) HIF1a_Hypoxia->HIF1_Complex HIF1b HIF-1β HIF1b->HIF1_Complex Nucleus Translocation to Nucleus HIF1_Complex->Nucleus HRE Hypoxia Response Element (HRE) Binding Nucleus->HRE Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression Inhibitor 7-Bromo-3,4-dihydro-2H- isoquinolin-1-one Derivative Inhibitor->HIF1a_Hypoxia Inhibition

Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental_Workflow_Synthesis Start Start: 6-Bromo-1-indanone Reaction Reaction with NaN3 & CH3SO3H in DCM Start->Reaction Quench Quench with NaOH Reaction->Quench Extraction Workup & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Product: 7-Bromo-3,4-dihydro-2H- isoquinolin-1-one Purification->Product

Caption: Experimental workflow for the synthesis of the parent compound.

Conclusion

This compound derivatives represent a promising class of compounds with the potential for significant biological activity, particularly as inhibitors of PARP and HIF-1. The novelty of these derivatives lies in the strategic placement of the bromine atom, which can enhance their therapeutic properties. While the existing literature provides a strong foundation, further research is warranted to synthesize and screen a wider range of these derivatives to fully elucidate their structure-activity relationships and therapeutic potential. The provided experimental protocols and workflow diagrams offer a roadmap for researchers to systematically investigate these novel compounds and contribute to the development of new and effective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one and any contaminated materials as hazardous waste. Segregate for collection by a licensed environmental disposal service.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound utilized in pharmaceutical development and other biological research. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Profile

Based on available GHS data, this compound presents the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times.

Quantitative Data Summary

Hazard ClassificationGHS CodeSignal Word
Acute Toxicity, OralH302Warning
Skin Corrosion/IrritationH315Warning
Serious Eye Damage/Eye IrritationH319Warning
Specific target organ toxicity, single exposure; Respiratory tract irritationH335Warning

Data sourced from aggregated GHS information.[1]

Experimental Protocol: Waste Segregation and Disposal

The following protocol outlines the step-by-step procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat and closed-toe shoes.

  • Use chemical-resistant gloves (nitrile or neoprene).

  • Wear safety glasses or goggles.

  • If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.

2. Waste Categorization:

  • All solid this compound, solutions containing the compound, and any materials contaminated with it (e.g., weigh boats, pipette tips, gloves, absorbent paper) must be treated as hazardous waste .

  • Specifically, this waste should be categorized as halogenated organic waste .[2] Do not mix with non-halogenated waste streams.[2]

3. Waste Collection and Storage:

  • Solid Waste:

    • Collect solid this compound and contaminated disposable lab supplies in a designated, leak-proof, and clearly labeled solid hazardous waste container.[2]

  • Liquid Waste:

    • Collect aqueous and organic solutions containing this compound in a separate, designated, and clearly labeled liquid hazardous waste container for halogenated organic waste.[2]

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene) and has a secure, tight-fitting lid.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[3]

  • Storage:

    • Store waste containers in a designated satellite accumulation area that is at or near the point of generation.[4][5]

    • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.[2]

    • Keep waste containers closed except when adding waste.[4][6]

4. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6]

  • The rinsate from the triple-rinse must be collected and disposed of as halogenated liquid hazardous waste.[6]

  • After triple-rinsing, deface or remove the original label and dispose of the container as non-hazardous waste, in accordance with your institution's guidelines.[6]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.[6][7]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Solid or Liquid Waste Containing this compound B Is the waste solid or liquid? A->B C Collect in Labeled 'Halogenated Solid Waste' Container B->C Solid D Collect in Labeled 'Halogenated Liquid Waste' Container B->D Liquid E Store in Satellite Accumulation Area C->E D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

A comprehensive Personal Protective Equipment (PPE) plan is mandatory to mitigate these risks.

Protection Type Specification Purpose
Eye and Face Protection Chemical safety goggles or a full-face shield.[2][3][4]To prevent eye contact from splashes or airborne particles which can cause serious irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat or chemical-resistant apron, and closed-toe shoes.[2][5]To prevent skin contact which can lead to irritation.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1] If dust or aerosols may be generated, a NIOSH-approved respirator is required.To prevent inhalation of the substance which may cause respiratory irritation.[1]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure risk.

Engineering Controls:
  • Ventilation: All work with this compound should be conducted in a designated area with adequate ventilation, preferably within a certified chemical fume hood.[1]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2]

Work Practices:
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.[6]

  • Container Management: Keep the container tightly closed when not in use.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure Type First Aid Measures
If in Eyes Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8][9][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][8]
If on Skin Promptly flush the affected area with plenty of water for at least 15 minutes.[1][8] Remove all contaminated clothing while under the safety shower.[7][8] If skin irritation persists, seek medical attention.[1]
If Inhaled Move the person to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]
If Swallowed Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Spill and Disposal Plan

Proper management of spills and waste is essential to protect personnel and the environment.

Spill Response:
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

Disposal:
  • Waste Classification: this compound is a halogenated organic compound and should be disposed of as hazardous waste.

  • Containerization: Collect all waste, including contaminated materials, in a designated and properly labeled "Halogenated Organic Waste" container.

  • Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review Safety Data Sheet (or analogue data) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh and Handle Compound C->D E Perform Experiment D->E F Close Container Securely E->F G Decontaminate Glassware & Surfaces F->G H Dispose of Waste in Halogenated Waste Container G->H I Remove PPE and Wash Hands H->I J Spill or Exposure Occurs K Follow Emergency Procedures J->K L Seek Medical Attention K->L

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one
Reactant of Route 2
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.